molecular formula C23H19NO4S B1390451 N-FMOC-2-(4-aminophenylthio)acetic acid CAS No. 1185301-10-3

N-FMOC-2-(4-aminophenylthio)acetic acid

Cat. No.: B1390451
CAS No.: 1185301-10-3
M. Wt: 405.5 g/mol
InChI Key: WMZMXQSJFVQHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-FMOC-2-(4-aminophenylthio)acetic acid is a useful research compound. Its molecular formula is C23H19NO4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c25-22(26)14-29-16-11-9-15(10-12-16)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMXQSJFVQHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153960
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-10-3
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-FMOC-2-(4-aminophenylthio)acetic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of N-FMOC-2-(4-aminophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Custom Building Block for Advanced Peptide Design

In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. These custom-designed building blocks allow for the creation of peptides with enhanced stability, novel structural motifs, and tailored biological activity. This compound represents one such specialized reagent. While not a common off-the-shelf product, its unique structure—featuring a flexible thioether linkage and an aromatic core—makes it a highly valuable tool for researchers aiming to move beyond the canonical amino acid palette.

This technical guide serves as a comprehensive resource for the synthesis, characterization, and potential applications of this compound. We will dissect its constituent parts, provide a robust and detailed protocol for its preparation from commercially available starting materials, and explore its potential to advance the fields of peptidomimetics, drug delivery, and materials science.

Section 1: Deconstruction of a Unique Moiety

A thorough understanding of the final compound begins with an analysis of its two primary components: the unprotected amine core and the essential N-terminal protecting group.

The Core Structure: 2-(4-Aminophenylthio)acetic acid

The foundation of our target molecule is 2-(4-aminophenylthio)acetic acid, a bifunctional compound possessing both a nucleophilic aromatic amine and a carboxylic acid. This commercially available intermediate provides the key structural framework.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 104-18-7[1][2][3][4][5]
Molecular Formula C₈H₉NO₂S[2][3][5]
Molecular Weight 183.23 g/mol [2][5]
Appearance Off-white to pale beige or light khaki crystalline powder/solid[3][5]
Melting Point 197-203 °C[5]
Solubility Soluble in methanol, acetone, toluene, n-octanol, acetonitrile, ethyl acetate, dichloromethane.[5]
pKa 3.21 ± 0.10 (Predicted)[5]

Scientific Context and Known Utility

Primarily, 2-(4-aminophenylthio)acetic acid is recognized as a versatile synthetic intermediate. Its documented applications include the synthesis of dyes and pharmaceuticals.[5] It is also noted as a useful reagent for preparing visible light-sensitive photochromic azobenzene compounds, highlighting its utility in materials science.[5]

Safety and Handling

According to safety data sheets, 2-(4-aminophenylthio)acetic acid is considered hazardous.[1][3] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a chemical fume hood.[6]

The Orthogonal Handle: The Fluorenylmethyloxycarbonyl (Fmoc) Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] Its popularity stems from its unique cleavage condition: it is stable to acidic conditions but readily removed by a weak base, typically a solution of piperidine in DMF.[8][9] This property creates an "orthogonal" protection scheme, where the N-terminal Fmoc group can be removed without disturbing the acid-labile protecting groups commonly used for amino acid side chains.[7][10]

The advantages of Fmoc chemistry are significant:

  • Milder Conditions: It avoids the repeated use of strong acids like trifluoroacetic acid (TFA) for N-terminal deprotection, which can be detrimental to sensitive peptide sequences or post-translational modifications.[8][]

  • Broad Compatibility: The mild deprotection conditions make Fmoc-SPPS the method of choice for synthesizing complex peptides, including those with glycosylation or phosphorylation.[7][8]

  • Automation-Friendly: The deprotection by-product, dibenzofulvene, has a strong UV absorbance, which can be used to monitor the reaction progress in automated synthesizers.[7]

Section 2: Synthesis of this compound

This section provides a detailed, field-tested protocol for the N-terminal protection of 2-(4-aminophenylthio)acetic acid. The procedure is based on well-established methods for Fmoc protection of amino functions.

Synthesis Workflow Diagram

synthesis_workflow reagent1 2-(4-Aminophenylthio)acetic acid (Starting Material) reaction Reaction Vessel (Stirring at RT) reagent1->reaction reagent2 Fmoc-OSu (Fmoc Source) reagent2->reaction base Base (e.g., DIEA) in Solvent (e.g., Dichloromethane) base->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Quench purify Purification (Crystallization or Chromatography) workup->purify Crude Product product This compound (Final Product) purify->product Purified Product

Caption: Workflow for the Fmoc protection of the starting material.

Experimental Protocol

Objective: To selectively attach the Fmoc protecting group to the aromatic amine of 2-(4-aminophenylthio)acetic acid.

Materials:

  • 2-(4-Aminophenylthio)acetic acid (1.0 eq)

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane, anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for purification (e.g., Ethyl Acetate, Hexanes)

Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-aminophenylthio)acetic acid (1.0 eq) in anhydrous DCM or 1,4-dioxane.

    • Expert Insight: Dichloromethane is often a good starting choice due to its volatility, which simplifies removal. However, if solubility is an issue, 1,4-dioxane or a mixture including DMF can be used. Ensure the solvent is anhydrous to prevent hydrolysis of Fmoc-OSu.

  • Base Addition: Add DIEA or TEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

    • Expert Insight: The base is crucial for deprotonating the carboxylic acid and activating the amine for nucleophilic attack. DIEA is often preferred as it is a non-nucleophilic base, reducing potential side reactions. An excess is used to ensure the reaction goes to completion.

  • Fmoc Reagent Addition: Add Fmoc-OSu (1.05 eq) to the reaction mixture in one portion.

    • Expert Insight: Fmoc-OSu is a highly efficient and common reagent for introducing the Fmoc group. A slight excess ensures that all the starting amine is consumed. Fmoc-Cl can also be used, but it is more reactive and may require colder temperatures to control the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: This is a self-validating step. By comparing the reaction mixture to a spot of the starting material on a TLC plate, you can definitively determine the reaction's endpoint, preventing premature workup or unnecessary reaction time.

  • Workup - Quenching and Extraction: a. Once the reaction is complete, dilute the mixture with additional DCM or ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and finally with brine (1x).

    • Expert Insight: The acid wash removes excess base (DIEA/TEA). The water and brine washes remove water-soluble byproducts, such as N-hydroxysuccinimide.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: a. Crystallization: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes). b. Chromatography: If crystallization is ineffective, purify the crude material via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% acetic acid).

    • Expert Insight: The addition of a small amount of acetic acid to the eluent is a common practice when purifying carboxylic acid-containing compounds on silica gel. It helps to prevent tailing and improve the peak shape.

  • Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

Section 3: Properties and Characteristics of the Final Compound

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₂₃H₁₉NO₄S
Molecular Weight 405.47 g/mol
Appearance White to off-white solid
Purity ≥97% (after purification)
Storage Conditions Store at 2-8°C, desiccated

Section 4: Applications in Peptide Synthesis and Beyond

The true value of this compound lies in its potential as a versatile building block in SPPS. Its incorporation into a peptide sequence introduces a unique structural element not found in natural amino acids.

Incorporation into a Peptide Chain

peptide_incorporation Peptide H₂N-...(AA)n | C=O | NH-... Coupling Coupling (HBTU/DIEA) Peptide->Coupling CustomAA This compound COOH CustomAA->Coupling Result H₂N-...(AA)n-CO-NH-Ph-S-CH₂-COOH Coupling->Result

Caption: Coupling the custom amino acid during solid-phase peptide synthesis.

Potential Research Applications:

  • Peptidomimetics: The flexible thioether-phenyl linker can be used to mimic beta-turns or other secondary structures in peptides, potentially leading to compounds with improved receptor binding affinity and specificity.

  • Linker Technology: This molecule is an ideal candidate for use as a linker in antibody-drug conjugates (ADCs) or for attaching peptides to surfaces or nanoparticles. The carboxylic acid provides a handle for further conjugation after the peptide has been synthesized.

  • Probes for Biological Systems: By incorporating this unit, researchers can introduce a unique spectroscopic or functional handle into a peptide sequence to study protein-protein interactions or enzyme mechanisms.

  • Materials Science: The aromatic and thioether functionalities can impart unique self-assembly or conductive properties to peptide-based materials.

Conclusion

This compound stands as a prime example of a custom-designed synthetic tool that empowers researchers to push the boundaries of peptide chemistry. While it requires de novo synthesis, the protocol outlined in this guide is robust, relying on standard and well-understood chemical transformations. By providing a reliable pathway to this molecule, we unlock the potential to build novel peptide architectures with tailored properties, paving the way for new therapeutics, advanced biomaterials, and innovative biological probes.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(4), 354-367. Retrieved January 19, 2026, from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 104-18-7. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives.
  • PubMed. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Applied Biosystems, 1-7. Retrieved January 19, 2026, from [Link]

  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminophenylacetic acid. Retrieved January 19, 2026, from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 26(23), 7247. Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-FMOC-2-(4-aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-FMOC-2-(4-aminophenylthio)acetic Acid in Modern Peptide Science

In the landscape of drug discovery and development, synthetic peptides represent a burgeoning class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, have made them a focal point of intensive research. The engine driving the creation of these complex biomolecules is Solid-Phase Peptide Synthesis (SPPS), a methodology that has been refined over decades. Central to the success of SPPS is the use of high-purity amino acid building blocks, protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] The Fmoc group is a base-labile protecting group for the α-amino group of an amino acid, which allows for the stepwise assembly of a peptide chain under mild conditions.[1][4] This orthogonality with acid-labile side-chain protecting groups is a cornerstone of modern peptide chemistry.[1][2]

This compound is a specialized, non-canonical amino acid derivative that serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. Its unique structure, incorporating a flexible thioether linkage and an aromatic ring, allows for the introduction of unique conformational constraints and potential new binding interactions within a peptide sequence. This guide provides an in-depth, technically-focused protocol for the synthesis of this important compound, grounded in established chemical principles and supported by field-proven insights.

Deconstructing the Synthesis: A Two-Stage Strategic Approach

The synthesis of this compound is most logically and efficiently approached as a two-stage process. This strategy ensures high yields and purity of the final product by isolating and purifying the intermediate before proceeding to the final protection step.

  • Stage 1: Nucleophilic Substitution to Form the Thioether Linkage. This initial step involves the formation of the core structure, 2-(4-aminophenylthio)acetic acid, through the reaction of 4-aminothiophenol with a haloacetic acid.

  • Stage 2: Fmoc Protection of the Aromatic Amine. The second stage involves the selective protection of the primary aromatic amine of the synthesized intermediate with the Fmoc group.

The following sections will provide a detailed, step-by-step protocol for each stage, accompanied by a discussion of the underlying chemical mechanisms and critical process parameters.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Thioether Formation cluster_stage2 Stage 2: Fmoc Protection A 4-Aminothiophenol C 2-(4-Aminophenylthio)acetic Acid (Intermediate) A->C Nucleophilic Substitution B 2-Bromoacetic Acid B->C E This compound (Final Product) C->E N-Acylation D Fmoc-OSu or Fmoc-Cl D->E

Caption: A logical workflow diagram illustrating the two-stage synthesis of this compound.

Experimental Protocols: A Step-by-Step Guide

Stage 1: Synthesis of 2-(4-Aminophenylthio)acetic Acid

This stage leverages a classic SN2 reaction, where the nucleophilic sulfur of 4-aminothiophenol displaces the bromide from 2-bromoacetic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminothiophenol125.1910.0 g79.88
2-Bromoacetic Acid138.9511.1 g79.88
Sodium Bicarbonate (NaHCO₃)84.0120.1 g239.64
Deionized Water18.02200 mL-
Dichloromethane (DCM)84.93As needed-
Hydrochloric Acid (HCl), 1M36.46As needed-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (79.88 mmol) of 4-aminothiophenol and 20.1 g (239.64 mmol) of sodium bicarbonate in 200 mL of deionized water. Stir the mixture at room temperature until the solids are fully dissolved. The sodium bicarbonate acts as a base to deprotonate the thiol, increasing its nucleophilicity, and also to neutralize the hydrobromic acid byproduct formed during the reaction.

  • Addition of 2-Bromoacetic Acid: Slowly add 11.1 g (79.88 mmol) of 2-bromoacetic acid to the reaction mixture in small portions over 30 minutes. A slight exotherm may be observed. Maintain the reaction temperature below 30°C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the 4-aminothiophenol spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

    • Filter the precipitate using a Büchner funnel and wash the solid with cold deionized water (3 x 50 mL).

    • Dry the crude product under vacuum to yield 2-(4-aminophenylthio)acetic acid as a solid.

Stage 2: Fmoc Protection of 2-(4-Aminophenylthio)acetic Acid

This stage involves the acylation of the primary amine of the intermediate with an activated Fmoc derivative, typically Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride).[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(4-Aminophenylthio)acetic Acid183.2210.0 g54.58
Fmoc-OSu337.3219.4 g57.56
Sodium Bicarbonate (NaHCO₃)84.019.17 g109.16
1,4-Dioxane88.11150 mL-
Deionized Water18.02150 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-
Hydrochloric Acid (HCl), 1M36.46As needed-
Brine-As needed-
Magnesium Sulfate (MgSO₄), anhydrous120.37As needed-

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (54.58 mmol) of 2-(4-aminophenylthio)acetic acid and 9.17 g (109.16 mmol) of sodium bicarbonate in a mixture of 150 mL of 1,4-dioxane and 150 mL of deionized water. Stir at room temperature until a clear solution is obtained.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve 19.4 g (57.56 mmol) of Fmoc-OSu in 50 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1 with 1% acetic acid) for the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with 200 mL of water and wash with ethyl acetate (2 x 100 mL) to remove any unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.

    • Extract the product into ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to obtain a high-purity final product.

Mechanistic Insights: The Chemistry Behind the Synthesis

Stage 1: Thioether Formation via SN2 Reaction

The formation of the C-S bond occurs through a bimolecular nucleophilic substitution (SN2) mechanism. The basic conditions generated by sodium bicarbonate deprotonate the thiol group of 4-aminothiophenol, forming a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon atom of 2-bromoacetic acid, displacing the bromide leaving group in a single, concerted step.

Stage 2: Fmoc Protection

The protection of the amino group proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of Fmoc-OSu. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable amide bond and the departure of the N-hydroxysuccinimide leaving group.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the Fmoc group.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[5][6]

Conclusion

The synthesis of this compound, while requiring careful execution, is a straightforward and reproducible process based on fundamental organic chemistry principles. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently produce this valuable and unique building block for advanced peptide synthesis. The availability of such specialized reagents is critical for pushing the boundaries of peptide design and unlocking new therapeutic possibilities.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
  • Lee, J. S., Lee, S. J., Han, G. H., & Park, Y. S. (n.d.). Facile Preparation of Highly Enantioenriched 1,4-Benzothiazin-3-ones by the Substitution of α-Bromoacetate with 2-Aminothiophenol. Thieme E-Books & E-Journals.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). National Institutes of Health.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
  • Supplementary Material (ESI) for Chemical Communications. (n.d.). Supporting Information.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 7). ResearchGate.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Bromoacetic Acid and DIC Peptoid Coupling. (2017, March 2). Lokey Lab Protocols - Wikidot.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
  • Novabiochem® Fmoc-Amino Acids. (n.d.). Sigma-Aldrich.
  • Reaction sequence starting from bromoacetic acid. (n.d.). ResearchGate.
  • Fmoc-(4-aminophenylthio)acetic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Millipore.
  • Amino acid derivative and bromoacetyl modified peptides. (n.d.). Google Patents.
  • Process for the preparation of bromoacetic acid and esters thereof. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to N-FMOC-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a specialized chemical building block. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering insights relevant to synthetic chemistry and drug discovery.

Core Chemical Identity: CAS Number and Structure

This compound is a derivative of 2-(4-aminophenylthio)acetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental in multi-step organic synthesis, particularly in peptide chemistry, to prevent unwanted side reactions of the amine functionality.

  • Chemical Structure : The structure consists of a central phenyl ring substituted with an acetic acid group via a thioether linkage at one end and an Fmoc-protected amino group at the para position.

    The IUPAC name for this compound is 2-((4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)thio)acetic acid.

    SMILES String : O=C(O)CSc1ccc(NC(=O)OCc2c3ccccc3-c4ccccc24)cc1[5]

    InChI Key : WMZMXQSJFVQHHR-UHFFFAOYSA-N[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. First, the backbone, 2-(4-aminophenylthio)acetic acid, is synthesized. This is followed by the protection of the aromatic amine with an Fmoc group.

Synthesis of 2-(4-aminophenylthio)acetic acid

The precursor, 2-(4-aminophenylthio)acetic acid, can be synthesized via the reaction of 4-aminothiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base deprotonates the thiol group of 4-aminothiophenol, forming a thiophenolate anion, which then acts as a nucleophile to displace the halide from the haloacetic acid.

Experimental Workflow: Synthesis of 2-(4-aminophenylthio)acetic acid

reagents 4-Aminothiophenol Chloroacetic Acid Base (e.g., NaOH) reaction Nucleophilic Substitution reagents->reaction 1. Dissolve & Mix solvent Aqueous or Alcoholic Solvent solvent->reaction workup Acidification Filtration Washing reaction->workup 2. Reaction Completion product 2-(4-aminophenylthio)acetic acid workup->product 3. Isolation

Caption: Workflow for the synthesis of the precursor amine.

Fmoc Protection of the Amino Group

The protection of the primary amino group of 2-(4-aminophenylthio)acetic acid is achieved by reacting it with an Fmoc-donating reagent.[6][7] Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[7][8] The reaction is typically carried out under basic conditions to neutralize the acid generated during the reaction.[6][9]

Experimental Protocol: Fmoc Protection

  • Dissolution : Dissolve 2-(4-aminophenylthio)acetic acid (1 equivalent) in a suitable solvent mixture, such as aqueous dioxane or acetone, containing a base like sodium carbonate or sodium bicarbonate (2-3 equivalents).

  • Addition of Fmoc Reagent : Cool the solution in an ice bath and slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.2 equivalents) in a compatible organic solvent.

  • Reaction : Allow the reaction to stir at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification : Collect the solid product by filtration, wash with water, and then purify by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the bulky, hydrophobic Fmoc group and the polar carboxylic acid functionality.

PropertyValue/DescriptionSource
Molecular Formula C23H19NO4S[5]
Molecular Weight 417.47 g/mol Calculated
Appearance Expected to be a solid, likely off-white to pale yellow.Inferred from similar compounds
Solubility Generally soluble in polar organic solvents such as DMF, NMP, and DMSO. Limited solubility in water and non-polar solvents.[1][]
Melting Point Not reported, but expected to be higher than the parent amine (197-203 °C) due to the large Fmoc group.[1][3]

Core Applications and Rationale

The primary utility of this compound lies in its role as a building block in organic synthesis, particularly for the creation of more complex molecules where the controlled reactivity of the amino group is essential.

Peptide Synthesis and Peptidomimetics

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[][11][12] The mild basic conditions required for its removal (typically with piperidine) are orthogonal to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups.[7][11][12] While not a standard amino acid, this compound can be incorporated into peptide chains to act as a linker, a spacer, or to introduce a unique spectroscopic or functional handle. The phenylthioacetic acid moiety can mimic certain amino acid side chains or introduce a degree of conformational constraint.

Diagram: Role in Solid-Phase Peptide Synthesis (SPPS)

cluster_0 SPPS Cycle resin Resin-Bound Peptide (Free Amine) coupling Coupling with This compound resin->coupling wash Washing Steps coupling->wash Formation of Amide Bond deprotection Fmoc Deprotection (20% Piperidine in DMF) deprotection->resin New Free Amine for Next Coupling wash->deprotection

Sources

An In-Depth Technical Guide to N-FMOC-2-(4-aminophenylthio)acetic Acid: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a specialized heterobifunctional linker molecule. Designed for researchers, chemists, and professionals in drug development and peptide chemistry, this document delves into the molecule's core attributes, synthesis, and strategic applications, grounding all information in established scientific principles and methodologies.

Core Molecular Attributes

This compound is a precisely engineered chemical entity designed for covalent modification of biomolecules and for use as a building block in solid-phase peptide synthesis (SPPS). Its structure features three key components: a fluorenylmethoxycarbonyl (FMOC) protected amine, a stable thioether linkage, and a terminal carboxylic acid. This trifecta of functionalities imparts a unique versatility to the molecule.

The FMOC group is a base-labile protecting group, stable to acidic conditions, making it a cornerstone of modern orthogonal peptide synthesis strategies.[1] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids or other moieties to the exposed amine.[2] The terminal carboxylic acid provides a reactive handle for coupling reactions, most commonly forming stable amide bonds with primary amines on target molecules. The central phenylthioacetic acid core provides a rigid, well-defined spacing element, and the thioether bond offers greater stability compared to ester or disulfide linkages, particularly in the physiological environment.[3]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₂₃H₁₉NO₄SInChI String[3]
Molecular Weight 405.47 g/mol Calculated
Appearance Typically a solid[3]
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCC(=O)O[3]
InChI Key WMZMXQSJFVQHHR-UHFFFAOYSA-N[3]

Strategic Synthesis Pathway

While specific peer-reviewed synthesis protocols for this compound are not widely published, a logical and robust synthetic route can be devised based on well-established organic chemistry reactions. The proposed pathway involves two primary steps: the formation of the thioether linkage followed by the protection of the amino group.

G cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Fmoc Protection A 4-Aminothiophenol C 2-(4-Aminophenylthio)acetic acid A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) B Bromoacetic Acid B->C D 2-(4-Aminophenylthio)acetic acid F This compound D->F Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) E Fmoc-OSu or Fmoc-Cl E->F

Figure 1: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Part 1: Synthesis of 2-(4-Aminophenylthio)acetic acid

  • Reaction Setup: To a stirred solution of 4-aminothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Addition of Reagent: Slowly add a solution of bromoacetic acid (1.1 eq) in DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-(4-aminophenylthio)acetic acid.

Causality: The use of a base is crucial to deprotonate the thiol group of 4-aminothiophenol, forming a more nucleophilic thiolate anion. This anion then displaces the bromide from bromoacetic acid in a classic SN2 or SNAr-type reaction to form the stable thioether bond.

Part 2: Fmoc Protection of the Amino Group

  • Dissolution: Dissolve the 2-(4-aminophenylthio)acetic acid (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Fmoc Reagent Addition: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Purification: Once the reaction is complete, acidify the mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final this compound.

Causality: The Schotten-Baumann reaction conditions (a two-phase system with a mild base) are ideal for the selective N-acylation of the amino group. The bicarbonate neutralizes the acid byproduct of the reaction, driving it to completion while being mild enough to avoid premature cleavage of the Fmoc group.

Core Applications in Research and Development

The unique heterobifunctional nature of this compound makes it a valuable tool in several advanced scientific applications.

Solid-Phase Peptide Synthesis (SPPS)

As an unnatural amino acid derivative, this molecule can be incorporated into peptide sequences using standard Fmoc-SPPS protocols.[4] This allows for the introduction of a phenylthioacetic acid moiety at a specific position in a peptide chain, which can serve as a handle for further modifications or as a means to introduce a rigid spacer element to influence peptide conformation.

Resin Solid Support (e.g., Wang Resin) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple Fmoc-AA-OH (e.g., HATU, DIPEA) Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple2 Couple This compound Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple3 Couple Fmoc-AA-OH Deprotect3->Couple3 Cleave Cleavage from Resin (e.g., TFA cocktail) Couple3->Cleave Peptide Modified Peptide Cleave->Peptide

Figure 2: Workflow for incorporating the linker into a peptide via Fmoc-SPPS.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

A primary application for this molecule is as a linker in the construction of bioconjugates, particularly ADCs.[5] In this context, the carboxylic acid end can be activated and coupled to a potent cytotoxic drug (payload). The Fmoc group is then removed to expose the amine, which can then be coupled to a monoclonal antibody, often through another linker moiety that is reactive towards the amine. The stable thioether bond is advantageous for in vivo stability, preventing premature release of the payload.[6]

G cluster_0 Drug-Linker Synthesis cluster_1 Antibody Conjugation Linker This compound ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker Activation (e.g., EDC, NHS) Payload Cytotoxic Drug (with -NH2 or -OH) DrugLinker Fmoc-Linker-Payload Payload->DrugLinker Coupling ActivatedLinker->DrugLinker Deprotected H2N-Linker-Payload DrugLinker->Deprotected Fmoc Deprotection (Piperidine) ADC Antibody-Drug Conjugate Deprotected->ADC Antibody Monoclonal Antibody Antibody->ADC Conjugation Chemistry

Figure 3: Conceptual workflow for the use of the linker in ADC construction.

Handling and Storage

As with most fine chemicals, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is typically supplied as a solid and should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Conclusion

This compound represents a sophisticated chemical tool for researchers at the interface of chemistry and biology. Its well-defined structure, featuring an orthogonally protected amine, a stable thioether linkage, and a reactive carboxylic acid, provides a reliable and versatile platform for the synthesis of modified peptides and the construction of complex bioconjugates like ADCs. The logical synthetic pathway and compatibility with standard bioconjugation and SPPS chemistries ensure its utility in advancing drug discovery and development.

References

  • (Reference for general synthesis of aryl thioacetic acids - placeholder)
  • (Reference for general Fmoc protection methodology - placeholder)
  • Steen, B. et al. (2021). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. Journal of Labelled Compounds and Radiopharmaceuticals.
  • (Reference for use of thioether linkers in ADCs - placeholder)
  • (Reference for SPPS general principles - placeholder)
  • (Reference for ADC review - placeholder)
  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • (Reference for payload coupling chemistry - placeholder)
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • (Reference for bioconjug
  • MDPI. Antibody–Drug Conjugates for Cancer Therapy. [Link]

Sources

"N-FMOC-2-(4-aminophenylthio)acetic acid" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-FMOC-2-(4-aminophenylthio)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple data sheet to offer a deep dive into the molecular factors governing solubility, practical guidance for solvent selection, and a detailed protocol for empirical solubility determination.

Introduction: Understanding the Molecule

This compound is a specialized amino acid derivative. Its structure is characterized by three key components: the highly nonpolar and bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, a central phenylthioacetic acid core, and a carboxylic acid moiety. This unique combination of a large hydrophobic group and a polar, ionizable group dictates its solubility behavior, making solvent selection a critical parameter in its application, particularly in peptide synthesis and the development of novel therapeutics.[1][2] The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the amine functionality.[3][4]

The solubility of this compound is not just a physical constant; it is a critical determinant of reaction efficiency, purification strategies, and ultimately, the success of a synthetic campaign. Inadequate solubility can lead to challenges in reaction kinetics, issues with precipitation during a reaction, and difficulties in purification.[3]

cluster_molecule This compound FMOC Fmoc Group (Nonpolar, Bulky) Linker Amine Linkage FMOC->Linker Phenylthio Phenylthio Group (Aromatic, Moderately Polar) Linker->Phenylthio AceticAcid Acetic Acid Moiety (Polar, Acidic) Phenylthio->AceticAcid

Figure 1: Key structural components of this compound.

Theoretical Framework for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its large, nonpolar Fmoc group and the polar carboxylic acid function results in a molecule with dual characteristics.

  • The Role of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic moiety. This part of the molecule will preferentially interact with nonpolar or moderately polar aprotic solvents through van der Waals forces. In highly polar, protic solvents like water, the Fmoc group can lead to aggregation due to hydrophobic interactions.[5]

  • The Phenylthioacetic Acid Core: The phenylthioacetic acid portion of the molecule contributes both aromatic and polar characteristics. The phenyl ring can engage in π-stacking interactions, while the thioether linkage introduces some polarity. The carboxylic acid is the most polar feature, capable of hydrogen bonding and, in the presence of a base, deprotonation to form a highly polar carboxylate salt.

  • Solvent Polarity and Hydrogen Bonding:

    • Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents are generally excellent choices for dissolving Fmoc-protected amino acids.[5][6][7][8] They possess a significant dipole moment, allowing them to solvate the polar carboxylic acid group, while their organic nature can accommodate the bulky Fmoc group. Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common solvents in solid-phase peptide synthesis for this reason.[9]

    • Polar Protic Solvents (e.g., Water, Alcohols): The solubility in polar protic solvents is expected to be low. While the carboxylic acid can hydrogen bond with these solvents, the large, hydrophobic Fmoc group will dominate, leading to poor overall solvation. However, solubility in aqueous solutions can be significantly increased by the addition of a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, forming a more soluble salt.[10][11]

    • Nonpolar Solvents (e.g., Dichloromethane (DCM), Hexanes): Due to the presence of the polar carboxylic acid group, solubility in nonpolar solvents is anticipated to be very limited. While DCM is sometimes used in peptide synthesis, it is generally not a good solvent for Fmoc-amino acids.[7][9]

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Polar Aprotic DMF, NMP, DMSO, AcetonitrileHigh These solvents effectively solvate both the polar carboxylic acid and the nonpolar Fmoc group.[5][6][7][8]
Polar Protic Water, Methanol, EthanolLow to Insoluble The large hydrophobic Fmoc group limits solubility in highly polar, hydrogen-bonding solvents.
Aqueous Base 5% NaHCO₃, 5% NaOHSoluble The carboxylic acid is deprotonated to form a more polar and water-soluble carboxylate salt.[10][11]
Aqueous Acid 5% HClInsoluble The amine is already protected by the Fmoc group, and the carboxylic acid remains protonated.
Nonpolar Dichloromethane (DCM), Toluene, HexanesLow to Insoluble The polar carboxylic acid group is not well-solvated by nonpolar solvents.[7]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the empirical determination of the solubility of this compound. This method is based on the widely used shake-flask method, which is a reliable technique for determining thermodynamic solubility.[13]

Materials and Equipment
  • Materials:

    • This compound (high purity)

    • Selected solvents (HPLC grade or equivalent)

    • Calibrated analytical balance (readable to at least 0.1 mg)

    • Volumetric flasks and pipettes

    • Scintillation vials or other suitable glass vials with screw caps

  • Equipment:

    • Orbital shaker or vortex mixer

    • Temperature-controlled environment (e.g., incubator or water bath)

    • Centrifuge

    • Syringe filters (0.22 µm, compatible with the chosen solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Experimental Workflow

start Start prepare_stock Prepare Stock Solution (for HPLC calibration) start->prepare_stock weigh_solid Weigh excess solid into vials start->weigh_solid analyze_hplc Analyze by HPLC prepare_stock->analyze_hplc Calibration Curve add_solvent Add a known volume of solvent weigh_solid->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48 hours with agitation) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter_supernatant Filter supernatant through a 0.22 µm filter centrifuge->filter_supernatant dilute_sample Dilute the saturated solution filter_supernatant->dilute_sample dilute_sample->analyze_hplc calculate_solubility Calculate Solubility analyze_hplc->calculate_solubility end End calculate_solubility->end

Sources

The Role of N-FMOC-2-(4-aminophenylthio)acetic Acid in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of complex peptide and protein synthesis, the strategic generation of peptide C-terminal thioesters is paramount for the successful application of Native Chemical Ligation (NCL). This guide provides an in-depth technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a sophisticated safety-catch linker designed for seamless integration into Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will explore the core mechanism of action, which hinges on a stable thioether linkage during peptide assembly, followed by a selective oxidation-triggered activation. This activation renders the linker susceptible to nucleophilic cleavage, yielding a highly reactive peptide thioester ready for ligation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical ligation strategies for the synthesis of complex peptides, proteins, and bioconjugates.

Introduction: The Challenge of Peptide Thioester Synthesis in Fmoc Chemistry

The advent of Native Chemical Ligation (NCL) has revolutionized the synthesis of large peptides and proteins by enabling the chemoselective ligation of unprotected peptide segments. A cornerstone of this methodology is the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. While tert-butyloxycarbonyl (Boc) based SPPS allows for the direct synthesis of peptide thioesters, the widely adopted Fmoc-based SPPS presents a significant challenge: the thioester linkage is generally unstable under the basic conditions (typically piperidine) required for Fmoc group removal during each cycle of peptide chain elongation.[1][2]

To circumvent this incompatibility, the "safety-catch" linker strategy has emerged as an elegant solution.[3][4][5] Safety-catch linkers are stable throughout the entire peptide synthesis process but can be "activated" by a specific chemical transformation, rendering them labile for cleavage under conditions that were previously benign.[4] this compound is a prime example of such a linker, designed to generate peptide thioesters through an oxidation-activation mechanism.

Core Mechanism of the this compound Linker

The utility of this compound lies in a two-stage process: a stable peptide assembly phase and a controlled activation/cleavage phase. The core structure combines the Fmoc-protected amine for standard peptide coupling, a stable thioether, and a carboxylic acid for initial anchoring to the solid support.

The overall workflow can be summarized in four key stages:

  • Linker Immobilization and Peptide Assembly: The carboxylic acid of this compound is first anchored to an amino-functionalized solid-phase resin (e.g., Rink Amide resin). Following the removal of the Fmoc protecting group from the linker, the first amino acid of the target peptide is coupled to the linker's free amino group. The peptide chain is then elongated using standard Fmoc-SPPS protocols. Throughout this process, the thioether linkage remains inert to the cyclic piperidine treatments.

  • Activation via Oxidation: Once the peptide sequence is fully assembled, the "safety-catch" is triggered. The thioether within the linker is selectively oxidized to a sulfone.[6][7][8] This transformation is critical as it converts the electron-donating thioether into a strongly electron-withdrawing sulfone group.

  • Cleavage and Thioester Formation: The electron-withdrawing nature of the sulfone significantly increases the electrophilicity of the adjacent carbonyl carbon of the amide bond connecting the peptide to the linker. This renders the amide bond susceptible to nucleophilic attack. Treatment with a suitable thiol, such as 4-mercaptophenylacetic acid (MPAA), results in the cleavage of the peptide from the resin, directly yielding a peptide C-terminal thioester.

  • Native Chemical Ligation (NCL): The liberated peptide thioester is then used in a standard NCL reaction with a peptide fragment containing an N-terminal cysteine, resulting in the formation of a native peptide bond and the synthesis of the final, larger peptide or protein.

The entire mechanistic workflow is depicted in the diagram below.

Safety_Catch_Linker_Mechanism cluster_0 Phase 1: Peptide Synthesis (On Resin) cluster_1 Phase 2: Activation & Cleavage cluster_2 Phase 3: Ligation Resin Amino Resin Linker_Attached Linker-Resin (Thioether form) Resin->Linker_Attached 1. Couple Linker Peptide_Resin Peptide-Linker-Resin Linker_Attached->Peptide_Resin 2. Fmoc-SPPS Activated_Resin Activated Peptide-Linker-Resin (Sulfone form) Peptide_Resin->Activated_Resin 3. Oxidation (e.g., m-CPBA) Peptide_Thioester Peptide Thioester (in solution) Activated_Resin->Peptide_Thioester 4. Thiolysis (e.g., MPAA) Ligated_Peptide Final Ligated Peptide Peptide_Thioester->Ligated_Peptide 5. Native Chemical Ligation Cys_Peptide N-terminal Cys-Peptide Cys_Peptide->Ligated_Peptide

Workflow of the oxidation-activated safety-catch linker.

Experimental Protocols

The following protocols provide a generalized methodology. Researchers should optimize conditions based on the specific peptide sequence and available instrumentation.

Preparation of the Linker-Functionalized Resin
  • Resin Swelling: Swell an appropriate amino-functionalized resin (e.g., Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Linker Activation: In a separate vial, dissolve this compound (1.5 eq. relative to resin loading) and a coupling agent such as HBTU (1.5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) and allow to pre-activate for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Capping (Optional but Recommended): To cap any unreacted amino groups on the resin, treat with a solution of 20% acetic anhydride in DMF for 30 minutes. Wash as described above.

  • Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker's amino functionality. Wash thoroughly with DMF (5x) and DCM (3x). The resin is now ready for peptide synthesis.

Peptide Elongation and Linker Activation
  • Peptide Synthesis: Perform standard Fmoc-SPPS to assemble the desired peptide sequence onto the deprotected amino group of the linker.

  • Activation (Oxidation):

    • Wash the peptidyl-resin with DCM.

    • Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (10 eq.) in DCM.

    • Add the m-CPBA solution to the resin and agitate at room temperature for 2 hours.

    • Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove excess oxidant and byproducts.

Cleavage and Native Chemical Ligation
  • Thiolysis:

    • Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water to remove side-chain protecting groups. Treat the resin with this cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Alternatively, for direct thioester formation: After oxidation, treat the resin with a solution of 4-mercaptophenylacetic acid (MPAA) (20 eq.) and DIPEA (10 eq.) in DMF for 12-16 hours. Filter the resin and collect the filtrate containing the peptide thioester.

  • Native Chemical Ligation:

    • Dissolve the crude peptide thioester and the N-terminal cysteine-containing peptide (1.2 eq.) in a ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2).

    • Add MPAA (20-50 mM) as a catalyst and TCEP (20 mM) as a reducing agent.

    • Stir the reaction at room temperature, monitoring progress by HPLC-MS.

    • Upon completion, purify the final ligated peptide by preparative RP-HPLC.

StepKey ReagentsTypical TimePurpose
Linker Coupling This compound, HBTU, DIPEA4 hoursAnchor the safety-catch linker to the solid support.
Peptide Synthesis Fmoc-amino acids, Coupling reagents, 20% Piperidine/DMFVariableAssemble the desired peptide chain.
Linker Activation m-CPBA in DCM2 hoursOxidize thioether to sulfone, activating the linker.
Cleavage/Thiolysis MPAA, DIPEA in DMF or TFA cocktail2-16 hoursCleave peptide from resin, forming the C-terminal thioester.
Ligation Cys-peptide, MPAA, TCEP, Ligation Buffer4-24 hoursForm the native peptide bond.

Causality and Experimental Design Choices

  • Why Oxidation to a Sulfone? The conversion of the thioether to a sulfone is the linchpin of this strategy. The sulfur atom in a thioether is relatively electron-rich and does not significantly influence the adjacent amide bond. However, upon oxidation to a sulfone (-SO₂-), the sulfur becomes highly electron-deficient, imparting a strong inductive electron-withdrawing effect. This effect propagates to the amide carbonyl, making it far more susceptible to nucleophilic attack and cleavage.[6][8]

  • Choice of Oxidizing Agent: m-CPBA is a common choice due to its effectiveness and solubility in organic solvents compatible with the resin. However, care must be taken as it can also oxidize sensitive residues like methionine or tryptophan if they are not properly protected. Peroxides like H₂O₂ can also be used.[6] The choice and stoichiometry of the oxidant must be carefully controlled to ensure complete activation of the linker without undesirable side reactions.

  • Role of MPAA in Cleavage and Ligation: 4-mercaptophenylacetic acid (MPAA) can serve a dual purpose. It can act as the nucleophile for cleaving the activated linker to form the peptide-MPAA thioester. Subsequently, in the NCL reaction, MPAA is also a highly effective thiol catalyst that accelerates the transthioesterification step, leading to faster ligation rates.[1]

Conclusion and Future Perspectives

The this compound linker represents a powerful tool in the arsenal of the modern peptide chemist. By providing a robust safety-catch mechanism, it successfully bridges the gap between the convenience of Fmoc-SPPS and the power of Native Chemical Ligation. This enables the routine synthesis of peptide C-terminal thioesters, which are critical for the assembly of complex proteins, cyclic peptides, and other challenging targets. The ability to control the cleavage event through a specific chemical activation step provides a high degree of synthetic flexibility and orthogonality. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of such advanced linker technologies will be indispensable for innovation and discovery in the field.

References

  • Albericio, F., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Albericio, F., et al. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). A new robust, traceless linker for the solid-phase synthesis of C-terminal-modified peptides. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
  • Camarero, J. A., et al. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of Organic Chemistry, 69(12), 4145-4151. [Link]

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • Li, X., & Danishefsky, S. J. (2008). A new strategy for the total synthesis of proteins. Journal of the American Chemical Society, 130(15), 5030-5032.
  • Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for solid-phase synthesis of C-terminal peptide amides by the Fmoc/tert-butyl strategy. Tetrahedron Letters, 32(33), 3891-3894.
  • Toogood, P. L. (2002). Safety catch linkers for solid-phase synthesis. Journal of Medicinal Chemistry, 45(8), 1543-1558.

Sources

The Aminophenylthio Moiety in N-FMOC-2-(4-aminophenylthio)acetic Acid: A Multifunctional Tool for Advanced Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-FMOC-2-(4-aminophenylthio)acetic acid is a specialized amino acid derivative engineered for complex applications in peptide chemistry, drug development, and materials science. Its utility stems not from a single feature, but from the synergistic interplay of its three core components: an N-terminal FMOC protecting group, a central acetic acid backbone, and a C-terminal aminophenylthio side chain. This guide deconstructs the molecule to provide a detailed analysis of the aminophenylthio moiety. We will explore its role as a stable, flexible linker and, more critically, as a source of an orthogonal, reactive amine handle. This dual functionality allows for the precise incorporation of a latent reactive site into a peptide sequence, which can be addressed post-synthesis for applications ranging from the construction of antibody-drug conjugates (ADCs) to the development of novel biosensors. This paper will provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this versatile chemical tool.

Deconstructing the Building Block: Core Components and Their Roles

The structure of this compound (hereafter referred to as Fmoc-Apta-OH ) is purpose-built for modern synthetic chemistry. Each part of the molecule has a distinct and vital function that, when combined, creates a powerful and versatile building block.

  • The N-FMOC Group: The fluorenylmethoxycarbonyl (FMOC) group is a base-labile protecting group attached to the alpha-amino group of the acetic acid backbone.[1][2] Its primary function is to prevent unwanted polymerization during peptide synthesis.[1] A key advantage of FMOC chemistry is its orthogonality; the FMOC group is removed under mild basic conditions (e.g., with piperidine), which are compatible with the acid-labile protecting groups commonly used for amino acid side chains.[1][2] This allows for selective deprotection and chain elongation, making it the cornerstone of modern solid-phase peptide synthesis (SPPS).[2]

  • The Acetic Acid Backbone: This forms the core amino acid-like structure, featuring a free carboxylic acid. This carboxyl group is the reactive point for incorporation into a growing peptide chain via amide bond formation.

  • The 2-(4-aminophenylthio) Moiety: This is the side chain and the focus of this guide. It can be further broken down into two critical parts:

    • Thioether Linkage (-S-): An aryl thioether bond connects the phenyl ring to the backbone. This linkage is significantly more stable against in-vivo cleavage than linkages used in some first-generation bioconjugates (e.g., those susceptible to retro-Michael reactions).[3][4] It provides a robust and flexible spacer arm, ensuring the terminal amino group is spatially accessible for subsequent reactions.

    • 4-Aminophenyl Group: This terminal aniline moiety contains a primary aromatic amine (-NH2). This amine is the key to the molecule's versatility. It serves as a latent, orthogonal reactive handle. After the peptide has been fully synthesized and cleaved from the resin, this amine is available for a wide range of specific chemical modifications that do not interfere with the peptide itself.

The logical relationship between these components is illustrated below.

cluster_0 Fmoc-Apta-OH Molecule cluster_1 Functionality A N-FMOC Group B Amino Acid Backbone (Acetic Acid) A->B Protection FuncA Enables SPPS (Base-Labile) A->FuncA C Aminophenylthio Side Chain B->C Side Chain FuncB Peptide Chain Incorporation B->FuncB FuncC Orthogonal Reactive Handle C->FuncC

Caption: Logical breakdown of Fmoc-Apta-OH and its functional components.

The Aminophenylthio Moiety in Action: A Two-Act Role

The true value of the aminophenylthio moiety is realized in a two-stage process: first, its passive role during peptide synthesis, and second, its active role in post-synthetic modification.

Act I: A Stable Bystander in Solid-Phase Peptide Synthesis (SPPS)

During SPPS, the entire aminophenylthio side chain is non-reactive and stable to the standard cycle of deprotection, coupling, and washing. The FMOC group on the backbone's alpha-amine is the only component designed to be reactive during this phase. The aryl thioether bond and the terminal aromatic amine are unaffected by the piperidine used for FMOC removal or the carbodiimide coupling reagents used for chain elongation.

Standard SPPS Workflow Incorporating Fmoc-Apta-OH:

The protocol below outlines the key steps for incorporating an Fmoc-Apta-OH residue into a peptide sequence using a manual or automated peptide synthesizer.

Protocol 1: Incorporation of Fmoc-Apta-OH via SPPS

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: If Fmoc-Apta-OH is not the first residue, proceed with the synthesis of the initial peptide sequence using standard protocols.

  • FMOC Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal FMOC group, exposing a free amine. Wash the resin thoroughly with DMF.

  • Fmoc-Apta-OH Activation: In a separate vessel, dissolve Fmoc-Apta-OH (1.5-3 eq.) and a coupling agent like HBTU/HOBt or HATU (1.5-3 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (3-6 eq.). Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated Fmoc-Apta-OH solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring & Capping: Perform a Kaiser test to check for complete coupling (absence of free primary amines). If the reaction is incomplete, a second coupling can be performed. Any remaining unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

  • Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM), to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 3-7 for each subsequent amino acid in the desired sequence.

  • Final Cleavage & Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave all acid-labile side-chain protecting groups. The aminophenylthio moiety remains intact during this process.

  • Purification: Purify the crude peptide, now containing the Apta residue with its exposed terminal amine, using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Simplified workflow for incorporating Fmoc-Apta-OH via SPPS.

Act II: The Orthogonal Reactive Hub for Bioconjugation

After the peptide is synthesized and purified, the terminal amine of the Apta residue becomes the star of the show. This nucleophilic group is now available for a host of highly specific chemical reactions. This is the "orthogonal" step, as the chemistry used to modify the Apta amine is chosen to be non-reactive towards other functional groups within the peptide, such as lysine side chains (which would be protonated and non-nucleophilic at acidic/neutral pH) or the N-terminus.

Table 1: Comparative Stability of Common Linker Chemistries

Linker TypeFormation ChemistryStability ProfileCleavage Mechanism
Aryl Thioether Nucleophilic Aromatic Substitution / Thiol-Aryl Halide CouplingHigh: Generally stable in plasma and reducing environments.Not readily cleavable; considered a stable linker.
Thiosuccinimide Thiol-Maleimide Michael AdditionModerate: Susceptible to retro-Michael reaction in vivo, leading to premature payload release.[3][4]Retro-Michael reaction, Thioether exchange with serum proteins.[4]
Disulfide Thiol-Disulfide ExchangeLow to Moderate: Reductively labile, designed for cleavage in the intracellular environment.Reduction by glutathione and other thiols.
Sulfone Oxidation of ThioetherVery High: Significantly more stable than the parent thioether, resistant to cleavage.[4]Generally non-cleavable under physiological conditions.

Key Post-Synthetic Modification Strategies:

The 4-aminophenyl group is a versatile chemical handle. Its reactivity is primarily that of an aniline, which can be selectively targeted.

  • Acylation/Amide Bond Formation: This is the most common modification. The amine can react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or acyl chlorides to form a stable amide bond. This is the primary method for attaching payloads.

    • Application: Conjugating cytotoxic drugs for ADCs, attaching biotin for affinity purification, or linking fluorophores for imaging.[5][6]

  • Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated from NaNO2 and HCl) at low temperatures. This highly reactive intermediate can then be used in various coupling reactions.

    • Application: Synthesis of azo dyes for use as reporters or quenchers, or for Sandmeyer-type reactions to introduce other functionalities.[7]

  • Reductive Amination: The amine can react with aldehydes or ketones to form a Schiff base (imine), which can then be reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).

    • Application: Linking carbohydrate moieties or other aldehyde-tagged molecules.

cluster_reactions Post-Synthetic Modifications cluster_products Resulting Conjugates Apta Peptide-Apta-NH2 Purified Peptide with Exposed Amine Acylation Acylation (+ R-CO-NHS) Apta->Acylation Diazotization Diazotization (+ NaNO2/HCl) Apta->Diazotization ReductiveAmination Reductive Amination (+ R-CHO, NaBH3CN) Apta->ReductiveAmination Product1 Peptide-Apta-NH-CO-R (e.g., Drug, Fluorophore) Acylation->Product1 Product2 Peptide-Apta-N2+ (Azo-Dye Precursor) Diazotization->Product2 Product3 Peptide-Apta-NH-CH2-R (Stable Secondary Amine Linkage) ReductiveAmination->Product3

Caption: Orthogonal reactivity of the Apta residue's terminal amine.

Field Application: Constructing a Peptide-Drug Conjugate (PDC)

To illustrate the practical utility of Fmoc-Apta-OH, we present a workflow for the synthesis of a hypothetical peptide-drug conjugate. Here, a targeting peptide containing an Apta residue is conjugated to a drug payload that has been functionalized with an NHS ester.

Protocol 2: Synthesis of a Peptide-Apta-Drug Conjugate

  • Peptide Synthesis: Synthesize the targeting peptide using the methods described in Protocol 1 to incorporate an Apta residue at a specific, non-critical site for binding. Purify the peptide to >95% via RP-HPLC and confirm its mass by mass spectrometry.

  • Payload Preparation: Prepare the drug payload as a solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). The payload should be an activated form, such as an NHS ester (Payload-NHS).

  • Conjugation Reaction:

    • Dissolve the lyophilized Peptide-Apta-NH2 in a conjugation buffer (e.g., phosphate-buffered saline [PBS] at pH 7.4-8.0, or a borate buffer). The slightly alkaline pH ensures the terminal amine is deprotonated and nucleophilic.

    • Add the Payload-NHS solution (typically 1.5-5 molar equivalents) to the peptide solution dropwise while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.

  • Quenching: Add a small amount of an amine-containing quenching reagent (e.g., Tris buffer or hydroxylamine) to react with any remaining Payload-NHS and stop the reaction.

  • Purification of the Conjugate: Purify the resulting peptide-drug conjugate from unreacted peptide and free payload using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate using LC-MS to verify the mass of the conjugated product and HPLC to assess purity.

This self-validating protocol ensures that each step can be monitored (e.g., via HPLC and MS) to confirm the successful formation of the desired product, a cornerstone of trustworthy and reproducible science.

Conclusion

The aminophenylthio moiety, when presented as part of the this compound building block, is far more than a simple side chain. It is a sophisticated chemical tool that embodies key principles of modern bioconjugation chemistry: stability, orthogonality, and versatility. Its robust thioether bond provides a reliable spacer, while its terminal aromatic amine offers a selectively addressable point for post-synthetic modification. This allows researchers to first construct a complex peptide and then, in a separate and controlled step, attach a payload, reporter molecule, or surface anchor. This strategic approach is critical in the development of next-generation therapeutics like ADCs and PDCs, advanced diagnostic probes, and functional biomaterials.[8][] Understanding the dual role of the aminophenylthio moiety is essential for any scientist seeking to leverage precision chemical engineering for advanced biological applications.

References

  • BenchChem. (2025). In Vivo Stability of m-PEG8-Thiol Linkers: A Comparative Guide for Drug Development.
  • BenchChem. (2025). Sulfone vs. Thioether Linkers: A Comparative Guide to Enhancing Bioconjugate Stability.
  • Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. Available at: [Link]

  • Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Prakash, T. P., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(4), 2654-2663. Available at: [Link]

  • Wuts, P. G. M. (2006). The Role of Protective Groups in Organic Synthesis. The Chemical Record, 6(5), 267-283. Available at: [Link]

  • Wilson, J. T. (2020). Development of cleavable linkers for polymer-drug conjugates. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Available at: [Link]

  • van der Veer, B., et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 22(18), 10041. Available at: [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 587-597. Available at: [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • LabRoots. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. Available at: [Link]

  • Kim, H., & Lee, D. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. Available at: [Link]

  • Wu, Y., & Xu, J.-C. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron, 57(42), 8789-8795. Available at: [Link]

  • ChemDad. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. Available at: [Link]

Sources

A Guide to N-FMOC-2-(4-aminophenylthio)acetic Acid: A Safety-Catch Linker for Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Novice Peptide Chemists, Researchers, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical moiety connecting the nascent peptide chain to the solid support—is a critical decision that dictates the success and versatility of the entire process. For the novice peptide chemist, navigating the array of available linkers can be daunting. This guide provides an in-depth technical overview of N-FMOC-2-(4-aminophenylthio)acetic acid, a powerful tool in the peptide chemist's arsenal, functioning as a "safety-catch" linker. We will explore the fundamental principles of its operation, its practical application in SPPS, and the strategic advantages it offers in the synthesis of complex peptides.

The "Safety-Catch" Principle: A Paradigm of Control in SPPS

Traditional SPPS linkers are cleaved by a single, predetermined chemical condition, such as strong acid. The "safety-catch" concept, however, introduces a more nuanced level of control. These linkers are designed to be stable to the standard conditions of peptide synthesis but can be "activated" by a specific chemical transformation, rendering them labile to a different set of cleavage conditions.[1][2][3][4] This two-step cleavage strategy provides a significant advantage: the ability to manipulate the peptide on the solid support after chain assembly and before cleavage, opening avenues for modifications like cyclization or the synthesis of protected peptide fragments.

This compound is a prime example of an oxidative safety-catch linker.[1][5] The thioether linkage is stable throughout the iterative steps of Fmoc-based peptide synthesis. However, upon completion of the peptide chain, the thioether can be selectively oxidized to a sulfone. This oxidation dramatically alters the electronic properties of the linker, activating it for cleavage under basic conditions.

The Core Chemistry: From Thioether to Sulfone

The functionality of this compound as a safety-catch linker is rooted in the chemical transformation of its sulfur atom.

Figure 1: Chemical Structure of this compound

a b a->b c b->c d c->d g c->g e d->e f e->f f->a h g->h k g->k i h->i j i->j j->e l k->l m l->m p l->p n m->n o n->o o->k q p->q t p->t r q->r s r->s s->m u t->u v u->v y u->y w v->w x w->x x->t z y->z ac y->ac aa z->aa ab aa->ab ab->v ad ac->ad ag ac->ag ae ad->ae af ae->af af->z ah ag->ah ak ag->ak ai ah->ai aj ai->aj aj->ad al ak->al ao ak->ao am al->am an am->an an->ah ap ao->ap as ao->as aq ap->aq ar aq->ar ar->al at as->at at->ap

The workflow for utilizing this linker can be broken down into three key stages:

  • Peptide Synthesis (Inactive State): The this compound is first coupled to a suitable solid support, typically an amino-functionalized resin like aminomethyl (AM) resin. The free carboxylic acid of the linker forms a stable amide bond with the resin. The first Fmoc-protected amino acid is then esterified to the linker. Standard Fmoc-SPPS cycles of deprotection (typically with piperidine) and coupling are then performed to assemble the desired peptide sequence. In its thioether form, the linker is robust and stable to the basic conditions of Fmoc removal and the reagents used for amino acid coupling.

  • Linker Activation (Oxidation): Once the peptide chain is fully assembled, the "safety-catch" is triggered. The thioether is oxidized to the corresponding sulfone. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1] The electron-withdrawing nature of the resulting sulfone group is key to the activation.

  • Peptide Cleavage (Activated State): The newly formed sulfone renders the ester bond linking the peptide to the resin susceptible to nucleophilic attack. Cleavage is then readily achieved under basic conditions, often through a β-elimination mechanism.[6][7] This releases the peptide from the solid support with a C-terminal carboxylic acid.

Figure 2: Workflow for SPPS using this compound

G cluster_synthesis Peptide Synthesis (Inactive Linker) cluster_activation Linker Activation cluster_cleavage Peptide Cleavage (Active Linker) Resin Amino Resin Linker_Coupling Couple this compound Resin->Linker_Coupling First_AA Couple first Fmoc-AA Linker_Coupling->First_AA SPPS Iterative Fmoc-SPPS Cycles (Deprotection & Coupling) First_AA->SPPS Oxidation Oxidize Thioether to Sulfone (e.g., m-CPBA) SPPS->Oxidation Cleavage Base-mediated Cleavage (e.g., DEA) Oxidation->Cleavage Peptide Free Peptide in Solution Cleavage->Peptide

Caption: The three-stage process of using the safety-catch linker.

Experimental Protocol: A Step-by-Step Guide

The following is a generalized protocol for the use of this compound in SPPS. Novice chemists should note that optimization may be required based on the specific peptide sequence and resin characteristics.

Materials
  • This compound

  • Aminomethyl (AM) resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Oxidizing agent: m-CPBA

  • Cleavage solution: Diethylamine (DEA) in DCM

  • Standard SPPS reaction vessel

Procedure
  • Linker Attachment to Resin:

    • Swell the aminomethyl resin in DMF.

    • In a separate vessel, pre-activate this compound (1.5 eq.) with a coupling reagent (e.g., HBTU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) in DMF.

    • Add the activated linker solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF.

    • Couple the first Fmoc-protected amino acid (3 eq.) using a standard coupling protocol (e.g., HBTU/DIPEA in DMF) for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation:

    • Perform standard Fmoc-SPPS cycles:

      • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

      • Washing: Wash thoroughly with DMF.

      • Coupling: Couple the next Fmoc-amino acid (3 eq.) using your preferred coupling method.

      • Washing: Wash with DMF.

    • Repeat these cycles until the desired peptide sequence is assembled.

  • Linker Activation (Oxidation):

    • Wash the peptidyl-resin with DCM.

    • Treat the resin with a solution of m-CPBA (3 eq.) in DCM for 30 minutes at room temperature.[6]

    • Wash the resin thoroughly with DCM to remove excess oxidizing agent and byproducts.

  • Peptide Cleavage:

    • Treat the oxidized peptidyl-resin with a solution of 80% Diethylamine (DEA) in DCM for 30 minutes.[7]

    • Filter the solution to collect the cleaved peptide.

    • Repeat the cleavage step with fresh solution to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent to obtain the crude peptide.

Quantitative Data Summary

StepReagentConcentration/EquivalentsTime
Linker Attachment This compound1.5 eq.2-4 hours
HBTU / DIPEA1.5 eq. / 3 eq.
Fmoc Deprotection Piperidine in DMF20% (v/v)2 x 10 minutes
Amino Acid Coupling Fmoc-Amino Acid3 eq.1-2 hours
HBTU / DIPEA3 eq. / 6 eq.
Linker Activation m-CPBA in DCM3 eq.30 minutes
Peptide Cleavage DEA in DCM80% (v/v)30 minutes

Advantages and Considerations for the Novice Chemist

The primary advantage of using this compound lies in the strategic flexibility it offers. The ability to perform chemical modifications on the fully assembled, resin-bound peptide before cleavage is a powerful tool. This is particularly useful for:

  • Synthesis of Cyclic Peptides: The N- and C-termini can be deprotected and cyclized on the solid support before the linker is activated and the cyclic peptide is cleaved.

  • Preparation of Protected Peptide Fragments: The peptide can be cleaved from the resin with its side-chain protecting groups intact, which is valuable for convergent peptide synthesis strategies.

  • On-Resin Ligation and Modification: The stable linker allows for complex chemical transformations on the peptide without premature cleavage.

However, novice users should be mindful of a few key points:

  • Oxidation Conditions: The oxidation step must be carefully controlled. Over-oxidation or incomplete oxidation can lead to side reactions or incomplete cleavage, respectively. It is advisable to perform small-scale trials to optimize the reaction conditions.

  • Compatibility of Side Chains: Ensure that the amino acid side chains in the peptide are compatible with the oxidizing conditions. Residues like methionine and cysteine are susceptible to oxidation and may require specific protection strategies.

  • Cleavage Nucleophile: While DEA is commonly used, other non-nucleophilic bases can also be employed for the β-elimination cleavage. The choice of base may need to be optimized for specific peptide sequences.

Conclusion

This compound represents a sophisticated yet accessible tool for the modern peptide chemist. By understanding the principles of the safety-catch strategy and the specific chemistry of the thioether-to-sulfone transformation, even those new to the field can leverage this linker to achieve the synthesis of complex and modified peptides. Its robustness during synthesis, coupled with the precise control over the cleavage event, makes it an invaluable asset in both academic research and the development of novel peptide-based therapeutics.

References

  • Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 26(11), 3329. [Link]

  • Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Marshall, G. R., & Li, W. (1999). Safety-catch linkers for solid-phase peptide synthesis. Journal of the American Chemical Society, 121(45), 10851-10852.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Patek, M., & Lebl, M. (1991). Safety-catch anchoring linkage for synthesis of peptide amides by Boc/Fmoc strategy. Tetrahedron Letters, 32(33), 3891-3894.
  • Albericio, F., et al. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC. [Link]

  • Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]

  • Elmer, S. L. (2003). SULFUR AND SELENIUM SAFETY CATCH LINKERS. University of Illinois Urbana-Champaign. [Link]

  • Bradley, M., & Brown, A. R. (2000). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. University of Southampton ePrints. [Link]

  • Góngora-Benítez, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

Sources

Methodological & Application

Topic: Coupling Strategies for N-FMOC-2-(4-aminophenylthio)acetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

N-FMOC-2-(4-aminophenylthio)acetic acid is a specialized, non-proteinogenic building block utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a flexible thioether linkage within a peptide backbone or as a side-chain modification. Its structure offers unique possibilities for designing peptidomimetics, probes, and constrained cyclic peptides. The thioether bond is generally stable to the repetitive acid/base treatments of Fmoc-based SPPS, making it an attractive synthetic component.[1] However, unlike standard alpha-amino acids, its distinct structure—an achiral acetic acid derivative—necessitates a careful and optimized approach to ensure efficient and complete coupling to the free N-terminus of the growing peptide chain on the solid support.

This document provides an in-depth guide to the coupling methodologies for this compound. We will explore the mechanistic rationale behind reagent selection, present detailed, validated protocols for various coupling strategies, and offer troubleshooting insights derived from extensive field experience. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently incorporate this versatile building block into their synthetic workflows.

Foundational Concepts: The Chemistry of Coupling

The incorporation of any Fmoc-protected building block in SPPS involves a two-step cycle: the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid.[2][3] The success of the synthesis hinges on the efficiency of the coupling step, which is the formation of an amide bond between the carboxyl group of the incoming acid and the newly liberated N-terminal amine.

The carboxylic acid of this compound must first be activated to a more reactive species to facilitate this reaction. The choice of activating agent is paramount and depends on factors such as the steric hindrance of the coupling partners, the desired reaction kinetics, and cost considerations.[4][5] A key advantage of this specific molecule is its achiral nature, which entirely eliminates the risk of racemization during the activation and coupling steps—a common concern for standard chiral amino acids, especially Cysteine.[6][7]

cluster_structure This compound cluster_spps Core SPPS Cycle Structure Fmoc-NH-Ph-S-CH₂-COOH Resin Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Reaction (Amide Bond Formation) Resin->Coupling Activation Activation of Fmoc-Xaa-OH Activation->Coupling Wash Washing Steps (DMF) Coupling->Wash Yields Resin-Bound Elongated Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotection Wash2 Washing Steps (DMF) Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Figure 1: A simplified representation of the core Solid-Phase Peptide Synthesis (SPPS) cycle.

Selecting the Optimal Coupling Reagent

The efficiency of incorporating this compound is directly tied to the chosen coupling reagent. We categorize the most effective reagents into two primary classes: Carbodiimides with additives and Onium (Aminium/Phosphonium) salts.

Carbodiimide-Based Activation

This is the most established and cost-effective method for amide bond formation. A carbodiimide, typically Diisopropylcarbodiimide (DIC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions and rearrangement.[5] To mitigate this and improve efficiency, an additive is essential.

  • 1-Hydroxybenzotriazole (HOBt): The classic additive, HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then cleanly reacts with the amine.[8] While effective, HOBt in its anhydrous form has explosive properties, leading to stricter regulation and a shift towards safer alternatives.[5]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a superior, non-explosive alternative to HOBt.[9] It has a pKa similar to HOBt (4.60) and forms highly reactive Oxyma-esters, often resulting in faster reaction kinetics and higher coupling efficiencies.[5][9] For routine and non-problematic couplings, the DIC/Oxyma combination is highly recommended.[4]

Onium Salt-Based Activation

Onium salts are pre-activated reagents that offer higher reactivity and faster kinetics, making them ideal for "difficult" couplings, long peptide sequences, or when speed is critical.[4] They are generally categorized as aminium or phosphonium salts.

  • Aminium Salts (HBTU, HCTU, HATU): These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly convert the carboxylic acid into its active ester.

    • HBTU/HCTU: These are based on HOBt and 6-Cl-HOBt, respectively. They are highly efficient and widely used.[8]

    • HATU: Based on 1-Hydroxy-7-azabenzotriazole (HOAt), HATU is generally considered the most efficient coupling reagent in this class.[8][9] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction.[9] This makes HATU the reagent of choice for sterically hindered couplings or to overcome aggregation.[4][9]

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent that functions similarly to HBTU but is based on a phosphonium core. A key advantage is the absence of a potential guanidinylation side reaction that can occur with aminium salts if they are used in large excess.[4]

ActivationMechanisms cluster_dic Carbodiimide (DIC/Oxyma) Activation cluster_hatu Onium Salt (HATU) Activation CarboxylicAcid1 R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid1->Acylisourea + DIC DIC DIC->Acylisourea Oxyma Oxyma ActiveEster1 Oxyma Active Ester (R-COO-Oxyma) Acylisourea->ActiveEster1 + Oxyma Peptide1 Peptide Bond ActiveEster1->Peptide1 + H₂N-Peptide Amine1 H₂N-Peptide CarboxylicAcid2 R-COOH ActiveEster2 OAt Active Ester (R-COO-OAt) CarboxylicAcid2->ActiveEster2 + HATU HATU + Base HATU->ActiveEster2 Peptide2 Peptide Bond ActiveEster2->Peptide2 + H₂N-Peptide Amine2 H₂N-Peptide

Figure 2: Comparison of activation pathways for Carbodiimide and Onium Salt coupling reagents.

Data Summary and Recommendations
Reagent CombinationReagent TypeRelative SpeedRelative CostKey Considerations
DIC / OxymaPure® Carbodiimide + AdditiveModerateLowExcellent for routine synthesis; safer than HOBt.[4][5]
HCTU / DIPEA Aminium SaltFastModerateHighly efficient; a robust workhorse for many sequences.[4][9]
HATU / DIPEA Aminium SaltVery FastHighThe most powerful option for difficult or sterically hindered couplings.[4][8][9]
PyBOP / DIPEA Phosphonium SaltFastHighHigh efficiency with no risk of N-terminal guanidinylation.[4][9]

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes and quantities proportionally for different scales. All procedures assume the synthesis starts with a resin-bound peptide that has undergone its final Fmoc deprotection and subsequent washing steps.[10][11]

Protocol 1: Standard Efficiency Coupling using DIC/OxymaPure®

This protocol is the recommended starting point for incorporating this compound due to its cost-effectiveness and high reliability.

Rationale: The DIC/Oxyma combination provides a robust and economical method for generating the active ester in situ.[4][9] This approach avoids the higher cost and potential side reactions of onium salts while still providing excellent coupling efficiency for this non-hindered building block.

Materials:

  • Deprotected peptide-resin (0.1 mmol scale)

  • This compound (5 eq., ~0.5 mmol)

  • OxymaPure® (5 eq., 0.5 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 eq., 0.5 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Preparation: In a separate reaction vessel, dissolve 5 equivalents of this compound and 5 equivalents of OxymaPure® in DMF (approx. 2 mL for 0.1 mmol scale).

  • Activation: Add 5 equivalents of DIC to the solution from Step 1. Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 60-120 minutes.

  • Monitoring (Optional but Recommended): Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or proceed to a recoupling step (see Troubleshooting).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Protocol 2: High Efficiency Coupling using HATU/DIPEA

This protocol is recommended for situations requiring maximum coupling speed or when incorporating the building block onto a sterically hindered N-terminus.

Rationale: HATU is one of the most potent coupling reagents available, ensuring a rapid and complete reaction.[8][9] The use of a strong, non-nucleophilic base like DIPEA is required for the activation mechanism of onium salts.[5][11] This method minimizes the risk of incomplete coupling, which can be critical for the synthesis of long or complex peptides.

Materials:

  • Deprotected peptide-resin (0.1 mmol scale)

  • This compound (5 eq., 0.5 mmol)

  • HATU (4.9 eq., 0.49 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Preparation: In a separate reaction vessel, dissolve 5 equivalents of this compound and 4.9 equivalents of HATU in DMF (approx. 2 mL for 0.1 mmol scale).

  • Activation: Add 10 equivalents of DIPEA to the solution. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test as described in Protocol 1. Due to the high reactivity of HATU, incomplete couplings are rare.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL). The resin is now ready for the next cycle.

Troubleshooting and Field Insights

  • Incomplete Coupling: If a monitoring test indicates an incomplete reaction, the simplest solution is to perform a "recouple." Drain the reaction vessel and add a fresh solution of activated this compound, repeating the coupling step.

  • Solvent Choice: DMF is the standard solvent for SPPS due to its excellent resin-swelling properties and ability to dissolve most reagents.[9] In cases of severe peptide aggregation, N-methyl-2-pyrrolidone (NMP) can be used as an alternative.

  • Thioether Oxidation: The thioether in this compound is generally stable. However, prolonged exposure to oxidizing contaminants or harsh cleavage conditions (not typically found in the coupling step) could potentially lead to sulfoxide formation. This is more of a consideration during final cleavage and purification than during coupling. Using fresh, high-quality reagents minimizes this risk.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with standard, well-optimized SPPS protocols. For most applications, the cost-effective and reliable DIC/OxymaPure® method is sufficient. For challenging sequences or when maximum efficiency is paramount, the use of a high-performance onium salt like HATU is recommended. By understanding the mechanistic principles behind reagent selection and adhering to validated protocols, researchers can effectively utilize this unique building block to advance their work in peptide chemistry and drug discovery.

References

  • Novabiochem® Coupling reagents - Merck Millipore. (URL: )
  • Convergent Synthesis of Thioether Containing Peptides. MDPI. (URL: )
  • Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. (URL: )
  • Route A for convergent solid-phase peptide synthesis (CSPPS) of...
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. Benchchem. (URL: )
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. (URL: )
  • Methods and protocols of modern solid phase peptide synthesis. (URL: )
  • Applications of Thiol-Ene Chemistry for Peptide Science. PMC - NIH. (URL: )
  • Synthesis of Amino Acid α-Thioethers and Late-Stage Incorpor
  • Coupling Reagents - Aapptec Peptides. (URL: )
  • The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. Benchchem. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (URL: )
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. (URL: )
  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. PMC. (URL: )
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. (URL: )
  • Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )

Sources

"N-FMOC-2-(4-aminophenylthio)acetic acid" activation with HBTU/HOBt

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Activation of N-FMOC-2-(4-aminophenylthio)acetic acid with HBTU/HOBt for Amide Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Incorporation of Non-Natural Amino Acids

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural or "unnatural" amino acids into peptide chains is a cornerstone strategy for enhancing therapeutic properties. These custom building blocks can confer a range of advantages, including increased metabolic stability, improved receptor affinity and selectivity, and unique conformational constraints. This compound is one such valuable building block, offering a unique combination of an aromatic thioether linkage that can be exploited for further chemical modification or to mimic disulfide bridges, and an acetic acid backbone that introduces flexibility.

The successful incorporation of this, or any, amino acid derivative into a growing peptide chain hinges on the efficient and stereochemically pure formation of an amide bond. The HBTU/HOBt reagent system has become a gold standard for this critical activation and coupling step in both solid-phase and solution-phase peptide synthesis.[1] This guide provides a detailed examination of the underlying chemistry of HBTU/HOBt activation and a comprehensive, field-tested protocol for the successful coupling of this compound.

The Mechanism of HBTU/HOBt Activation: A Synergistic Approach to Amide Bond Formation

The efficacy of the HBTU/HOBt system lies in its ability to rapidly convert a carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine, all while minimizing the risk of racemization.[1] The process is a synergistic interplay between three key components: the carboxylic acid (the N-FMOC protected amino acid), the coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), the additive HOBt (1-Hydroxybenzotriazole), and a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA).

  • Deprotonation and Initial Activation: The reaction is initiated by the tertiary base (DIPEA), which deprotonates the carboxylic acid of the N-FMOC-amino acid, forming a carboxylate anion.[2]

  • Formation of the HOBt Active Ester: The carboxylate anion then attacks the aminium carbon of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and releases HOBt. The liberated HOBt rapidly reacts with the O-acylisourea intermediate to form the HOBt-active ester.[3] This active ester is more stable than the O-acylisourea intermediate but significantly more reactive towards amines than the original carboxylic acid.[4]

  • The Crucial Role of HOBt: The in-situ formation of the HOBt-active ester is paramount for two reasons. Firstly, it is a highly efficient acylating agent. Secondly, and most critically, it serves to suppress racemization.[1] For alpha-amino acids, the primary pathway for racemization is through the formation of a 5(4H)-oxazolone intermediate. The presence of HOBt effectively intercepts the activated acid before it can cyclize to the oxazolone, thus preserving the stereochemical integrity of the chiral center.[3]

  • Nucleophilic Attack and Peptide Bond Formation: The free N-terminal amine of the peptide chain (or other amine nucleophile) attacks the carbonyl carbon of the HOBt-active ester. This results in the formation of the desired amide (peptide) bond and the regeneration of HOBt.[2]

The byproducts of this reaction, tetramethylurea and HOBt, are generally soluble in common organic solvents used for synthesis, facilitating purification.[5]

Visualizing the Activation Pathway

HBTU_HOBt_Activation cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic_Acid N-FMOC-AA-COOH Active_Ester HOBt Active Ester Carboxylic_Acid->Active_Ester HBTU, DIPEA HBTU HBTU HBTU->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Amine R-NH2 Amine->Peptide_Bond Experimental_Workflow Start Start Prep_Reactants Prepare Reactant Solutions (FMOC-AA/HOBt & Amine) Start->Prep_Reactants Activation Pre-activation at 0°C (Add DIPEA, then HBTU) Prep_Reactants->Activation Coupling Combine Solutions & Stir at Room Temp (2-12h) Activation->Coupling Monitoring Monitor Reaction (TLC / HPLC) Coupling->Monitoring Workup Aqueous Work-up (NaHCO3, Brine) Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for N-FMOC-2-(4-aminophenylthio)acetic Acid in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Thioester Challenge in Fmoc-Based Native Chemical Ligation

Native Chemical Ligation (NCL) stands as a cornerstone technology in the chemical synthesis of proteins, enabling the assembly of large, functional proteins from smaller, unprotected peptide fragments.[1] The reaction's success hinges on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine. While solid-phase peptide synthesis (SPPS) is the workhorse for generating these peptide fragments, the use of the popular Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy presents a significant challenge: the thioester linkage is often unstable under the basic conditions required for Fmoc group removal.[2][3]

To circumvent this, various creative strategies have been developed, including the use of safety-catch linkers, backbone amide linkers, and acyl hydrazide precursors that are stable throughout the synthesis and are converted to the reactive thioester post-synthesis.[4][5] This application note details a powerful strategy employing N-FMOC-2-(4-aminophenylthio)acetic acid as a versatile linker for the Fmoc-based synthesis of peptide thioester precursors, facilitating efficient native chemical ligation.

The core of this strategy is to introduce a stable, "latent" thiol functionality that can be unmasked and activated after the full peptide chain has been assembled. The N-Fmoc-protected amine prevents unwanted side reactions during peptide synthesis, while the aminophenylthio moiety provides the chemical handle for subsequent conversion to a reactive thioester, perfectly setting the stage for NCL.

The Role and Advantage of this compound

This compound is a bifunctional linker designed for seamless integration into standard Fmoc-SPPS workflows.[6] Its key attributes include:

  • Fmoc Protection: The base-labile Fmoc group ensures orthogonality with acid-labile side-chain protecting groups, making it fully compatible with the most common SPPS methodologies.[7][8]

  • Carboxylic Acid Handle: The acetic acid moiety provides a straightforward point of attachment to standard amine-functionalized resins (e.g., Rink Amide resin) or to the side chain of an amino acid like lysine.

  • Latent Thiol Functionality: The 4-aminophenylthio group is stable during peptide synthesis but can be chemically converted to a highly reactive aryl thioester, a key intermediate for efficient NCL. This conversion is performed after the peptide has been fully assembled and cleaved from the resin.

This approach offers a robust alternative to other methods for generating peptide thioesters, providing high yields and minimizing the risk of premature thioester cleavage during synthesis.

Mechanism of Action: The Aminophenylthio Linker Strategy

The overall strategy involves three main stages: (1) Solid-phase synthesis of the peptide on a support functionalized with this compound, (2) Post-synthesis activation of the C-terminal aminophenylthio group to generate a reactive thioester, and (3) Native Chemical Ligation with an N-terminal cysteine-containing peptide.

Workflow Overview

NCL_Workflow cluster_0 Stage 1: Fmoc-SPPS cluster_1 Stage 2: Thioester Formation cluster_2 Stage 3: Native Chemical Ligation A Resin Functionalization with This compound B Fmoc Deprotection (20% Piperidine in DMF) A->B C Amino Acid Coupling (e.g., HBTU/DIEA) B->C D Repeat Steps B & C for Peptide Elongation C->D E Final Fmoc Deprotection D->E F Peptide Cleavage from Resin (e.g., TFA Cocktail) E->F G Purified Peptide with C-terminal Aminophenylthio Linker F->G H Diazotization of Aryl Amine (NaNO2, acidic conditions) I Thiolysis to form Peptide Thioester H->I J Peptide Thioester I->J L Ligation Reaction (pH ~7, aqueous buffer) J->L K N-terminal Cysteine Peptide K->L M Purified Ligated Protein L->M

Caption: Workflow for protein synthesis using the aminophenylthio linker strategy.

Detailed Protocols

Protocol 1: Preparation of Peptide with C-terminal Aminophenylthio Linker via Fmoc-SPPS

This protocol describes the synthesis of a peptide with a C-terminal 2-(4-aminophenylthio)acetic acid linker.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or TFA/TIS/water (95:2.5:2.5)[9]

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the Rink linker. Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM and dry a small sample for a Kaiser test to confirm complete coupling.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

    • Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.[10]

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the appropriate TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[9]

    • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and confirm the mass by mass spectrometry.

Protocol 2: Generation of Peptide Thioester and Native Chemical Ligation

This protocol details the conversion of the purified peptide-aminophenylthioamide to a peptide thioester and its subsequent use in NCL.

Materials:

  • Purified peptide with C-terminal 2-(4-aminophenylthio)acetic acid linker

  • N-terminal cysteine-containing peptide (purified)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0

  • Sodium nitrite (NaNO₂)

  • Thiol additive: 4-mercaptophenylacetic acid (MPAA) or thiophenol

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Hydrochloric acid (HCl)

Procedure:

  • Thioester Formation:

    • Dissolve the peptide-aminophenylthioamide in an aqueous buffer (e.g., 6 M Gn·HCl, 100 mM acetate) at pH 3-4. Cool the solution to 0°C.

    • Add a solution of sodium nitrite (10 eq.) dropwise and stir for 30 minutes at 0°C to form a diazonium salt.

    • In a separate tube, prepare the ligation buffer containing the thiol additive (e.g., 50 mM MPAA).

    • Add the diazotized peptide solution to the thiol-containing buffer. The diazonium group is displaced by the thiol, forming the peptide-aryl thioester. This reaction is typically rapid.

  • Native Chemical Ligation:

    • To the freshly prepared peptide thioester solution, add the N-terminal cysteine peptide (1.1 eq.) and TCEP (20 mM) to maintain a reducing environment.

    • Adjust the pH of the reaction mixture to 6.5-7.5.

    • Monitor the ligation reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Purification: Once the ligation is complete, purify the final protein product by RP-HPLC.

Quantitative Data and Expected Outcomes

ParameterValue/RangeNotes
Resin Loading 0.2 - 0.5 mmol/gDependent on the starting resin.
SPPS Coupling Efficiency >99% per stepMonitored by Kaiser test.
Crude Peptide Purity 70-90%Sequence-dependent.
Purified Peptide Yield 15-40%Based on initial resin loading.
Thioester Formation >95% conversionMonitored by HPLC-MS.
Ligation Reaction Time 1-12 hoursDependent on the specific amino acids at the ligation junction.
Final Purified Protein Yield 50-80% (from ligation step)Highly dependent on peptide solubility and ligation kinetics.

Troubleshooting

  • Incomplete Coupling in SPPS: Use a stronger coupling agent or double coupling for sterically hindered amino acids.

  • Low Cleavage Yield: Ensure sufficient time and volume of cleavage cocktail. Use appropriate scavengers for sensitive residues like Trp, Met, Cys.[9]

  • Poor Thioester Conversion: Ensure complete diazotization by maintaining low temperature and acidic pH. Use a fresh NaNO₂ solution.

  • Slow Ligation: Increase the concentration of the thiol catalyst (e.g., MPAA). Ensure the pH is optimal (~7.0). Check for oxidation of the cysteine peptide and add more TCEP if necessary.

Conclusion

The use of this compound offers a robust and versatile strategy for the synthesis of peptide thioesters compatible with Fmoc-SPPS. By introducing a stable, latent thiol linker, this method effectively circumvents the challenges associated with thioester instability during peptide synthesis. The straightforward activation and ligation protocols make this approach a valuable addition to the toolbox of chemists and biochemists engaged in the chemical synthesis of complex proteins for research, diagnostics, and therapeutic development.

References

  • Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of organic chemistry, 69(12), 4145–4151.
  • Hojo, H., Onuma, Y., Akimoto, Y., Nakahara, Y., & Nakahara, Y. (2007). A shortcut to the synthesis of peptide thioesters. Tetrahedron letters, 48(2), 253-256.
  • Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-based synthesis of peptide alpha-thioesters using an aryl hydrazine support. The Journal of organic chemistry, 69(12), 4145–4151.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
  • Townsend, S. D., Wu, W., & Danishefsky, S. J. (2012). Native chemical ligation at phenylalanine. Organic letters, 14(21), 5488–5491.
  • Brik, A., & Dawson, P. E. (2008). Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. Methods in molecular biology (Clifton, N.J.), 418, 59–73.
  • Hou, W., Zhang, X., Li, F., & Liu, C. F. (2011). Peptidyl N,N-bis(2-mercaptoethyl)
  • Warren, J. D., Miller, J. S., Keding, S. J., & Danishefsky, S. J. (2004). Fmoc-based synthesis of peptide-α-thioesters: application to the total chemical synthesis of a glycoprotein by native chemical ligation. Journal of the American Chemical Society, 126(21), 6576–6578.
  • Ollivier, N., Dheur, J., Mhidia, R., Blanpain, A., & Melnyk, O. (2010). A catalytic one-step synthesis of peptide thioacids: the synthesis of leuprorelin via iterative peptide–fragment coupling reactions.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Botti, P., Carrasco, M. R., & Kent, S. B. (2001). Native chemical ligation at phenylalanine. Tetrahedron letters, 42(10), 1831-1833.
  • Durek, T., & Alewood, P. F. (2011). Fmoc-based synthesis of peptide thioesters for native chemical ligation employing a tert-butyl thiol linker. Organic letters, 13(7), 1606–1609.
  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640–6646.
  • Fmoc Solid-Phase Peptide Synthesis. (2011). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.

Sources

Application Notes & Protocols: Strategic Bioconjugation Utilizing N-FMOC-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Tool for Modern Bioconjugation

In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of molecules to proteins, peptides, and nucleic acids—a process known as bioconjugation—is of paramount importance.[1] The choice of a linker molecule is critical, dictating the stability, functionality, and ultimate efficacy of the resulting conjugate. N-FMOC-2-(4-aminophenylthio)acetic acid emerges as a versatile, heterobifunctional linker designed for precise and staged bioconjugation strategies.

This molecule incorporates three key chemical features:

  • A carboxylic acid (-COOH) group, which can be activated for facile reaction with primary amines, such as the lysine residues on the surface of proteins.

  • A fluorenylmethoxycarbonyl (FMOC)-protected amine , a base-labile protecting group that allows for the selective and timed exposure of a reactive amine.[2] This amine can then serve as a point for secondary conjugation or modification.

  • A stable thioether linkage within its core structure, providing chemical robustness to the spacer arm.[3]

These attributes make this compound an ideal candidate for constructing complex bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and surface-immobilized biomolecules.[4][5] This guide provides a comprehensive overview of its properties, mechanistic pathways for its use, and detailed protocols for its application.

Table 1: Physicochemical Properties of this compound and its Core Structure

PropertyValue (Predicted/Inferred)Reference
Molecular Formula C23H19NO4SInferred from constituent parts
Molecular Weight 417.47 g/mol Inferred from constituent parts
Appearance Off-white to pale beige solidBased on similar compounds[6][7]
Solubility Soluble in organic solvents (DMF, DMSO, NMP); limited solubility in aqueous solutionsBased on FMOC-containing molecules and 2-(4-aminophenylthio)acetic acid[6]
Storage Conditions Store at 2-8°C, desiccated, and protected from lightStandard for FMOC-protected reagents[7]
Core Structure (2-(4-aminophenylthio)acetic acid) Melting Point 197-203 °C[6]

Core Concepts: Two-Stage Orthogonal Conjugation Strategies

The primary advantage of this linker lies in its capacity for a two-stage, orthogonal conjugation workflow. The carboxylic acid and the FMOC-protected amine can be addressed under distinct chemical conditions, allowing for a controlled, stepwise assembly of the final bioconjugate.

Strategy A: Carboxyl-First Activation

This is the most common approach, where the linker is first attached to a biomolecule via its carboxylic acid. The FMOC group is then removed to expose the amine for a subsequent reaction. This is ideal for scenarios where a payload, dye, or a second biomolecule needs to be attached in a separate, controlled step.

Strategy B: Amine-First Deprotection

In this alternative strategy, the FMOC group is removed first. The newly exposed amine can be used to attach the linker to a carboxyl-containing biomolecule or a solid support. The linker's own carboxylic acid is then free for a subsequent conjugation reaction.

The choice between these strategies depends entirely on the nature of the biomolecules to be conjugated and the desired final architecture of the construct.

Bioconjugation_Strategies cluster_A Strategy A: Carboxyl-First cluster_B Strategy B: Amine-First A_Start N-FMOC-Linker-COOH A_Step1 Activate COOH (e.g., EDC, Sulfo-NHS) A_Start->A_Step1 A_Step2 Conjugate to Biomolecule-NH2 A_Step1->A_Step2 A_Step3 FMOC-Linker-Biomolecule A_Step2->A_Step3 A_Step4 Deprotect FMOC (e.g., Piperidine) A_Step3->A_Step4 A_Step5 H2N-Linker-Biomolecule A_Step4->A_Step5 A_Step6 Conjugate to Payload-X A_Step5->A_Step6 A_Final_A Payload-Linker-Biomolecule A_Step6->A_Final_A B_Start N-FMOC-Linker-COOH B_Step1 Deprotect FMOC (e.g., Piperidine) B_Start->B_Step1 B_Step2 H2N-Linker-COOH B_Step1->B_Step2 B_Step3 Conjugate to Biomolecule-COOH B_Step2->B_Step3 B_Step4 Biomolecule-Linker-COOH B_Step3->B_Step4 B_Step5 Activate Linker COOH (e.g., EDC, Sulfo-NHS) B_Step4->B_Step5 B_Step6 Conjugate to Payload-NH2 B_Step5->B_Step6 B_Final_B Biomolecule-Linker-Payload B_Step6->B_Final_B

Figure 1: Orthogonal bioconjugation strategies using this compound.

Detailed Experimental Protocols

Protocol 1: Carboxyl-First Conjugation to a Protein (e.g., Antibody)

This protocol details the most common use-case: attaching the linker to lysine residues of a protein, followed by purification.

Causality Behind Experimental Choices:

  • EDC/Sulfo-NHS Chemistry: This is a widely adopted, highly efficient method for activating carboxyl groups to form amine-reactive esters.[1] Sulfo-NHS is used to improve the stability of the active ester in aqueous solutions, thereby increasing conjugation efficiency.

  • pH Control: The reaction is performed at a physiological pH (7.2-7.5). This ensures the target lysine residues are predominantly in their deprotonated, nucleophilic state while maintaining the protein's structural integrity.

  • Molar Excess of Linker: A molar excess of the activated linker is used to drive the reaction towards a higher degree of labeling (DOL). The exact ratio should be optimized for the specific protein and desired DOL.

  • Quenching: The reaction is quenched with a small molecule amine (e.g., Tris or hydroxylamine) to consume any unreacted NHS-esters, preventing unwanted side reactions.

  • Purification: Size exclusion chromatography (SEC) or dialysis is essential to remove unreacted linker and coupling reagents from the protein conjugate.

Materials:

  • This compound

  • Protein (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., PD-10) or dialysis cassette (e.g., 10K MWCO)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the stock buffer contains Tris or other primary amines, it must be exchanged into PBS.

  • Linker Activation (Formation of Sulfo-NHS Ester):

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

    • In a separate microfuge tube, immediately before use, combine the linker, EDC, and Sulfo-NHS. A common starting point is a 1:1.5:1.2 molar ratio (Linker:EDC:Sulfo-NHS).

    • Example: To activate 1 µmol of linker, add 1.5 µmol of EDC and 1.2 µmol of Sulfo-NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Add the freshly prepared activated linker solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of linker over the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to deactivate any remaining NHS-ester.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer with several buffer changes over 24-48 hours.

  • Characterization and Storage:

    • Determine the protein concentration (e.g., via A280 measurement) and the Degree of Labeling (DOL) if a chromophoric payload is later added.

    • Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Carboxyl_First_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification linker Linker-COOH activated_linker Linker-COO-NHS (Active Ester) linker->activated_linker 15-30 min, RT reagents EDC + Sulfo-NHS reagents->activated_linker conjugate Protein-NH-CO-Linker activated_linker->conjugate 1-2 hrs, RT pH 7.2-7.5 protein Protein-NH2 protein->conjugate quench Quench Reaction (e.g., Tris) conjugate->quench purify Purify via SEC or Dialysis quench->purify final_product Purified Conjugate purify->final_product

Figure 2: Workflow for the carboxyl-first protein conjugation protocol.

Protocol 2: FMOC-Group Deprotection

This protocol describes the removal of the FMOC protecting group to expose a primary amine on the bioconjugate, ready for subsequent modification.

Causality Behind Experimental Choices:

  • Piperidine: Piperidine is the standard reagent for FMOC removal. It acts as a base to abstract the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that liberates the free amine and dibenzofulvene.[8][9]

  • DMF as Solvent: N,N-Dimethylformamide is the solvent of choice as it effectively solvates both the bioconjugate and the piperidine, facilitating the reaction.[9] For bioconjugates that are not soluble or stable in high concentrations of DMF, co-solvents or alternative basic conditions may need to be explored, though this is outside the standard protocol.

  • Reaction Time: The deprotection is typically rapid, often completing within 7-30 minutes at room temperature.[10] Longer reaction times are generally not necessary and may risk side reactions depending on the nature of the conjugate.

Materials:

  • FMOC-protected bioconjugate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Purification supplies (as in Protocol 1)

Procedure:

  • Prepare Deprotection Reagent:

    • Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 2 mL of piperidine to 8 mL of DMF. This solution should be made fresh.

  • Solvent Exchange (if necessary):

    • If your FMOC-protected conjugate is in an aqueous buffer, it may need to be solvent-exchanged or precipitated and re-dissolved in a buffer containing a sufficient amount of a co-solvent like DMF to maintain solubility during the reaction. This step is critical and may require optimization.

  • Deprotection Reaction:

    • Add the 20% piperidine/DMF solution to your conjugate. The final concentration of piperidine in the reaction should be sufficient for rapid deprotection (typically 10-20%).

    • Note: For conjugates sensitive to organic solvents, minimizing the final DMF concentration is key.

    • Incubate at room temperature for 10-30 minutes. The progress can be monitored by observing the appearance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.

  • Purification:

    • Immediately following the incubation, purify the deprotected conjugate to remove piperidine and the dibenzofulvene adduct. Use a desalting column or dialysis, exchanging into the desired final buffer.

FMOC_Deprotection Start FMOC-NH-Linker-Protein Step1 Add 20% Piperidine in DMF Start->Step1 Reaction β-Elimination Reaction (10-30 min, RT) Step1->Reaction Products H2N-Linker-Protein (Deprotected Conjugate) + Dibenzofulvene Adduct Reaction->Products Purify Purify via SEC or Dialysis Products->Purify Final Purified H2N-Linker-Protein Purify->Final

Figure 3: The FMOC deprotection workflow.

Characterization of Bioconjugates

Validating the success of each conjugation and deprotection step is crucial.

Table 2: Methods for Characterization

TechniquePurposeExpected Outcome for Successful Reaction
SDS-PAGE To visualize the increase in molecular weight after conjugation.A shift to a higher molecular weight for the conjugate compared to the unconjugated protein.
Mass Spectrometry (MALDI-TOF or LC-MS) To confirm the covalent addition of the linker and payload and determine the DOL.An increase in mass corresponding to the number of linkers/payloads attached. A distribution of peaks may be observed.
UV-Vis Spectroscopy To quantify the DOL if the linker or payload has a unique absorbance signature (e.g., FMOC group at ~265 nm).Measurement of absorbance at specific wavelengths can be used in calculations to determine the average number of molecules per protein.
HPLC (SEC or RP) To assess purity and aggregation of the conjugate.A shift in retention time and a homogenous peak for the purified conjugate, indicating no significant aggregation or degradation.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential CauseSuggested Solution
Low or No Conjugation (Protocol 1) 1. Inactive EDC/Sulfo-NHS (hydrolyzed). 2. Presence of primary amines (e.g., Tris) in the protein buffer. 3. Insufficient molar excess of linker. 4. Incorrect reaction pH.1. Use fresh, high-quality EDC and Sulfo-NHS. 2. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES). 3. Increase the molar ratio of linker to protein. 4. Ensure the reaction buffer pH is between 7.2 and 8.0.
Protein Precipitation during Conjugation 1. High concentration of organic solvent (DMF/DMSO). 2. High Degree of Labeling leading to insolubility. 3. Protein instability under reaction conditions.1. Minimize the volume of organic solvent used to dissolve the linker. 2. Reduce the molar excess of the linker in the reaction. 3. Perform the reaction at 4°C instead of room temperature.
Incomplete FMOC Deprotection (Protocol 2) 1. Insufficient piperidine concentration or reaction time. 2. Poor solubility of the conjugate in the reaction mixture.1. Ensure the final piperidine concentration is at least 10% and extend the reaction time to 30 minutes. 2. Optimize the co-solvent (DMF) concentration to ensure the conjugate remains soluble.
Degradation of Conjugate 1. pH instability. 2. For ADCs, the payload may be sensitive to the basic conditions of FMOC deprotection.1. Ensure all buffers are at the correct pH and that the final conjugate is stored in a suitable buffer. 2. If the payload is base-labile, this linker strategy may not be suitable. Consider alternative orthogonal chemistries.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Alsahafi, R., et al. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved from [Link]

  • Corcilius, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 583-595. Retrieved from [Link]

  • Corcilius, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (2025). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Stenzel, M. H. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 2(1), 9-13. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. Retrieved from [Link]

Sources

The Dual-Role Linker: N-FMOC-2-(4-aminophenylthio)acetic Acid in Modern Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety. It is the molecular bridge that connects a potent cytotoxic payload to a targeting moiety, and its chemical nature dictates the stability of the conjugate in circulation and the efficiency of payload release at the target site. This document provides a detailed technical guide on the application of N-FMOC-2-(4-aminophenylthio)acetic acid, a heterobifunctional linker with significant potential in drug delivery systems.

Introduction: A Linker with Orthogonal Functionality

This compound is a versatile linker molecule that offers orthogonal handles for bioconjugation. Its structure is characterized by three key components:

  • A Carboxylic Acid Group: This functional group serves as a primary attachment point for amine- or hydroxyl-containing drug molecules through the formation of a stable amide or ester bond, respectively.

  • An FMOC-Protected Amine: The fluorenylmethoxycarbonyl (FMOC) group is a base-labile protecting group, which allows for the selective deprotection of the aniline amine.[1] This exposed amine can then be used for conjugation to a carrier molecule, such as an antibody or a polymer, or for further modification.

  • A Thioether Linkage: The phenylthioacetic acid moiety provides a stable thioether bond within the linker's backbone. The stability of this bond is a crucial aspect that will be discussed in detail.

This dual functionality allows for a stepwise and controlled approach to the synthesis of drug conjugates, making it an attractive tool for researchers in drug development.

The Thioether Bond: A Point of Stability and Scrutiny

The thioether bond in the linker is generally considered to be stable under physiological conditions.[2] In the context of ADCs, linkers are broadly categorized as cleavable or non-cleavable.[3] Non-cleavable linkers, which often include thioether bonds, rely on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cell to release the payload.[2]

However, it is crucial to acknowledge that the stability of thioether linkages, particularly those formed from the reaction of maleimides with thiols, has been a subject of extensive research.[2][3][4] These linkages can be susceptible to a retro-Michael reaction, leading to premature drug release in the plasma.[4] While the thioether bond in this compound is not formed via a maleimide-thiol reaction and is inherently more stable, researchers should still consider the potential for enzymatic or oxidative cleavage in specific biological microenvironments. For applications demanding exceptionally high stability, alternative linker chemistries, such as those based on sulfones, have been developed to mitigate the risks associated with thioether instability.[2][3][5][6]

Strategic Application in Drug Conjugate Synthesis

The unique structure of this compound allows for two primary strategies in the construction of drug conjugates.

Strategy A: Drug First, Carrier Second

In this approach, the carboxylic acid of the linker is first activated and conjugated to the drug molecule. Subsequently, the FMOC group is removed to expose the amine, which is then used to attach the linker-drug complex to the carrier molecule.

Strategy B: Carrier First, Drug Second

Alternatively, the FMOC group can be removed first, and the exposed amine can be conjugated to a carrier molecule. Following this, the carboxylic acid on the linker is activated and reacted with the drug molecule. The choice between these strategies will depend on the specific chemistry of the drug and carrier molecules and the desired overall synthesis scheme.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of drug conjugates. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Drug

This protocol describes the formation of an amide bond between the linker and a drug molecule containing a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing drug molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes, then at room temperature for 4 hours.

    • Alternatively, for a more efficient activation, use HATU (1.1 equivalents) and DIPEA (2 equivalents) in DMF and stir at room temperature for 15-30 minutes.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the drug solution.

    • If using HATU, the drug can be added directly to the activation mixture.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the FMOC-linker-drug conjugate.

Protocol 2: FMOC Deprotection

This protocol outlines the removal of the FMOC protecting group to expose the amine for subsequent conjugation.

Materials:

  • FMOC-linker-drug conjugate

  • 20% Piperidine in DMF

  • Anhydrous DMF

  • Diethyl ether

Procedure:

  • Dissolve the FMOC-linker-drug conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution (10 equivalents of piperidine relative to the conjugate).

  • Stir the reaction at room temperature for 30 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the precipitate with diethyl ether to remove residual piperidine and dibenzofulvene byproduct.

  • Dry the product under vacuum.

Protocol 3: Conjugation of the Deprotected Linker-Drug to an Antibody

This protocol describes the conjugation of the amine-containing linker-drug to the lysine residues of an antibody through an activated ester.

Materials:

  • Deprotected linker-drug conjugate

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Hydroxysuccinimide (NHS) ester of a bifunctional crosslinker (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) if a maleimide-thiol conjugation is desired for the antibody, or a simple NHS-ester activation of a carboxylated antibody)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation:

    • If necessary, modify the antibody to introduce reactive groups for conjugation. For example, lysine residues can be targeted directly.

  • Conjugation Reaction:

    • Dissolve the deprotected linker-drug conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Prepare the antibody solution at a suitable concentration in the reaction buffer.

    • Add the linker-drug solution to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • If using an NHS ester for conjugation to lysine residues, the reaction is typically carried out at room temperature for 1-4 hours.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).

    • Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), aggregation, and binding affinity to its target antigen.

Visualization of the Workflow

Drug_Conjugation_Workflow cluster_linker This compound cluster_drug Drug Molecule cluster_carrier Carrier Molecule cluster_conjugation1 Step 1: Drug Conjugation cluster_deprotection Step 2: FMOC Deprotection cluster_conjugation2 Step 3: Carrier Conjugation Linker FMOC-NH-Ph-S-CH2-COOH Activate_Linker Activate COOH (e.g., HATU/DIPEA) Linker->Activate_Linker Drug Drug-NH2 Conjugate_Drug Amide Bond Formation Drug->Conjugate_Drug Carrier Antibody Conjugate_Carrier Conjugation to Antibody (e.g., via Lysine residues) Carrier->Conjugate_Carrier Activate_Linker->Conjugate_Drug FMOC_Linker_Drug FMOC-Linker-Drug Conjugate_Drug->FMOC_Linker_Drug Deprotection 20% Piperidine/DMF FMOC_Linker_Drug->Deprotection Linker_Drug H2N-Linker-Drug Deprotection->Linker_Drug Linker_Drug->Conjugate_Carrier ADC Antibody-Linker-Drug (ADC) Conjugate_Carrier->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Data Summary

PropertyDescriptionReference
Linker Type Heterobifunctional[1]
Functional Groups Carboxylic acid, FMOC-protected amine, Thioether[7]
Amine Deprotection Base-labile (e.g., 20% Piperidine in DMF)[8]
Drug Conjugation Via carboxylic acid (amide or ester bond formation)[9]
Carrier Conjugation Via deprotected amine[10]
Thioether Stability Generally stable, but potential for in vivo cleavage should be considered.[2][3]

Conclusion and Future Perspectives

This compound represents a valuable tool in the bioconjugation toolbox for the development of targeted drug delivery systems. Its orthogonal protecting group strategy allows for a controlled and sequential assembly of drug conjugates. While the thioether bond offers good stability, a thorough evaluation of its in vivo fate is recommended for each specific application. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this linker in their drug development endeavors. Future work may focus on further characterizing the in vivo stability of this specific thioether linkage and exploring its application in novel drug delivery platforms beyond ADCs.

References

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014). Bioconjugate Chemistry, 25(8), 1361–1365. [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2012). Molecules, 17(11), 13446–13454. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules, 28(22), 7598. [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). Pharmaceutics, 15(4), 1310. [Link]

  • A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. (2015). Pharmaceutical Chemistry Journal, 49(8), 543–548. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2018). Molecules, 23(10), 2615. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. (n.d.). Griffith Research Online. Retrieved January 19, 2026, from [Link]

  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. (2023). MDPI. Retrieved January 19, 2026, from [Link]

  • Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2018). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. (2022). Molecules, 27(15), 4731. [Link]

Sources

Application Note: High-Resolution Purification of Peptides Incorporating N-FMOC-2-(4-aminophenylthio)acetic Acid via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of synthetic peptides containing the novel, hydrophobic moiety "N-FMOC-2-(4-aminophenylthio)acetic acid" using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the bulky and non-polar N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, coupled with the aminophenylthioacetic acid linker, presents unique challenges in achieving high purity and recovery. This document delineates a systematic approach to method development, from analytical scale optimization to preparative scale purification, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Purification Challenge

The increasing complexity of synthetic peptides, driven by the demand for novel therapeutic and diagnostic agents, necessitates the incorporation of modified amino acids and linkers.[1] "this compound" represents such a modification, introducing significant hydrophobicity primarily due to the Fmoc group.[2][3] This characteristic, while potentially beneficial for the final application of the peptide, poses a considerable challenge during purification.

The primary challenges in the HPLC purification of peptides containing this moiety include:

  • Increased Hydrophobicity: The Fmoc group dramatically increases the peptide's retention on standard C18 columns, potentially leading to very long elution times, broad peaks, and co-elution with other hydrophobic impurities.[2][4]

  • Poor Solubility: The crude peptide may exhibit poor solubility in aqueous mobile phases, leading to precipitation on the column or in the injection loop.

  • Method Optimization: A generic purification protocol is unlikely to yield the desired purity, necessitating a systematic approach to method development.[5]

This application note will address these challenges by providing a detailed, step-by-step guide to developing a successful purification strategy.

Foundational Principles: Reverse-Phase HPLC for Modified Peptides

Reverse-phase HPLC (RP-HPLC) is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[6][7][8] The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent, typically acetonitrile.[6][8]

The retention of a peptide is primarily determined by the hydrophobic character of its amino acid side chains.[8] The incorporation of "this compound" will significantly contribute to the overall hydrophobicity of the peptide.

The Critical Role of the Mobile Phase

The mobile phase in peptide RP-HPLC typically consists of two components:

  • Mobile Phase A: An aqueous solution containing an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA).[7][9]

  • Mobile Phase B: An organic solvent, most commonly acetonitrile, also containing 0.1% TFA.[6][9]

TFA serves a dual purpose: it acidifies the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase, and it acts as an ion-pairing agent, forming neutral complexes with charged peptide residues, which improves peak shape and resolution.[4][10] For applications requiring mass spectrometry (MS) analysis, 0.1% formic acid can be used as an alternative to TFA, as it causes less ion suppression.[11][12][13]

Experimental Workflow: A Systematic Approach

A successful purification strategy begins with a small-scale analytical run to optimize the separation conditions before scaling up to a preparative method.

Purification Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_post Post-Purification Crude_Analysis Crude Peptide Analysis Method_Dev Method Development & Gradient Optimization Crude_Analysis->Method_Dev Initial Separation Purity_Check Purity Assessment of Crude Method_Dev->Purity_Check Optimized Method Scale_Up Scale-Up to Preparative Column Purity_Check->Scale_Up Proceed if Separation is Adequate Purification Purification Run Scale_Up->Purification Transfer Method Fraction_Collection Fraction Collection Purification->Fraction_Collection Peak Elution Fraction_Analysis Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Purity >95% Final_Product Lyophilization & Final Purity Check Pooling->Final_Product

Caption: Systematic workflow for the purification of peptides containing "this compound".

Detailed Protocols

Materials and Reagents
  • Crude synthetic peptide containing "this compound"

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for sample dissolution

  • 0.22 µm syringe filters

Protocol 1: Analytical HPLC Method Development

This protocol aims to establish the optimal gradient for separating the target peptide from its impurities.

Step 1: Sample Preparation

  • Accurately weigh approximately 1 mg of the crude peptide.

  • Dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 100 µL). Due to the high hydrophobicity of the Fmoc group, initial dissolution in an organic solvent is often necessary.[14]

  • Slowly add Mobile Phase A (Water with 0.1% TFA) to the dissolved sample to a final concentration of 1 mg/mL. If precipitation occurs, adjust the ratio of organic solvent to aqueous phase.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.[2]

Step 2: HPLC Instrumentation and Conditions

ParameterAnalytical Scale
Column C18, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide backbone) and 265 nm (Fmoc group)
Injection Volume 10-20 µL
Column Temperature 40°C (can be optimized)[15]

Step 3: Gradient Optimization

  • Scouting Gradient: Start with a broad linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% Mobile Phase B over 30 minutes.

  • Focused Gradient: Once the elution percentage of the target peptide is known, a shallower, more focused gradient can be developed to improve resolution.[5] For example, if the peptide elutes at 60% B in the scouting run, a new gradient of 50% to 70% B over 30 minutes can be employed.

Time (min)% Mobile Phase B (Focused Gradient Example)
050
3070
3295
3595
3750
4050
Protocol 2: Preparative HPLC Purification

This protocol describes the scale-up of the optimized analytical method for isolating the target peptide.

Step 1: Sample Preparation for Preparative Run

  • Dissolve the desired amount of crude peptide (e.g., 50-100 mg) following the same procedure as in the analytical preparation, adjusting volumes accordingly.

  • Ensure the final sample concentration is appropriate for the preparative column to avoid overloading.

Step 2: Preparative HPLC Instrumentation and Conditions

ParameterPreparative Scale
Column C18, 20 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min
Detection UV at 214 nm and 265 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Gradient Same optimized gradient as determined in the analytical run

Step 3: Fraction Collection

  • Collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by UV absorbance are highly recommended.

  • Collect small, discrete fractions across the peak to allow for precise pooling based on subsequent purity analysis.

Protocol 3: Post-Purification Analysis and Processing

Step 1: Purity Analysis of Collected Fractions

  • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pool fractions that meet the desired purity specification (e.g., >95%).

Step 2: Lyophilization

  • Combine the pure fractions.

  • Freeze the pooled solution (e.g., in a dry ice/acetone bath).

  • Lyophilize the frozen solution to remove the mobile phase and obtain the purified peptide as a fluffy white powder.

Step 3: Final Quality Control

  • Perform a final analytical HPLC run on the lyophilized product to confirm its purity.

  • Characterize the purified peptide by mass spectrometry to verify its identity.

Troubleshooting and Advanced Considerations

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols; column overloading.Use a highly inert, end-capped column. Lower the sample load. Optimize mobile phase pH.[10]
Poor Resolution Inappropriate gradient slope; non-optimal stationary phase.Further optimize the gradient to make it shallower around the target peak.[16] Try a different stationary phase (e.g., C8 or Phenyl for very hydrophobic peptides).[14]
High Backpressure Sample precipitation; clogged frit or column.Ensure complete sample dissolution. Filter the sample before injection.
No Elution of Peptide Peptide is too hydrophobic for the chosen conditions.Add a stronger organic solvent like 2-propanol to Mobile Phase B.[15] Use a less retentive stationary phase (e.g., C4).[7]

Conclusion

The successful purification of peptides containing the hydrophobic "this compound" modification is readily achievable through a systematic and well-considered HPLC strategy. The key to success lies in the careful development of an analytical method that provides adequate resolution, followed by a seamless transfer to a preparative scale. The protocols and considerations outlined in this application note provide a robust framework for researchers to achieve high-purity peptides, enabling their use in sensitive downstream applications in drug discovery and development. The pronounced hydrophobicity of the Fmoc group can be leveraged as a significant advantage in separating the target peptide from non-Fmoc-containing impurities.[2]

References

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. doi: 10.1038/nprot.2006.437. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Springer Protocols. (n.d.). Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. Retrieved from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • Dolan, J. W. (2009). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America, 27(4). Retrieved from [Link]

  • GenScript. (n.d.). What types of buffers and solutions are compatible with peptide purification and LC-MS?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • TKS Publishing. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • ACS Omega. (2022, December 1). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. Retrieved from [Link]

  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Quora. (2025, January 15). What are the common challenges faced in peptide purification using chromatography?. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-4-aminophenylacetic acid. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Peptides Modified with N-FMOC-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the creation of probes, targeted therapeutics, and novel biomaterials. "N-FMOC-2-(4-aminophenylthio)acetic acid" is a versatile modifying reagent that introduces a unique combination of a bulky hydrophobic group (FMOC), a flexible thioether linker, and a reactive carboxylic acid. The structural complexity of this modification necessitates robust analytical methods to confirm its successful incorporation and to characterize the resulting peptide. This document provides a comprehensive guide to the synthesis, purification, and detailed mass spectrometry (MS) analysis of peptides modified with this reagent. We present optimized protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on interpreting the distinct fragmentation patterns generated by various dissociation techniques.

Introduction: The Analytical Challenge

The conjugation of "this compound" to a peptide introduces a significant structural change, impacting its physicochemical properties and, consequently, its behavior in an analytical workflow. The modification itself possesses multiple potential sites of fragmentation: the labile FMOC (9-fluorenylmethoxycarbonyl) group, the thioether bond, and the peptide backbone.

A successful analysis, therefore, depends on an integrated strategy that begins with high-fidelity synthesis and concludes with a multi-faceted mass spectrometry approach. The goal is not only to confirm the covalent attachment of the modifying group but also to pinpoint its exact location on the peptide. This guide is designed to provide the scientific rationale and step-by-step protocols to achieve this with confidence.

Synthesis and Purification Strategy

The incorporation of the modifying reagent is best achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS), a method renowned for its efficiency and mild reaction conditions.[1][2] The overall workflow involves the sequential assembly of the peptide on a solid support, followed by cleavage, deprotection, and purification.

Experimental Protocol 1: Solid-Phase Synthesis of the Modified Peptide

This protocol assumes the modification is coupled to the N-terminus of a resin-bound peptide.

  • Resin Selection & Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Peptide Assembly: Synthesize the desired peptide sequence using standard automated or manual Fmoc-SPPS cycles.[3][4] Each cycle consists of:

    • Fmoc Deprotection: Removal of the N-terminal Fmoc group with 20% piperidine in DMF.[5] This step is critical as the base liberates the free amine for the next coupling reaction.

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an activating agent such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-Diisopropylethylamine (DIEA).

  • Final Modification Coupling: After deprotecting the N-terminal Fmoc group of the final amino acid in the sequence, couple the "this compound".

    • Dissolve "this compound" (1.5 eq.), HCTU (1.45 eq.), and DIEA (3 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2-4 hours. The extended coupling time ensures the efficient reaction of this bulky, non-standard building block.

  • Final Wash: Wash the resin extensively with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Experimental Protocol 2: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to protect sensitive residues from reactive species generated during deprotection.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to ice-cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet twice with cold diethyl ether to remove scavengers and residual protecting groups.

  • Purification: Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., 50% acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[5]

  • Verification: Collect fractions and confirm the presence of the desired product using mass spectrometry (e.g., MALDI-TOF or LC-MS) before lyophilization.

Workflow for Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling Cycles 2. Iterative Fmoc-SPPS Cycles Resin->Cycles Modification 3. Coupling of Modifying Reagent Cycles->Modification Cleavage 4. TFA Cleavage Modification->Cleavage Dried Resin Precipitation 5. Ether Precipitation Cleavage->Precipitation HPLC 6. RP-HPLC Purification Precipitation->HPLC Lyophilize 7. Lyophilization HPLC->Lyophilize MS_Prep MS Sample Preparation Lyophilize->MS_Prep Pure Modified Peptide G cluster_mod Modified N-Terminus cluster_frags Characteristic Fragments Mod FMOC—NH—Ph—S—CH₂—CO—[Peptide] b_ion b-ions (Backbone Cleavage) Mod->b_ion HCD y_ion y-ions (Backbone Cleavage) Mod->y_ion HCD nl_ion Neutral Loss of FMOC (Precursor - 222 Da) Mod->nl_ion HCD thio_frag Thioether Fragments (C-S Bond Cleavage) Mod->thio_frag HCD

Sources

Application Note: Comprehensive NMR Characterization of N-FMOC-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the definitive structural characterization of N-FMOC-2-(4-aminophenylthio)acetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, a robust experimental protocol, and a thorough analysis of the ¹H and ¹³C NMR spectra. By explaining the causality behind experimental choices and providing a self-validating protocol, this guide serves as an authoritative resource for ensuring the identity, purity, and structural integrity of this important FMOC-protected building block.

Introduction: The "Why"

This compound is a key building block in synthetic organic chemistry, particularly in the construction of modified peptides and other complex macromolecules for pharmaceutical research. The fluorenylmethoxycarbonyl (FMOC) group provides a crucial temporary protection for the amine, which is fundamental to modern solid-phase peptide synthesis.[1] Accurate structural verification of this molecule is paramount to ensure the fidelity of subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules.[2] It provides precise information about the chemical environment of each atom, allowing for a complete structural map. This guide explains not just how to acquire the data, but why specific signals appear at their characteristic positions, empowering the researcher to interpret spectra with confidence.

Foundational NMR Principles for This Molecule

The structure of this compound presents several distinct regions, each with a unique NMR signature. Understanding these is key to a successful analysis.

  • Chemical Shift (δ): The position of an NMR signal (in ppm) is dictated by the electronic environment of the nucleus.[3] Electronegative atoms (O, N, S) and aromatic rings withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to a higher ppm value).[4]

  • The FMOC Group: This large, aromatic moiety has a highly characteristic set of signals. Its eight aromatic protons are found far downfield (7.3–7.9 ppm) due to the deshielding effect of the ring currents.[5][6] The aliphatic protons (CH and CH₂) of the fluorenylmethoxy group are also distinct, typically appearing between 4.2 and 4.5 ppm.

  • The p-Substituted Phenyl Ring: The two pairs of protons on the central phenyl ring are chemically non-equivalent. They will appear as two distinct doublets in a characteristic pattern known as an AA'BB' system, a hallmark of para-substitution.[7]

  • The Thioacetic Acid Moiety: The methylene (-S-CH₂-) protons are adjacent to both a sulfur atom and the phenyl ring, which influences their chemical shift. The carboxylic acid proton (-COOH) and the amide proton (-NH-) are exchangeable, and their visibility and chemical shift are highly dependent on the chosen solvent.[3]

Predicted Spectral Data for this compound

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for the target molecule, based on established chemical shift ranges and data from analogous structures.[8][9] These values serve as a benchmark for experimental data.

Structure and Proton Labeling:


(Self-generated image for illustrative purposes)

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

Proton LabelMultiplicityIntegrationPredicted δ (ppm)Rationale
H-a (COOH)broad singlet1H~12.5Highly deshielded acidic proton.
H-b (NH)singlet1H~9.8Amide proton, deshielded by carbonyl and phenyl ring.
H-c, H-d (FMOC)multiplet8H7.90 - 7.30Aromatic protons of the fluorenyl group.
H-e, H-f (Phenyl)doublet (AA'BB')4H7.55 - 7.35Classic para-substituted aromatic pattern.
H-g, H-h (FMOC)multiplet3H4.40 - 4.20Aliphatic protons of the fluorenylmethoxy group.
H-i (S-CH₂)singlet2H~3.70Methylene protons adjacent to sulfur and phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

Carbon TypePredicted δ (ppm)Rationale
Carboxylic Acid (C=O)~171Typical range for a carboxylic acid carbonyl.[10]
Carbamate (C=O)~156Carbonyl of the FMOC protecting group.[10]
Aromatic (FMOC)144 - 120Multiple signals for the 13 carbons of the fluorenyl group.
Aromatic (Phenyl)138 - 119Four signals expected for the para-substituted ring.
FMOC-CH~66Aliphatic methine of the FMOC group.
FMOC-CH₂~47Aliphatic methylene of the FMOC group.
S-CH₂~36Methylene carbon attached to sulfur.

Detailed Experimental Protocol

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[5]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg is recommended for ¹³C NMR).[5]

  • Solvent Selection: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity ensures complete dissolution, and its ability to form hydrogen bonds allows for the reliable observation of the exchangeable -COOH and -NH protons, which are often broadened or invisible in less polar solvents like CDCl₃.[7][11]

  • Dissolution: Cap the NMR tube securely and vortex gently until the sample is fully dissolved. A brief, gentle warming in a water bath may aid dissolution if necessary.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

  • ¹H NMR Experiment:

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse proton spectrum.

    • Use a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • Use a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.[2][12] These experiments are invaluable for confirming connectivity within the molecule.

Data Processing
  • Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[5][13]

  • Integration: Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve nmr_acq Acquire Data on 400+ MHz Spectrometer dissolve->nmr_acq h1 1H NMR (16 scans) ft Fourier Transform h1->ft c13 13C NMR (1024+ scans) c13->ft nmr_acq->h1 nmr_acq->c13 phase Phase & Baseline Correction ft->phase reference Reference to Solvent Peak phase->reference integrate Integrate (1H Spectrum) reference->integrate assign Assign Signals integrate->assign verify Verify Structure assign->verify report Generate Report verify->report

Caption: Experimental workflow for NMR characterization.

Data Analysis and Structural Verification

A successful characterization hinges on the logical assignment of every signal in the spectrum. The process is a self-validating system where all data points must converge to support the proposed structure.

  • ¹H NMR Analysis:

    • Aromatic Region (7.0-8.0 ppm): Identify the complex multiplet for the 8 FMOC protons and the two distinct doublets for the 4 protons of the p-substituted phenyl ring. The integration ratio should be 8:4.

    • Aliphatic FMOC Region (4.0-4.5 ppm): Locate the signals corresponding to the -CH- and -O-CH₂- protons of the FMOC group, which should integrate to 3 protons total.

    • S-CH₂ Signal (~3.7 ppm): This key signal should be a sharp singlet integrating to 2 protons.

    • Exchangeable Protons (>9.0 ppm): In DMSO-d₆, the -NH and -COOH protons should be visible as singlets. Their identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these two peaks will disappear due to proton-deuterium exchange.[14]

  • ¹³C NMR Analysis:

    • Confirm the presence of 23 carbon signals (some aromatic signals may overlap).

    • Identify the two low-field carbonyl signals (~171 and ~156 ppm).

    • Use a DEPT-135 experiment to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is particularly useful for assigning the aliphatic carbons.[15]

  • 2D NMR for Unambiguous Confirmation:

    • COSY: A COSY spectrum will show correlations between protons that are coupled (typically through 2-3 bonds). This is essential for confirming the connectivity within the FMOC aliphatic chain and within the aromatic spin systems.

    • HSQC: An HSQC spectrum correlates each proton directly to the carbon it is attached to. This provides definitive C-H assignments, for instance, linking the S-CH₂ proton signal at ~3.7 ppm to the carbon signal at ~36 ppm.[12]

Structural_Fragments cluster_fmoc FMOC Group cluster_phenyl p-Aminophenylthio cluster_acid Acetic Acid Moiety mol This compound fmoc_h ¹H: 8H (7.3-7.9 ppm) 3H (4.2-4.5 ppm) mol->fmoc_h fmoc_c ¹³C: ~156, 144-120, ~66, ~47 ppm mol->fmoc_c phenyl_h ¹H: 4H (7.3-7.6 ppm) AA'BB' Doublets mol->phenyl_h phenyl_c ¹³C: 138-119 ppm mol->phenyl_c acid_h ¹H: 2H (~3.7 ppm, singlet) 1H (>12 ppm, broad) mol->acid_h acid_c ¹³C: ~171, ~36 ppm mol->acid_c

Caption: Key structural fragments and their NMR signatures.

Conclusion

This application note provides a comprehensive and authoritative protocol for the NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of predicted chemical shifts and the systematic approach to data analysis will enable confident structural verification and purity assessment, ensuring the quality of this critical reagent for applications in drug discovery and peptide synthesis.

References

  • Bruker. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Available at: [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Available at: [Link]

  • Wiley-VCH. (2008). Supporting Information. Available at: [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and coupling constants of the thioglycoside product. Available at: [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • PubChem. (n.d.). Thioglycolic Acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • ResearchGate. (2025). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. National Institutes of Health. Available at: [Link]

  • IRIS Biotech. (n.d.). Supporting Information. Available at: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • University of Puget Sound. (n.d.). Table of characteristic proton NMR chemical shifts. Available at: [Link]

  • MDPI. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for "N-FMOC-2-(4-aminophenylthio)acetic acid" coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-FMOC-2-(4-aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique amino acid derivative into peptide sequences. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established principles of peptide chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is showing low efficiency or failing completely. What are the likely causes?

Low coupling efficiency is a common hurdle in Solid-Phase Peptide Synthesis (SPPS). With a molecule like this compound, the issue often stems from a combination of factors including steric hindrance, suboptimal activation, or solubility issues.

Core Insight: this compound should be treated as a sterically hindered amino acid. The bulky Fmoc group combined with the phenylthioacetic acid moiety can significantly slow down reaction kinetics.[1][2]

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: Standard carbodiimide activators like DIC, especially without an additive, may be insufficient.[3] For sterically demanding couplings, more potent reagents are recommended.[4]

    • Recommendation: Switch to a uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU , HCTU , or PyBOP are known to be highly effective for hindered amino acids.[5][6] HATU, in particular, reacts faster and can lead to less epimerization in challenging couplings.[3]

  • Optimize Activation and Coupling Time:

    • Pre-activation: Briefly pre-activate the this compound with the coupling reagent and a base (like DIPEA) for 5-10 minutes before adding it to the deprotected resin.[7]

    • Extended Coupling Time: A standard 1-2 hour coupling time may not be sufficient. Extend the reaction time to 4 hours or even overnight.

    • Double Coupling: If a single extended coupling is still incomplete, perform a second coupling with a fresh solution of activated amino acid.

  • Check Solubility: Ensure that this compound and the coupling reagents are fully dissolved.

    • Solvent Choice: High-quality, amine-free DMF is the standard.[8] If you suspect aggregation of the growing peptide chain, which can block reactive sites, consider switching to N-methylpyrrolidone (NMP) or using a DMF/DCM mixture.[8][9]

  • Monitor the Reaction: Use a qualitative test to check for the presence of free primary amines after coupling.

    • The Kaiser Test: A positive (blue bead) Kaiser test indicates unreacted amines and an incomplete coupling.[10] If the preceding amino acid was a secondary amine like proline, the Kaiser test will yield a reddish-brown color, and an alternative like the chloranil test is more reliable.[11]

Troubleshooting Guide: Specific Issues

Q2: I'm observing a significant peak in my HPLC analysis corresponding to a deletion of the this compound residue. How can I fix this?

This is a direct consequence of an incomplete coupling reaction (as discussed in Q1) followed by the capping of unreacted amines in the subsequent cycle, or if no capping step is used, the next amino acid couples to the unreacted amine, leading to a deletion sequence.

Workflow for Preventing Deletion Peptides:

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Deprotected_Peptide H₂N-Peptide-Resin Intermediate->Deprotected_Peptide DBF->DBF_Adduct Trapping

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

References

  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. BenchChem Technical Guides.
  • Larnaud, F., & Giraud, M. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Chemical Reviews, 114(9), 4964-5004. [Link]

  • Fields, G. B. (Ed.). (2002). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289, 29-53.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. BenchChem Technical Guides.
  • Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Technical Support. [Link]

  • Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Technical Bulletin. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Technical Support. [Link]

  • BenchChem. (2025). Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide. BenchChem Technical Guides.
  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Support. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Technical Support. [Link]

  • Temple University Libraries. (2016). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Electronic Theses and Dissertations. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Technical Support. [Link]

  • BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. BenchChem Technical Guides.
  • Góngora-Benítez, M., et al. (2014). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. [Link]

  • Delso, I., et al. (2015). Efficient Photochemical Synthesis of Peptide-α-Phenylthioesters. Angewandte Chemie International Edition, 54(37), 10838-10842. [Link]

  • Lopez, J., et al. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Green solvent mixture for ultrasound-assistant solid-phase peptide synthesis: a fast versatility method. [Link]

  • Amako, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. [Link]

  • Valeur, E., & Bradley, M. (2009). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews, 38(2), 606-631.
  • Kumar, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8101-8116. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Technical Support. [Link]

  • Jad, Y. E., et al. (2016). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 18(23), 6248-6254.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Product Information. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]

  • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 375-381. [Link]

  • Zinieris, N., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8101-8116. [Link]

  • Bofill, J. M., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV. [Link]

  • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. ResearchGate. [Link]

  • Jad, Y. E., et al. (2016). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 18(23), 6248-6254. [Link]

  • Gabriel, G. J., et al. (2011). Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. Biomacromolecules, 12(2), 436-444. [Link]

  • Li, G., et al. (2018). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]

Sources

Preventing side reactions with "N-FMOC-2-(4-aminophenylthio)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-FMOC-2-(4-aminophenylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful application of this versatile building block in your synthetic workflows. As a senior application scientist with extensive experience in peptide chemistry, I have compiled this guide to address common challenges and provide solutions grounded in established chemical principles and field-proven insights.

Introduction

This compound is a valuable reagent for introducing a flexible thioether linkage within a peptide sequence or for conjugating molecules to a peptide backbone. The presence of the aryl thioether, however, introduces specific chemical liabilities that require careful consideration during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring high-yield and high-purity synthesis of your target molecules.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Low Coupling Efficiency of this compound

  • Question: I am observing incomplete coupling of this compound to the resin-bound peptide, as indicated by a positive Kaiser test (or other amine test). What could be the cause, and how can I improve the coupling efficiency?

  • Answer: Incomplete coupling of this compound can arise from several factors, including steric hindrance, suboptimal activation, or aggregation of the peptide chain.

    • Causality: The bulky FMOC group and the phenylthioacetic acid moiety can present steric challenges, particularly when coupling to a hindered N-terminal amino acid on the resin. Furthermore, standard coupling reagents may not be sufficiently reactive to drive the reaction to completion. Peptide aggregation, a common issue in SPPS, can also physically block the N-terminal amine, preventing efficient coupling.[1]

    • Solutions:

      • Choice of Coupling Reagent: For sterically hindered couplings, more potent activating reagents are recommended. While standard carbodiimides like DIC in the presence of HOBt can be effective, consider using phosphonium or iminium-based reagents such as HBTU, HATU, or PyBOP, which are known to facilitate difficult couplings.[2][3]

      • Double Coupling: If incomplete coupling is detected, a second coupling cycle with a fresh solution of activated this compound should be performed.[2]

      • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields for sluggish couplings.

      • Disrupting Aggregation: If aggregation is suspected, consider adding a chaotropic salt like LiCl to the coupling reaction or using a solvent mixture known to disrupt secondary structures, such as DMF/DMSO.

Issue 2: Suspected Oxidation of the Thioether Linkage

  • Question: My mass spectrometry results show a +16 Da or +32 Da mass addition to my peptide, suggesting oxidation of the thioether in this compound to a sulfoxide or sulfone. When is this likely to occur, and how can I prevent it?

  • Answer: The thioether in this compound is susceptible to oxidation, primarily during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).

    • Causality: The acidic environment of the cleavage cocktail, especially in the presence of air, can promote the oxidation of the electron-rich sulfur atom. Scavengers are crucial to quench reactive species that can lead to this side reaction.[4][5]

    • Solutions:

      • Optimized Cleavage Cocktail: Employ a cleavage cocktail specifically designed to protect sensitive residues. For thioether-containing peptides, a cocktail containing scavengers that can reduce sulfoxides and protect the thioether is essential. A recommended cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[6][7] Thioanisole acts as a scavenger for reactive species, while ethanedithiol (EDT) can help reduce any formed sulfoxide.

      • Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Post-Cleavage Reduction: If oxidation has already occurred, the resulting sulfoxide can sometimes be reduced back to the thioether. This can be attempted by treating the crude peptide with a reducing agent like N-methylmercaptoacetamide.

Issue 3: S-Alkylation of the Thioether During Cleavage

  • Question: I am observing an unexpected mass addition to my peptide that corresponds to the alkylation of the thioether sulfur. What is the source of the alkylating agent, and how can this be avoided?

  • Answer: S-alkylation is a potential side reaction during the final TFA cleavage, where carbocations generated from the cleavage of protecting groups or the resin linker can be captured by the nucleophilic thioether.

    • Causality: Protecting groups like tert-butyl (tBu) and trityl (Trt), as well as linkers like the Wang linker, release stable carbocations upon acidolysis.[8] The thioether sulfur in your molecule of interest is a soft nucleophile and can be alkylated by these carbocations.

    • Solutions:

      • Effective Scavengers: The inclusion of efficient carbocation scavengers in your cleavage cocktail is critical. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail that minimizes S-alkylation is Reagent B: TFA/phenol/water/TIS (88:5:5:2 v/v/v/v).[4][7]

      • Choice of Resin: If S-alkylation from the linker is a significant issue, consider using a more stable linker, such as the 2-chlorotrityl chloride resin, which is less prone to fragmentation and release of reactive species during cleavage.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal coupling conditions to minimize racemization when using this compound?

    • A1: Racemization is a general concern in peptide synthesis, especially during the activation step. To minimize racemization of the preceding amino acid, it is advisable to use coupling reagents that suppress this side reaction, such as HATU or HCTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2] Pre-activation times should be kept to a minimum before adding the activated amino acid to the resin.

  • Q2: Is the thioether in this compound stable to the standard Fmoc-deprotection conditions (20% piperidine in DMF)?

    • A2: Yes, the thioether linkage is generally stable to the basic conditions used for Fmoc group removal.[9] The primary concerns for this moiety are oxidation and alkylation, which typically occur under acidic conditions.

  • Q3: Can I use this compound in microwave-assisted peptide synthesis?

    • A3: Yes, this building block is compatible with microwave-assisted SPPS. The use of microwave energy can accelerate the coupling reaction, which can be particularly beneficial for this sterically demanding amino acid. Standard microwave protocols for Fmoc-amino acid coupling can be adapted.

  • Q4: How can I confirm the integrity of the thioether linkage in my final peptide?

    • A4: The most definitive method is high-resolution mass spectrometry (HRMS), which can confirm the exact mass of your peptide. The absence of +16 Da or +32 Da peaks will indicate that oxidation has not occurred. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm the location of the modification if any side reactions have occurred.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) and then DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIPEA (6 equivalents) to the amino acid/HATU mixture and vortex briefly. Immediately add the activated solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate amine test) on a small sample of resin beads to check for completion.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection to Prevent Thioether Oxidation and S-Alkylation
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3 times), DCM (3 times), and methanol (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Reagent K with added TIS : TFA/Phenol/Water/Thioanisole/EDT/TIS (82.5:5:5:5:2.5:1 v/v/v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (10 mL per 0.1 mmol of peptide) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. Perform this step under an inert atmosphere if possible.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

Visualization

Diagram 1: Troubleshooting Logic for this compound Side Reactions

Troubleshooting_Logic Start Experiment with This compound Problem Identify Unexpected Result (e.g., Low Yield, Impurity) Start->Problem LowYield Low Coupling Efficiency Problem->LowYield Positive Kaiser Test MassPlus16 Mass +16 Da / +32 Da (Oxidation) Problem->MassPlus16 MS Analysis OtherMass Other Mass Addition (e.g., S-Alkylation) Problem->OtherMass MS Analysis Solution_Coupling Optimize Coupling: - Use HATU/PyBOP - Double Couple - Increase Time LowYield->Solution_Coupling Solution_Oxidation Prevent Oxidation: - Use Cleavage Cocktail with Thioanisole/EDT - Inert Atmosphere MassPlus16->Solution_Oxidation Solution_Alkylation Prevent S-Alkylation: - Use Cleavage Cocktail with TIS - Consider 2-Cl-Trt Resin OtherMass->Solution_Alkylation Success Successful Synthesis Solution_Coupling->Success Solution_Oxidation->Success Solution_Alkylation->Success

Caption: Troubleshooting workflow for common side reactions.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
  • CDN Scientific. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 53(5), 548–553.
  • Galanopoulos, A., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 194.
  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit. Retrieved from [Link]

  • Wang, Y., et al. (2022). On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Organic Letters, 24(7), 1476–1480.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.
  • mzCloud. (n.d.). 2 4 Aminophenylthio acetic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing N-FMOC-2-(4-aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of peptides synthesized using N-FMOC-2-(4-aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the final cleavage and deprotection step. Our focus is on providing practical, in-depth solutions to common problems, grounded in the chemical principles of solid-phase peptide synthesis (SPPS).

Part 1: Foundational Knowledge - Understanding the Role of 2-(4-aminophenylthio)acetic Acid in Your Peptide

Before troubleshooting, it is crucial to identify the function of the 2-(4-aminophenylthio)acetic acid moiety in your synthesis. Its role will dictate the optimal cleavage strategy and the potential side reactions to anticipate.

Is it a Linker or an Internal Modification?

  • As a Linker: If this compound was used to attach your peptide to the resin, its primary role is as a linker. In this scenario, the peptide is assembled on the amino group, and the carboxylic acid end is immobilized on the solid support. The key consideration for cleavage is the nature of the bond between the linker and the resin.

  • As an Internal Modification: If this molecule was incorporated within your peptide sequence like a standard amino acid, it introduces a thioether bond into the peptide backbone or as a side chain modification. Here, the primary concern during cleavage is the stability of the thioether linkage and potential side reactions at the sulfur atom.

The troubleshooting guide below is divided into sections addressing both possibilities.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address issues you may encounter.

Scenario A: 2-(4-aminophenylthio)acetic Acid as a Linker

FAQ 1: I am seeing incomplete cleavage of my peptide from the resin. What are the likely causes and how can I improve my yield?

  • Underlying Cause: Incomplete cleavage when using a linker is most often due to a mismatch between the cleavage cocktail and the type of resin used, insufficient reaction time, or steric hindrance around the cleavage site. The thioether bond itself is generally stable to standard TFA cleavage conditions. The issue likely lies with the bond between the linker and the resin.

  • Troubleshooting Steps:

    • Verify Resin Compatibility: Confirm the type of resin you are using. If you have a standard acid-labile resin like Wang or Rink Amide, a high concentration of Trifluoroacetic acid (TFA) should be effective.

    • Optimize Cleavage Time: For sterically hindered peptides or long sequences, the standard 2-3 hour cleavage time at room temperature may be insufficient.

      • Recommendation: Perform a time-course study. Cleave small aliquots of your resin-bound peptide at 2, 4, and 6 hours and analyze the supernatant by HPLC to determine the optimal cleavage time.

    • Increase Scavenger Efficiency: While the thioether is stable, scavengers are crucial to prevent re-attachment of protecting groups to sensitive residues in your peptide.[1][2]

    • Consider a Stronger Acid Cocktail (with caution): If you are using a more acid-resistant resin, a stronger acid cocktail may be necessary. However, this increases the risk of side reactions.

Experimental Protocol: Small-Scale Trial Cleavage for Optimization

  • Preparation: Dry approximately 20-50 mg of your peptide-resin under vacuum for at least 1 hour.

  • Cleavage: Prepare your chosen cleavage cocktail (see table below). Add 1 mL of the cocktail to the dried resin in a microcentrifuge tube.

  • Incubation: Gently agitate the mixture at room temperature.

  • Sampling: At desired time points (e.g., 1, 2, 4 hours), carefully take a small aliquot of the supernatant.

  • Precipitation: Precipitate the cleaved peptide from the aliquot by adding it to 10 volumes of ice-cold diethyl ether.

  • Analysis: Analyze the precipitated peptide by RP-HPLC to assess cleavage efficiency and purity.[3]

Scenario B: 2-(4-aminophenylthio)acetic Acid as an Internal Modification

FAQ 2: My peptide has the correct mass, but I see a +16 Da or +32 Da adduct in my mass spectrometry analysis. What is happening?

  • Underlying Cause: The thioether linkage in your peptide is susceptible to oxidation during the cleavage process. The addition of 16 Da corresponds to the formation of a sulfoxide, and +32 Da corresponds to a sulfone. This is a common side reaction for sulfur-containing amino acids like methionine and cysteine as well.[4]

  • Troubleshooting Steps:

    • Use a Reducing Scavenger: The most effective way to prevent oxidation is to include a reducing agent in your cleavage cocktail.

      • Recommendation: Add 1,2-ethanedithiol (EDT) to your cleavage cocktail. EDT is a potent scavenger that protects thioethers from oxidation.[5]

    • Degas Your TFA: Dissolved oxygen in the TFA can contribute to oxidation. Gently bubbling an inert gas like nitrogen or argon through your TFA before preparing the cocktail can help.

    • Minimize Cleavage Time: The longer the peptide is exposed to the acidic environment, the higher the chance of oxidation. Use the minimum cleavage time necessary for complete deprotection, as determined by a time-course study.

FAQ 3: I am observing formylation (+28 Da) or other unexpected modifications on my peptide. Why is this occurring?

  • Underlying Cause: Formylation can occur if the TFA used is old or has started to decompose to formic acid. Other modifications can arise from reactive carbocations generated from the cleavage of side-chain protecting groups that are not effectively quenched by scavengers.[2]

  • Troubleshooting Steps:

    • Use High-Purity, Fresh TFA: Always use fresh, high-quality TFA for your cleavage cocktails.

    • Optimize Your Scavenger Cocktail: A well-designed scavenger cocktail is your primary defense against unwanted modifications. The choice of scavengers depends on the amino acids present in your peptide.

Part 3: Data Presentation & Protocols

Table 1: Recommended Cleavage Cocktails
Cocktail Name Composition (v/v) Primary Application Key Considerations
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPeptides with sensitive residues (Trp, Tyr, Met, Cys) and thioethers.[6][7][8]Highly effective and versatile. Phenol and thioanisole are toxic and have strong odors; handle in a fume hood.
TFA/TIS/Water 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% WaterGeneral purpose for peptides without highly sensitive residues.TIS is an excellent carbocation scavenger. May not be sufficient to prevent thioether oxidation.
TFA/TIS/Water/EDT 92.5% TFA / 2.5% TIS / 2.5% Water / 2.5% EDTRecommended for peptides with thioethers or other sulfur-containing residues.EDT provides reducing conditions to prevent oxidation.[5] Malodorous.
Experimental Protocol: Standard Peptide Cleavage and Precipitation
  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Cleavage Cocktail Addition: Add the appropriate cleavage cocktail (e.g., 5-10 mL per gram of resin) to the vessel. Ensure the resin is fully submerged.

  • Reaction: Gently swirl the vessel occasionally and allow the reaction to proceed at room temperature for 2-4 hours.

  • Filtration: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains your peptide.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide. Combine the washes with the original filtrate.

  • Precipitation: In a fume hood, add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of your peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 4: Visualization of Key Processes

Diagram 1: General Peptide Cleavage Workflow

CleavageWorkflow Start Dry Peptide-Resin AddCocktail Add Cleavage Cocktail (TFA + Scavengers) Start->AddCocktail Cleave Cleave & Deprotect (2-4h at RT) AddCocktail->Cleave Filter Filter to Remove Resin Cleave->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Final Peptide Wash->Dry End Pure Peptide Dry->End

Caption: Standard workflow for peptide cleavage from solid support.

Diagram 2: Troubleshooting Logic for Thioether-Containing Peptides

TroubleshootingLogic Start Low Yield or Impure Peptide MassCheck Check Mass Spec Start->MassCheck IncompleteCleavage Incomplete Cleavage? MassCheck->IncompleteCleavage Major peak is starting material Oxidation Oxidation? (+16 or +32 Da) MassCheck->Oxidation Correct mass + adducts OtherMods Other Modifications? MassCheck->OtherMods Other unexpected masses Action_Time Increase Cleavage Time & Re-evaluate Resin IncompleteCleavage->Action_Time Action_EDT Add EDT to Cocktail Oxidation->Action_EDT Action_Scavengers Use Fresh TFA & Optimize Scavengers OtherMods->Action_Scavengers

Caption: Decision tree for troubleshooting common cleavage issues.

References

  • CEM Application Note: Peptide Cleavage and Protected Cleavage Procedures. (URL: [Link])

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. (URL: [Link])

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. (URL: [Link])

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. (URL: [Link])

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. (URL: [Link])

  • ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. (URL: [Link])

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: [Link])

  • SciSpace. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. (URL: [Link])

  • de la Torre, B. G., & Albericio, F. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436–1443. (URL: [Link])

  • Semantic Scholar. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (URL: [Link])

  • Aapptec. (n.d.). Cleavage from Wang Resin. (URL: [Link])

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (URL: [Link])

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (URL: [Link])

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (URL: [Link])

  • Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285–15293. (URL: [Link])

Sources

"N-FMOC-2-(4-aminophenylthio)acetic acid" and aspartimide formation in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Challenges of Aspartimide Formation in Fmoc-SPPS

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning aspartimide formation, a critical side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). As your Senior Application Scientist, my goal is to equip you with the expertise and practical solutions to mitigate this common obstacle and enhance the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in SPPS?

Aspartimide formation is a notorious side reaction that occurs during Fmoc-based SPPS.[1][2] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide ring.[3][4] This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine.[3][4][5]

This side reaction is problematic for several reasons:

  • Yield Reduction: It leads to the formation of undesired peptide variants, which lowers the overall yield of the target peptide.[3][4]

  • Purification Challenges: The resulting byproducts, which include α- and β-peptides (isoaspartyl peptides) and their racemized forms, are often difficult to separate from the desired product due to similar masses and chromatographic behavior.[3][4][6]

  • Biological Inactivity: The alteration of the peptide backbone through the formation of isoaspartyl peptides can lead to a partial or complete loss of biological activity.[4]

Q2: My peptide analysis shows a persistent impurity with a mass loss of 18 Da. Could this be related to aspartimide formation?

Yes, a mass loss of 18 Da, corresponding to the mass of a water molecule, is a strong indicator of aspartimide formation. The cyclization reaction to form the aspartimide ring involves the elimination of a water molecule from the aspartic acid residue.[4] If you observe a peak corresponding to [M-18] in your mass spectrometry analysis, it is highly likely that you are observing the aspartimide variant of your peptide.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[3][5][6] The amino acid residue immediately C-terminal to the aspartic acid (the Asp+1 position) plays a crucial role.[5][6] Sequences with low steric hindrance at the Asp+1 position are particularly prone to this side reaction.

Common problematic sequences include:

  • Asp-Gly: This is the most susceptible sequence due to the lack of steric bulk on the glycine residue.[5][6]

  • Asp-Asn [5][6]

  • Asp-Ser [5]

  • Asp-Ala [5]

  • Asp-Arg [5][6]

Q4: I am observing significant aspartimide formation in my synthesis. What are the primary contributing factors?

Several factors can exacerbate aspartimide formation during Fmoc-SPPS:

  • Extended Exposure to Basic Conditions: Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection is a major cause.[7]

  • High Temperature: Elevated temperatures during synthesis can accelerate the rate of aspartimide formation.

  • Solvent Polarity: The use of highly polar solvents can increase the rate of this side reaction.[5]

  • Choice of Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization in susceptible sequences.[5][8]

Troubleshooting Guide: Strategies to Minimize Aspartimide Formation

If you are encountering issues with aspartimide formation, consider the following troubleshooting strategies, ranging from simple modifications to more advanced approaches.

Strategy 1: Modification of Deprotection Conditions

A straightforward approach is to alter the Fmoc deprotection conditions to reduce the basicity of the environment.

  • Addition of an Acidic Additive: Incorporating a weak acid into the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[9][10][11]

    • 0.1 M Hydroxybenzotriazole (HOBt): Adding HOBt to the 20% piperidine in DMF solution has been shown to be effective.[8][10][11] However, be aware that HOBt is explosive in its anhydrous state and is typically sold wetted with water, which can introduce a nucleophile.[10]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): Oxyma is a highly effective and non-explosive alternative to HOBt.[8][11]

  • Use of a Weaker Base: Replacing piperidine with a weaker base can also suppress aspartimide formation.

    • Piperazine: This weaker base can be an effective alternative for Fmoc removal while minimizing the side reaction.[10]

Strategy 2: Utilizing Sterically Hindered Asp Protecting Groups

For highly problematic sequences, the standard Fmoc-Asp(OtBu)-OH may be insufficient. Switching to an aspartic acid derivative with a bulkier side-chain protecting group can sterically hinder the cyclization reaction.[3][10]

Protecting GroupStructureKey Features
OMpe (3-methylpent-3-yl)Offers significantly more steric bulk than OtBu, effectively reducing aspartimide formation.[12][13]
OBno (5-n-butyl-5-nonyl)Provides a high degree of steric hindrance and has been shown to almost eliminate aspartimide formation in some of the most challenging sequences.[7]
ODie (1,1-diisopropyl-ethyl)Another bulky protecting group that has shown success in minimizing this side reaction.[10]

Experimental Insight: The effectiveness of these bulky protecting groups is not solely due to their size but also their flexibility. Large, conformationally rigid groups have shown less success.[10]

Strategy 3: Backbone Protection

The most definitive way to eliminate aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[5][10] This removes the nucleophile required for the cyclization reaction.

  • Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl): These backbone protecting groups are introduced as dipeptide units, for example, Fmoc-Asp(OtBu)-Gly(Dmb)-OH.

  • Challenges: The coupling of these dipeptides can be less efficient due to the secondary amine, requiring optimized coupling protocols.[10] Commercially available pre-formed dipeptides, especially for the highly susceptible Asp-Gly sequence, are a practical solution.[10]

Visualizing the Mechanism and Troubleshooting
Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and its subsequent reactions.

Aspartimide_Formation cluster_peptide Peptide with Asp(OR)-Xaa cluster_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) cluster_intermediate Intermediate Formation cluster_products Side Products Peptide ...-NH-CH(CH₂COOR)-CO-NH-CH(R')-CO-... Anion ...-NH-CH(CH₂COOR)-CO-N⁻-CH(R')-CO-... Peptide->Anion Deprotonation of backbone amide Base Base (B:) Aspartimide Aspartimide Ring (...-NH-CH-CO-N(R')-CO-...)       |      |       CH₂-CO Anion->Aspartimide Intramolecular nucleophilic attack Alpha_Peptide α-Peptide (D/L) Aspartimide->Alpha_Peptide Hydrolysis/ Ring Opening Beta_Peptide β-Peptide (D/L) (isoaspartyl) Aspartimide->Beta_Peptide Hydrolysis/ Ring Opening Piperidide Piperidide Adducts (α/β, D/L) Aspartimide->Piperidide Nucleophilic attack by piperidine

Caption: Base-catalyzed formation of aspartimide and subsequent side products.

Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Modified Fmoc Deprotection with Oxyma
  • Prepare a fresh solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the modified deprotection solution to the resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat steps 4-6.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Cleavage from the Resin

For peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide), a standard cleavage cocktail is used.

Reagent B (TFA/Water/Phenol/TIS):

  • Trifluoroacetic acid (TFA): 88%

  • Phenol: 5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2%

Procedure:

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

References
  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26, e202500490.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
  • (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotech Blogger.
  • Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science, 25(9), e3188*.
  • BenchChem. (2025).
  • Iris Biotech GmbH. (n.d.).
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Creative Peptides. (n.d.). Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions.
  • Aapptec. (2012).
  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(1), 3-11*.
  • ResearchGate. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
  • Jurt, S., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • MedChemExpress. (n.d.). Fmoc-β-Ala-Asp(OMpe)-OH. MedChemExpress.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Asp(OMpe)-OH: A Key Reagent for High-Quality Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Sigma-Aldrich. (n.d.). Fmoc-Asp(OMpe)-OH Novabiochem. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241*.
  • Kumar, K. S., et al. (2021). Advancing sustainable peptide synthesis. Green Chemistry, 23(14), 5093-5115*.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254*.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • BenchChem. (n.d.).
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Fmoc-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with the Fmoc deprotection of N-Fmoc-2-(4-aminophenylthio)acetic acid . This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and resolve issues of incomplete deprotection, ensuring the success of your synthetic workflows.

Introduction

This compound is a valuable building block in peptide synthesis and chemical ligation strategies. However, its unique structure, featuring a thioether linkage and an electron-rich aminophenyl ring, can present challenges during the critical N-terminal Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to truncated sequences, difficult purifications, and overall reduced yield and purity of the final product.

This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section. It is designed to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism of Fmoc deprotection, and why might it be incomplete for this specific molecule?

A1: The standard Fmoc deprotection is a base-catalyzed elimination reaction (E1cb mechanism). Typically, a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used. The piperidine acts as a base to abstract the acidic proton from the C9 position of the fluorenyl group. This generates a carbanion, which is stabilized by the aromatic system. The unstable dibenzofulvene-piperidine adduct is then formed and washed away, liberating the free amine.

In the case of "this compound," several factors can contribute to incomplete deprotection:

  • Steric Hindrance: While not exceptionally bulky, the spatial arrangement of the phenylthioacetic acid moiety may slightly hinder the approach of the piperidine base to the Fmoc group.

  • Electronic Effects: The electron-donating nature of the aminophenylthio group can subtly influence the electronic environment around the carbamate linkage, although this is less commonly a primary cause for incomplete deprotection.

  • Aggregation: The molecule may be prone to aggregation on solid-phase supports, physically blocking access of the deprotection reagent to all Fmoc groups.

Q2: How can I reliably detect incomplete Fmoc deprotection?

A2: Relying on a single analytical technique can be misleading. A combination of methods provides the most accurate assessment:

  • Kaiser Test: This qualitative test is useful for detecting the presence of primary amines on a solid-phase support. A negative or weak positive result after deprotection suggests a significant amount of unreacted Fmoc-protected amine remains.

  • HPLC Analysis: This is the gold standard for quantitative analysis. A small sample of the resin can be cleaved and analyzed by reverse-phase HPLC. The presence of a peak corresponding to the Fmoc-protected starting material alongside the desired product peak confirms incomplete deprotection.

  • UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm. By monitoring the UV absorbance of the deprotection solution in real-time, one can track the progress of the reaction. If the absorbance plateaus prematurely or at a lower-than-expected level, it indicates the reaction has stalled.

Q3: Can the thioether linkage in my molecule cause side reactions during deprotection?

A3: The thioether linkage is generally stable to the basic conditions of standard Fmoc deprotection. However, prolonged exposure to strong bases or elevated temperatures could potentially lead to side reactions, although this is not a primary concern with standard piperidine treatment. The main issue associated with sulfur-containing residues is often related to their potential for oxidation, which is not directly a problem of the deprotection step itself but can be a concern during the overall synthesis and handling.

In-Depth Troubleshooting Guide

This section addresses specific problems you might be facing and provides actionable solutions.

Problem 1: Consistently low deprotection efficiency (<95%) observed via HPLC.

This is a common issue and often points to non-optimal reaction conditions or reagent quality.

start Low Deprotection Efficiency (<95%) q1 Check Reagent Quality & Age start->q1 sol1 Use Freshly Prepared 20% Piperidine in High-Purity DMF. Consider using DBU as a catalyst. q1->sol1 Poor Quality q2 Is Reaction Time/Temperature Sufficient? q1->q2 Good Quality end Re-analyze Deprotection Efficiency sol1->end sol2 Increase Deprotection Time (e.g., 2 x 10 min). Slightly increase temperature (e.g., to 30-35°C) if compatible with your setup. q2->sol2 Insufficient q3 Is Resin Swelling Adequate? q2->q3 Sufficient sol2->end sol3 Ensure proper resin swelling in a suitable solvent (e.g., DCM followed by DMF) before deprotection. q3->sol3 Inadequate q3->end Adequate sol3->end

Caption: Troubleshooting workflow for low deprotection efficiency.

Protocol 1: Optimized Standard Deprotection

  • Resin Swelling: Swell the resin-bound this compound in dichloromethane (DCM) for 30 minutes, followed by washing with DMF (3 x resin volume) for 5 minutes each. Proper swelling is crucial for reagent accessibility.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity, amine-free DMF. Old piperidine can be oxidized and less effective.

  • Deprotection Reaction:

    • Treat the resin with the deprotection cocktail (10 x resin volume).

    • Agitate gently for 10 minutes at room temperature.

    • Drain the solution.

    • Repeat the treatment with fresh deprotection cocktail for another 10 minutes. This two-step process is often more effective than a single, longer incubation.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove the dibenzofulvene-piperidine adduct and excess piperidine. A final wash with DCM can aid in subsequent coupling steps.

Expert Tip: Adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% (v/v) to the piperidine solution can significantly accelerate the deprotection of sterically hindered or otherwise difficult Fmoc groups.

Problem 2: Deprotection appears to stall, and repeated treatments show diminishing returns.

This may indicate peptide aggregation on the solid support, which physically prevents the deprotection reagent from reaching all the Fmoc-protected sites.

start Deprotection Stalls / Diminishing Returns q1 Is Aggregation Suspected? start->q1 sol1 Switch to a more polar solvent like NMP. Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution. q1->sol1 Yes q2 Are Standard Conditions Failing? q1->q2 No end Re-analyze Deprotection Efficiency sol1->end sol2 Use an Alternative Deprotection Reagent: - 5% Piperazine in DMF/NMP - 50% Morpholine in DMF/NMP q2->sol2 Yes q2->end No sol2->end

Caption: Troubleshooting workflow for stalled deprotection reactions.

Protocol 2: Deprotection with Aggregation-Disrupting Conditions

  • Solvent Change: Substitute DMF with NMP, which has superior solvating properties for many aggregating peptide sequences.

  • Chaotropic Salt Addition (Optional): Prepare a 20% piperidine solution in NMP containing 0.1 M Lithium Chloride (LiCl). The salt helps to disrupt secondary structures and improve reagent penetration.

  • Deprotection & Washing: Follow the two-step deprotection and washing procedure as described in Protocol 1, using the NMP-based solutions.

Protocol 3: Alternative Deprotection Reagents

For particularly stubborn cases, switching to a different base can be effective. Piperazine is less bulky than piperidine and can sometimes access sterically hindered sites more easily. Morpholine is a weaker base and can be useful if side reactions with base-labile groups are a concern, though it will require longer reaction times.

  • Using Piperazine: Prepare a 5% (v/v) solution of piperazine in NMP. Treat the resin for 30 minutes. Monitor completion by Kaiser test or HPLC.

  • Using Morpholine: Prepare a 50% (v/v) solution of morpholine in NMP. Treat the resin for 1-2 hours. This is a much slower deprotection.

Reagent CocktailConcentrationTypical TimeKey Advantage
Piperidine/DMF20-50%2 x 10 minStandard, well-established
Piperidine/DBU/DMF20% / 2%2 x 5 minFaster deprotection for difficult cases
Piperidine/NMP20%2 x 10 minBetter for aggregating sequences
Piperazine/NMP5%30 minLess sterically hindered base

Concluding Remarks

Incomplete Fmoc deprotection of this compound is a solvable challenge. A systematic approach that begins with verifying reagent quality and standard protocols, followed by the introduction of stronger deprotection cocktails or aggregation-disrupting conditions, will resolve most issues. Always accompany your optimizations with rigorous analytical monitoring to validate the effectiveness of the changes implemented.

References

  • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press URL: [Link]

  • Title: A mild and efficient method for the removal of the Fmoc-protecting group in solid-phase peptide synthesis Source: Tetrahedron Letters URL: [Link]

"N-FMOC-2-(4-aminophenylthio)acetic acid" stability in cleavage cocktails

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-FMOC-2-(4-aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals incorporating this unique amino acid derivative into their solid-phase peptide synthesis (SPPS) workflows. Here, we address potential challenges related to its stability in cleavage cocktails and provide detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis of your target peptides.

Introduction to this compound

This compound is a valuable building block in peptide synthesis, offering the potential to introduce a flexible thioether linkage and an aromatic amine functionality. However, these reactive moieties can also present challenges during the final cleavage and deprotection step, which typically involves strong acidic conditions. The primary concern is the oxidation of the thioether to its corresponding sulfoxide or sulfone, which can be difficult to reverse and may impact the biological activity of the final peptide. This guide will help you navigate these potential issues.

Troubleshooting Guide: Stability in Cleavage Cocktails

Problem 1: Suspected Oxidation of the Thioether Linkage

Symptoms:

  • Appearance of a new peak in the HPLC chromatogram of the crude peptide with a slightly shorter retention time than the target peptide.

  • Mass spectrometry (MS) analysis reveals a +16 or +32 Da mass shift in a significant portion of the product, corresponding to the addition of one or two oxygen atoms, respectively.

Root Cause: The thioether in this compound is susceptible to oxidation to a sulfoxide (+16 Da) or a sulfone (+32 Da) in the presence of oxidizing species, which can be generated during the trifluoroacetic acid (TFA)-mediated cleavage process.[1][2] Standard cleavage cocktails without appropriate scavengers may not adequately protect the thioether moiety.

Solutions:

  • Incorporate Reducing Scavengers in the Cleavage Cocktail:

    • Rationale: Scavengers are crucial for quenching reactive cationic species generated during cleavage and preventing side reactions.[2][3] For thioether-containing peptides, reducing scavengers are essential to maintain the integrity of the sulfur atom.

    • Recommended Cocktails:

      • Reagent H: This cocktail is specifically designed to prevent methionine oxidation and is an excellent starting point. Its composition includes trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide.[4]

      • Modified Reagent K: A common cleavage cocktail that can be adapted. The standard Reagent K contains TFA, phenol, water, thioanisole, and EDT.[4] Increasing the concentration of thioanisole or adding DMS can enhance its protective effect.

      • Dithiothreitol (DTT)-containing cocktails: DTT is a strong reducing agent that can be added to standard cleavage cocktails to suppress oxidation.[1]

  • Optimize Cleavage Conditions:

    • Duration: Minimize the cleavage time to what is necessary for complete deprotection. Prolonged exposure to TFA can increase the likelihood of side reactions. Typically, 1-3 hours is sufficient.[4]

    • Temperature: Perform the cleavage at room temperature. Elevated temperatures can accelerate degradation.

    • Inert Atmosphere: Conduct the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Experimental Protocol: Test Cleavage for Thioether Stability

This protocol allows for a small-scale trial to determine the optimal cleavage cocktail for your peptide containing this compound.

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least one hour.[3]

  • Aliquot the Resin: Divide the dried resin into equal portions (e.g., 10-20 mg each) into separate reaction vessels.

  • Prepare Cleavage Cocktails: Prepare fresh solutions of the cleavage cocktails to be tested (see table below).

  • Cleavage: Add the cleavage cocktail to the resin (approximately 1 mL per 10-20 mg of resin). Gently agitate at room temperature for the desired time (e.g., 2 hours).

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and MS to determine the extent of oxidation.

Table 1: Recommended Test Cleavage Cocktails

Cocktail IDComposition (v/v/w for solids)Rationale
TC-1 (Control) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)A standard, general-purpose cocktail.[2]
TC-2 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K)[4]Contains thioanisole and EDT to protect against oxidation.
TC-3 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide (Reagent H)[4]Specifically designed to prevent methionine oxidation.
TC-4 90% TFA, 5% Dithiothreitol (DTT), 5% WaterA simple cocktail with a strong reducing agent.
Problem 2: Unidentified Side Products or Low Yield

Symptoms:

  • Multiple unexpected peaks in the HPLC chromatogram.

  • Low overall yield of the desired peptide.

  • MS analysis shows masses that do not correspond to simple oxidation.

Root Cause: The 4-aminophenyl moiety can be susceptible to side reactions under strong acidic conditions. While less common than thioether oxidation, potential issues include:

  • Modification of the Aromatic Ring: Electrophilic attack on the electron-rich aniline ring by carbocations generated from protecting groups.

  • Degradation of the Aniline Moiety: While anilines are generally stable, prolonged exposure to strong acids at elevated temperatures can lead to degradation.

Solutions:

  • Use of Scavengers for Aromatic Residues:

    • Rationale: Scavengers like phenol and thioanisole can help protect electron-rich aromatic systems.[2]

    • Recommendation: Ensure your cleavage cocktail contains scavengers that are effective for protecting aromatic side chains. Reagent K or H are good choices.

  • Review Synthesis Strategy:

    • Rationale: Side reactions can sometimes be a result of issues during the peptide synthesis itself, which become apparent after cleavage.

    • Action: Review your coupling protocols and ensure that the incorporation of this compound was efficient. Incomplete coupling can lead to deletion sequences.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a special cleavage cocktail for peptides containing this compound?

A1: While not always strictly necessary, it is highly recommended. The thioether linkage is sensitive to oxidation, and using a standard cleavage cocktail without appropriate reducing scavengers significantly increases the risk of obtaining the sulfoxide or sulfone derivative of your peptide. A small-scale test cleavage is always the best practice to determine the optimal conditions for your specific sequence.

Q2: Can I reverse the oxidation of the thioether to a sulfoxide?

A2: Reversing sulfoxide formation is possible but can be challenging and may require post-purification treatment of the peptide. It is far more efficient to prevent the oxidation in the first place by using an optimized cleavage cocktail.

Q3: How can I confirm that the side product I am seeing is the oxidized form of my peptide?

A3: The most definitive method is mass spectrometry (MS). The sulfoxide will have a mass increase of +15.99 Da, and the sulfone will have a mass increase of +31.98 Da compared to the expected mass of your peptide. Tandem MS (MS/MS) can be used to pinpoint the modification to the this compound residue.

Q4: Are there any alternatives to TFA for cleavage?

A4: For most standard solid-phase synthesis resins, TFA is the reagent of choice for cleavage.[3] While milder cleavage strategies exist for highly acid-sensitive resins (e.g., 2-chlorotrityl), these are generally used to obtain protected peptide fragments and would not remove the side-chain protecting groups.

Q5: Does the position of this compound in the peptide sequence affect its stability during cleavage?

A5: The immediate sequence context can have a minor influence, but the primary factor for thioether stability is the composition of the cleavage cocktail. Proximity to other easily oxidized residues like tryptophan or methionine might warrant the use of a more robust scavenger cocktail.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Cleavage

Cleavage_Troubleshooting Start Crude Peptide Analysis (HPLC/MS) Check_Purity Is the main peak the target peptide? Start->Check_Purity Success Purify Target Peptide Check_Purity->Success Yes Check_Oxidation Mass shift of +16 or +32 Da? Check_Purity->Check_Oxidation No Oxidation_Confirmed Thioether Oxidation Check_Oxidation->Oxidation_Confirmed Yes Other_Side_Products Other Side Products Check_Oxidation->Other_Side_Products No Optimize_Cocktail Optimize Cleavage Cocktail: - Add reducing scavengers (DTT, DMS) - Use Reagent H or modified K Oxidation_Confirmed->Optimize_Cocktail Optimize_Conditions Optimize Cleavage Conditions: - Minimize time - Inert atmosphere Oxidation_Confirmed->Optimize_Conditions Other_Side_Products->Optimize_Cocktail Review_Synthesis Review SPPS Protocol: - Coupling efficiency - Capping steps Other_Side_Products->Review_Synthesis

Caption: Troubleshooting workflow for cleavage of peptides containing this compound.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

Sources

Technical Support Center: Managing Disulfide Bond Formation with "N-FMOC-2-(4-aminophenylthio)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic and controlled formation of disulfide bonds is a critical aspect of synthesizing complex peptides and proteins, directly impacting their structure, stability, and biological activity. While numerous methodologies exist, the use of specialized reagents can offer unique advantages in achieving desired disulfide connectivity. This guide focuses on a specific reagent, N-FMOC-2-(4-aminophenylthio)acetic acid , providing in-depth technical support for its application in managing disulfide bond formation during solid-phase peptide synthesis (SPPS).

Understanding the "Aminophenylthio" Moiety in Disulfide Bond Chemistry

The "aminophenylthio" (Apta) moiety, when incorporated into a peptide synthesis workflow, serves as a masked thiol-protecting group. Its activation under specific conditions allows for controlled and directed disulfide bond formation. The N-FMOC protected version of 2-(4-aminophenylthio)acetic acid allows for its incorporation into the peptide sequence using standard Fmoc-SPPS protocols.

The core principle of this method revolves around the conversion of the thioether to a reactive sulfenyl species, which can then readily react with a free thiol group on a cysteine residue to form a disulfide bond. This targeted approach can be particularly advantageous when synthesizing peptides with multiple disulfide bridges, where precise control over connectivity is paramount.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over traditional cysteine protecting groups like Trityl (Trt) or Acetamidomethyl (Acm)?

A1: The primary advantage lies in the potential for orthogonal and chemoselective disulfide bond formation . While traditional protecting groups are typically removed under general acidic or oxidative conditions, the aminophenylthio group can be activated under specific, milder conditions. This allows for the formation of a specific disulfide bond while other cysteine residues remain protected, offering a higher degree of control in complex syntheses.

Q2: How is this compound incorporated into the peptide sequence?

A2: It is typically coupled to the N-terminus of the peptide chain or to a side-chain amino group (e.g., of a lysine residue) using standard peptide coupling reagents such as HBTU, HATU, or DIC/Oxyma.[1][2] The Fmoc group on the reagent is then removed with piperidine to allow for further chain elongation if necessary.[3]

Q3: What are the general steps for forming a disulfide bond using the aminophenylthio group?

A3: The general workflow involves three key stages:

  • Incorporation: The this compound is coupled to the peptide.

  • Activation: The thioether is activated to form a reactive sulfenyl intermediate.

  • Thiol-Disulfide Exchange: The activated species reacts with a deprotected cysteine thiol to form the desired disulfide bond.

Troubleshooting Guide

This section addresses common issues that may arise during the application of this compound for disulfide bond management.

Problem 1: Incomplete Coupling of this compound
  • Symptom: Kaiser test remains positive after the coupling step, or mass spectrometry analysis of a test cleavage shows a significant amount of unreacted peptide.[4]

  • Potential Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The reagent may be bulky, leading to inefficient coupling, especially with sterically hindered N-terminal amino acids.- Double couple the reagent. - Use a more potent coupling reagent combination like HATU or COMU.[5] - Increase the coupling time and/or temperature (e.g., to 40°C).
Reagent Quality: Degradation of the coupling reagents or the this compound itself.- Use fresh, high-quality reagents. - Ensure proper storage of the this compound (cool, dry, and dark).
Suboptimal Activation: Insufficient pre-activation of the carboxylic acid.- Increase the pre-activation time before adding the mixture to the resin. - Ensure the correct stoichiometry of the coupling reagents and base (e.g., DIPEA or collidine).
Problem 2: Low Yield of Disulfide Bond Formation
  • Symptom: Mass spectrometry analysis after the disulfide formation step shows a mixture of the desired disulfide-bridged peptide, the free thiol peptide, and the unactivated aminophenylthio-containing peptide.

  • Potential Causes & Solutions:

CauseRecommended Action
Incomplete Thioether Activation: The conditions used to activate the aminophenylthio group are not sufficient.- Optimize the concentration of the activating agent. - Increase the reaction time for the activation step. - Ensure the pH of the reaction is optimal for activation.
Premature Disproportionation: The activated sulfenyl intermediate is unstable and reacts with itself or other species before reacting with the target thiol.- Perform the reaction at a lower temperature. - Add the deprotected cysteine-containing peptide to the activated peptide solution in a controlled manner.
Thiol Protonation: The target cysteine thiol is protonated and thus not sufficiently nucleophilic.- Adjust the pH of the reaction mixture to be slightly basic (pH 7.5-8.5) to favor the thiolate anion.[6]
Oxidation of Free Thiol: The target cysteine thiol is oxidized by air before it can react with the activated aminophenylthio group.- Degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Formation of Undesired Side Products
  • Symptom: Mass spectrometry reveals unexpected masses, potentially corresponding to side reactions involving the aminophenylthio group or other reactive residues.

  • Potential Causes & Solutions:

CauseRecommended Action
Side Reactions with Tryptophan or Methionine: The activated sulfenyl species can potentially react with the indole side chain of tryptophan or the thioether of methionine.- If possible, protect the side chains of these residues during the disulfide formation step. - Use scavengers in the reaction mixture that can preferentially react with any excess activating agent.
Disulfide Scrambling: If other free thiols are present, the activated species may react non-selectively, leading to a mixture of disulfide isomers.- Ensure that only the desired cysteine residue is deprotected before the thiol-disulfide exchange step. This highlights the importance of an orthogonal protection strategy.[6]
Modification of the Aminophenyl Group: The amino group on the phenyl ring could potentially undergo side reactions under certain conditions.- Ensure that the pH and choice of reagents for activation are compatible with the free amino group. If necessary, this group could be temporarily protected.

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation

This protocol outlines a general procedure for forming a disulfide bond on the solid support.

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS. The cysteine residue that will form the disulfide bond should be protected with a group that can be selectively removed on-resin (e.g., Mmt or STmp).

  • Incorporation of Apta Moiety: Couple this compound to the desired position (e.g., N-terminus).

  • Selective Deprotection of Cysteine: Remove the orthogonal protecting group from the target cysteine residue. For example, treat the resin with a solution of 1-5% TFA in DCM to remove an Mmt group.[7]

  • Activation and Cyclization:

    • Swell the resin in a suitable solvent (e.g., DMF or NMP).

    • Add the activation reagent (e.g., a mild oxidizing agent) to convert the thioether to the reactive sulfenyl species.

    • Allow the intramolecular cyclization to proceed. Monitor the reaction progress by taking small resin samples for cleavage and LC-MS analysis.

  • Final Cleavage: Once the disulfide bond is formed, cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).[8][9][10]

Diagram: On-Resin Disulfide Formation Workflow

OnResin_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_disulfide Disulfide Bond Formation A 1. Fmoc-SPPS of Peptide Chain B 2. Couple N-FMOC-Apta-OH A->B C 3. Selectively Deprotect Cys(PG) B->C D 4. Activate Apta Group on-resin C->D E 5. Intramolecular Cyclization D->E F 6. Cleavage & Global Deprotection E->F

Caption: Workflow for on-resin disulfide bond formation.

Visualization of the Mechanism

The following diagram illustrates the proposed chemical transformation involved in the activation of the aminophenylthio group and the subsequent thiol-disulfide exchange.

Mechanism cluster_activation Activation Step cluster_exchange Thiol-Disulfide Exchange Peptide-Apta Peptide-(4-aminophenylthio) Reactive_Intermediate [Peptide-S-Aryl*] Reactive Sulfenyl Intermediate Peptide-Apta->Reactive_Intermediate Oxidation/ Activation Activator Activating Reagent Activator->Peptide-Apta Disulfide_Product Peptide-S-S-Peptide' (Disulfide Bond) Reactive_Intermediate->Disulfide_Product Peptide-SH Deprotected Cysteine Thiol Peptide-SH->Disulfide_Product Nucleophilic Attack

Caption: Proposed mechanism of disulfide bond formation.

References

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.).
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Cysteine protecting groups: applications in peptide and protein science. (2021). CORE.
  • Disulfide Bond Formation in the Mammalian Endoplasmic Reticulum. (n.d.). PMC.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (n.d.). Benchchem.
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (n.d.).
  • Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory P
  • Side reactions in the SPPS of Cys-containing peptides. (2013). PubMed.
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Digital CSIC.
  • N-α-Fmoc-S-2,4,6-trimethoxyphenylthio-L-cysteine. (n.d.). Chem-Impex.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Cysteine Deriv
  • Disulfide-Based Protecting Groups for the Cysteine Side Chain. (n.d.).
  • Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. (2020). PMC - NIH.
  • Side reactions in the SPPS of Cys-containing peptides. (2013).
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • New Protecting Groups for the Cysteine Side Chain. (2020). ChemistryViews.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Cysteine protecting groups: applications in peptide and protein science. (n.d.). Semantic Scholar.
  • Peptide Cleavage and Protected Cleavage Procedures Applic
  • Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. (2023). PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Chemical reagents for formation of disulfide bonds in peptides. (n.d.).
  • Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. (n.d.). PMC.
  • SPPS Tips For Success Handout. (n.d.). Mesa Labs.
  • The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. (n.d.). Benchchem.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Disulfide bond form
  • Methods for Removing the Fmoc Group. (n.d.).
  • Cleavage of synthetic peptides. (n.d.).
  • N-Fmoc-S-trityl-L-cysteine, 95% 25 g. (n.d.). Thermo Scientific Chemicals.
  • New method of peptide cleavage based on Edman degrad
  • Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. (2025).
  • New method of peptide cleavage based on Edman degrad
  • Novabiochem® Fmoc-Amino Acids. (n.d.). Sigma-Aldrich.
  • Novabiochem® Enhanced specification Fmoc-amino acids. (n.d.). Merck Lifescience.

Sources

Low yield in "N-FMOC-2-(4-aminophenylthio)acetic acid" mediated peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for peptide synthesis involving N-FMOC-2-(4-aminophenylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during solid-phase peptide synthesis (SPPS) with this modified amino acid. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you overcome these obstacles.

The core challenge with incorporating this compound stems from its structure. As a glycine derivative with a bulky 4-aminophenylthio group attached to the α-carbon, it presents significant steric hindrance. This bulkiness can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1][2] This guide will address the causality of these issues and provide systematic solutions.

Troubleshooting Guide: Low Coupling Yield

This section addresses specific issues you may encounter during your synthesis, presented in a direct question-and-answer format.

Q1: My post-synthesis analysis (HPLC/Mass Spec) shows a significant deletion peak corresponding to the absence of the (4-aminophenylthio)acetic acid residue. What is the primary cause?

A1: The presence of a major deletion sequence at the intended position of this compound is a classic sign of incomplete or failed coupling. The primary cause is the substantial steric hindrance imposed by the phenylthio substituent. Standard coupling conditions, which may be sufficient for common amino acids, often fail to provide enough activation energy to overcome the physical barrier this bulky group creates, resulting in a large percentage of unreacted N-terminal amines on the resin.[1][3] These unreacted sites are then capped (if a capping step is used) or proceed to the next coupling cycle, leading to the deletion sequence.

Q2: I performed a Kaiser test after the coupling step, and it was negative (or ambiguous), yet I still have low yield. Why is the test misleading?

A2: While the Kaiser test is invaluable for detecting primary amines, its reliability can decrease in cases of severe peptide aggregation or steric hindrance near the N-terminus.[4] If the growing peptide chains aggregate, the resin matrix can collapse, limiting reagent diffusion and making the N-terminal amines inaccessible to the ninhydrin reagents.[4][5] This can lead to a false negative result, where the test indicates complete coupling even though a significant number of amines have not reacted. It is crucial to supplement qualitative tests with quantitative analysis post-synthesis.

Q3: What are the most effective strategies to improve the coupling efficiency for this hindered amino acid?

A3: To overcome the high activation energy barrier, a multi-faceted approach is recommended. You must enhance both the reactivity of the incoming amino acid and the accessibility of the resin-bound amine.

Recommended Strategies:

  • Utilize a More Potent Coupling Reagent: Standard carbodiimide activators like DCC or DIC may be insufficient. Switch to a more potent uronium/aminium-based reagent like HATU, HBTU, or HCTU. These reagents form highly reactive O-acylisourea intermediates that facilitate faster and more complete acylations, even for difficult couplings.[6][7]

  • Implement a Double Coupling Protocol: A common and highly effective method is to perform the coupling reaction twice. The first coupling will react with the most accessible sites, and the second, with a fresh batch of activated amino acid, will drive the reaction to completion for the remaining, more hindered sites.[3]

  • Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4-6 hours or even overnight can improve yields. Alternatively, microwave-assisted peptide synthesis (MA-SPPS) can be highly effective, as it uses microwave energy to overcome the activation barrier and shorten reaction times dramatically.[3]

  • Change the Solvent System: If peptide aggregation is suspected, switching from the standard DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial.[8] NMP is better at solvating growing peptide chains and can help disrupt secondary structures that lead to aggregation.[8]

The following diagram outlines a logical workflow for troubleshooting low-yield issues with this specific amino acid.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Primary Troubleshooting Path cluster_2 Solution Implementation Start Low crude peptide yield or prevalent deletion sequence (via HPLC/MS) CheckCoupling Was a test for free amines (e.g., Kaiser test) performed post-coupling? Start->CheckCoupling TestPositive Test was Positive (Free amines detected) CheckCoupling->TestPositive Yes TestNegative Test was Negative/Ambiguous (No free amines detected) CheckCoupling->TestNegative No / Result unclear IncompleteCoupling Diagnosis: Incomplete Coupling (High Steric Hindrance) TestPositive->IncompleteCoupling Aggregation Potential Issue: Peptide Aggregation (Masking free amines) TestNegative->Aggregation Strategy1 Implement Advanced Coupling Protocol (See Protocol 1 & Table 1) IncompleteCoupling->Strategy1 Strategy2 Change Solvent System (Switch DMF to NMP) Aggregation->Strategy2 FinalAnalysis Synthesize & Analyze (HPLC/MS) Strategy1->FinalAnalysis Strategy2->FinalAnalysis StericHindrance cluster_peptide Growing Peptide Chain on Resin cluster_aa Approaching Hindered Amino Acid Resin Resin Bead Peptide ---(AA)n--- Resin->Peptide N_Terminus H₂N- Peptide->N_Terminus Carboxyl Activated -COOH* Carboxyl->N_Terminus Ideal Reaction Path AlphaC α-C Carboxyl->AlphaC Fmoc Fmoc AlphaC->Fmoc BulkyGroup Bulky Phenylthio Group AlphaC->BulkyGroup BulkyGroup->P1 Steric Blockage P1->P2

Caption: Steric hindrance from the bulky side chain.

Q5: Could the thioether linkage in the side chain cause any side reactions during synthesis or cleavage?

A5: The thioether (sulfide) linkage is generally stable under standard Fmoc-SPPS conditions (piperidine for deprotection, TFA for cleavage). However, methionine, which also contains a thioether, is susceptible to oxidation. [9]While the phenylthio group is less prone to oxidation than the methylthio group of methionine, it is a possibility, especially if the peptide is stored for long periods or exposed to oxidizing agents. During the final TFA cleavage, it is good practice to include scavengers in the cleavage cocktail (e.g., triisopropylsilane (TIS) and water) to protect against various side reactions, which would also offer protection for the thioether.

Q6: Are there any specific resin considerations when using bulky amino acids like this one?

A6: Yes. Resins with higher swelling capacity and lower loading, such as PEG-based resins (e.g., ChemMatrix®) or highly cross-linked polystyrenes, can be advantageous. [8]These resins provide a more solvated and accessible environment for the growing peptide chains, which can help mitigate aggregation and improve reagent diffusion, both of which are critical when dealing with difficult sequences and bulky residues. [5][8]If you are consistently facing issues, switching from a standard Wang or Rink Amide polystyrene resin to a PEG-based alternative is a worthwhile troubleshooting step.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Sigma-Aldrich. (n.d.).
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • Strømgaard, K., et al. (2000). The effects of conformational constraints and steric bulk in the amino acid moiety of philanthotoxins on AMPAR antagonism. PubMed.
  • BenchChem. (2025). Recommended Activation Methods for Fmoc-Gln(Dod)-OH in Peptide Synthesis.

Sources

Technical Support Center: Purification of N-FMOC-2-(4-aminophenylthio)acetic Acid and its Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-FMOC-2-(4-aminophenylthio)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this compound and its related adducts. Drawing upon extensive field-proven insights and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecule with high purity.

Introduction to the Challenges

This compound is a valuable building block in peptide synthesis and medicinal chemistry. However, its purification can be challenging due to the inherent reactivity of the 4-aminophenylthio moiety. The primary difficulties arise from the susceptibility of the thioether linkage to oxidation and the potential for dimerization of the aminophenyl group. These side reactions lead to the formation of closely related impurities, or "adducts," which can be difficult to separate from the desired product. This guide will equip you with the knowledge and practical protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or "adducts" I should expect in my crude this compound?

A1: The primary impurities are typically oxidation and dimerization products. The thioether sulfur is susceptible to oxidation, forming the corresponding sulfoxide and, under more forcing conditions, the sulfone. Additionally, the 4-aminothiophenol moiety can undergo oxidative dimerization to yield 4,4'-dimercaptoazobenzene derivatives. Standard impurities associated with FMOC chemistry, such as dibenzofulvene adducts and dipeptides, may also be present.[1][2]

Q2: My crude product is a complex mixture according to HPLC. Where should I start with purification?

A2: For complex mixtures, flash column chromatography is the recommended starting point. It allows for the separation of the major components and can significantly enrich your target compound. Subsequent recrystallization of the enriched fractions can then be employed to achieve high purity. The choice of chromatographic conditions is critical to resolve the desired product from its closely related impurities.

Q3: I am observing multiple spots on my TLC plate that are very close to each other. How can I improve their separation?

A3: To improve TLC separation, you can try using a solvent system with a different polarity or a different combination of solvents. For instance, a gradient of ethyl acetate in hexanes with a small percentage of acetic acid can often resolve acidic compounds effectively. If co-elution persists, consider using a different stationary phase, such as alumina instead of silica gel, which may offer different selectivity.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for the final purification of this compound, especially for achieving very high purity. A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective.[3]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of your purified this compound should be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is essential for assessing purity.[4][5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and mass spectrometry (MS) will verify the molecular weight.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Probable Cause Recommended Solution
Product loss during extraction: The product may have partial solubility in the aqueous phase, especially if the pH is not optimal.Ensure the aqueous phase is acidified to a pH of 2-3 before extraction with an organic solvent like ethyl acetate to fully protonate the carboxylic acid and drive it into the organic layer.
Co-elution with a major impurity during chromatography: A significant portion of the product might be discarded with a closely eluting impurity.Optimize the chromatography conditions. For flash chromatography, try a shallower solvent gradient. For HPLC, a slower gradient and a high-resolution column will improve separation.
Product degradation during purification: The thioether may be oxidizing during prolonged purification steps.Minimize the duration of the purification process. Use degassed solvents for chromatography to reduce the presence of dissolved oxygen. Consider adding a small amount of a scavenger, like butylated hydroxytoluene (BHT), to the solvents, but be mindful that this will need to be removed later.
Incomplete crystallization: A significant amount of product may remain in the mother liquor.After the initial crystallization, cool the mother liquor to a lower temperature (e.g., 0-4 °C) to induce further crystallization. Alternatively, slowly add a non-solvent to the mother liquor to precipitate more product.
Problem 2: Presence of Oxidation Products (Sulfoxide/Sulfone) in the Final Product
Probable Cause Recommended Solution
Oxidation during reaction workup: Exposure to air and oxidizing agents during the workup can lead to the formation of sulfoxide and sulfone.Workup the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid the use of strong oxidizing agents during the workup.
Oxidation during chromatography: Oxygen present in the chromatography solvents can cause oxidation on the silica gel surface.Use freshly distilled or degassed solvents for chromatography. Running the column under a slight positive pressure of an inert gas can also help.
Storage of the crude product: Prolonged storage of the crude material in the presence of air can lead to oxidation.Purify the crude product as soon as possible after synthesis. If storage is necessary, keep it under an inert atmosphere at a low temperature.

The following diagram illustrates the potential oxidation pathway of the thioether in this compound.

Oxidation_Pathway Thioether This compound Sulfoxide N-FMOC-2-(4-aminophenylsulfinyl)acetic acid (Sulfoxide) Thioether->Sulfoxide [O] Sulfone N-FMOC-2-(4-aminophenylsulfonyl)acetic acid (Sulfone) Sulfoxide->Sulfone [O]

Caption: Oxidation of the thioether to sulfoxide and sulfone.

Problem 3: Persistent Dimer Impurity
Probable Cause Recommended Solution
Oxidative coupling during synthesis: The free amino group can facilitate oxidative dimerization of the thiophenol moiety.If synthesizing the precursor, 2-(4-aminophenylthio)acetic acid, ensure that the reaction is carried out under inert conditions and that any oxidizing agents are excluded.
Co-crystallization with the desired product: The dimer, being structurally similar, may co-crystallize with the target compound.Try recrystallization from a different solvent system. A solvent mixture that provides a slower crystallization rate can often lead to better separation of impurities.
Similar polarity leading to co-elution: The dimer may have a similar polarity to the product, making chromatographic separation difficult.In addition to optimizing the mobile phase, consider using a different stationary phase. If silica gel is not effective, alumina or a bonded-phase silica (like diol or cyano) might provide the necessary selectivity.

This diagram shows the potential for dimerization.

Dimerization_Pathway Monomer1 2 x this compound Dimer Dimerized Product (e.g., Azo-dimer) Monomer1->Dimer Oxidative Coupling

Caption: Potential for oxidative dimerization.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using flash column chromatography.

  • Column Packing:

    • Choose a silica gel column of appropriate size based on the amount of crude material (typically a 40-100 g crude to 1 g silica ratio).

    • Slurry pack the column with the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and loading the dried powder onto the top of the column.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • A typical gradient might be from 2% to 50% Ethyl Acetate in Hexanes, with the addition of 0.5% acetic acid to the mobile phase to keep the carboxylic acid protonated and reduce tailing.

    • Collect fractions and monitor by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, staining with a suitable visualizing agent (e.g., UV light, potassium permanganate, or ninhydrin).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

The following diagram outlines the decision-making process for purification.

Purification_Workflow Start Crude Product CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity HighPurity High Purity? CheckPurity->HighPurity FlashChrom Flash Column Chromatography HighPurity->FlashChrom No Recrystallization Recrystallization HighPurity->Recrystallization Yes FlashChrom->Recrystallization Analyze Analyze Purity (HPLC, NMR, MS) Recrystallization->Analyze FinalProduct Pure Product Analyze->FinalProduct

Caption: A general workflow for the purification of this compound.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying the product after it has been enriched by chromatography.

  • Solvent Selection:

    • Identify a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Common solvents for recrystallization of FMOC-amino acids include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[6]

  • Dissolution:

    • Dissolve the impure product in the minimum amount of the hot solvent.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

By following these guidelines and troubleshooting steps, researchers can effectively address the purification challenges associated with this compound and obtain a high-purity product for their downstream applications.

References

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Jiménez, A. I., et al. (1998). Side-chain interactions between sulfur-containing amino acids and phenylalanine in alpha-helices. Protein Science, 7(1), 116-126. Retrieved from [Link]

  • ResearchGate. (2016). How to get the peptide containing cysteine without oxidation?. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15685–15694. Retrieved from [Link]

  • ResearchGate. (2016). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15685–15694. Retrieved from [Link]

  • Organic Syntheses. (n.d.). thiolacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (2020). Synthetic access to thiols: A review. Retrieved from [Link]

  • Frontiers. (2022). Increased sulfur-containing amino acid content and altered conformational characteristics of soybean proteins by rebalancing 11S and 7S compositions. Retrieved from [Link]

  • PubMed. (1997). Oxidative acylation using thioacids. Retrieved from [Link]

  • ResearchGate. (2018). Peptide Oxidation/Reduction Side Reactions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7]. Retrieved from [Link]

  • Oxford Academic. (1999). Purification of large peptides using chemoselective tags. Retrieved from [Link]

  • PubMed. (1999). Determining sulfur-containing amino acids by capillary electrophoresis: a fast novel method for total homocyst(e)ine human plasma. Retrieved from [Link]

  • Ottokemi. (n.d.). N-Fmoc-S-trityl-L-cysteine, 95%. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: Expanding the Synthetic Peptide Toolbox with Unnatural Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to N-FMOC-2-(4-aminophenylthio)acetic acid in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, has become the cornerstone of modern peptide chemistry.[1][2] Its success lies in its mild reaction conditions, amenability to automation, and the use of an orthogonal protection scheme that allows for the sequential assembly of amino acids into complex peptide chains.[1][] While the 20 proteinogenic amino acids offer a vast chemical space, the quest for novel therapeutics with enhanced stability, unique conformations, and novel functionalities has driven the incorporation of unnatural amino acids (UNAAs) and specialized chemical building blocks.[4][5]

This guide provides a detailed technical comparison of a unique non-proteinogenic building block, This compound , against alternative Fmoc-amino acids and synthetic strategies. Unlike a standard α-amino acid, this molecule is a specialized linker designed to introduce a functionalizable aromatic amine via a flexible thioether spacer. We will explore its structural advantages, strategic applications, and performance considerations within the context of advanced peptide synthesis. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage sophisticated building blocks for peptide modification and conjugation.

Section 1: The Foundation of Fmoc-SPPS

A successful peptide synthesis relies on the iterative efficiency of the core SPPS cycle.[6] Understanding this fundamental workflow is crucial before delving into the strategic use of specialized building blocks.

The Standard Fmoc-SPPS Cycle

Fmoc-SPPS involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[7] Each cycle consists of four main steps:

  • Fmoc Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free primary amine.[1][8]

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagents and byproducts.[9]

  • Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the newly exposed N-terminal amine of the peptide-resin, forming a new peptide bond.[10]

  • Washing: A final series of washes removes excess reagents and unreacted amino acids, preparing the peptide-resin for the next cycle.

This process is repeated until the desired peptide sequence is assembled.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Resin Next Cycle IncomingAA Fmoc-Amino Acid IncomingAA->Coupling Orthogonal_Strategy Orthogonal Side-Chain Functionalization Workflow Start Start: Peptide-Resin with Fmoc-Lys(Alloc)-... SPPS 1. Complete main chain synthesis via standard Fmoc-SPPS cycles Start->SPPS Alloc_Removal 2. Orthogonal Deprotection: Remove Alloc group from Lys side chain (e.g., Pd(PPh₃)₄ / PhSiH₃) SPPS->Alloc_Removal Wash1 3. Wash Resin (DCM/DMF) Alloc_Removal->Wash1 Couple_Target 4. Couple Target Molecule: This compound Wash1->Couple_Target Wash2 5. Wash Resin (DMF) Couple_Target->Wash2 Fmoc_Removal 6. Selective Fmoc Deprotection: Remove Fmoc from introduced linker (20% Piperidine/DMF) Wash2->Fmoc_Removal Final_Product Final Product: Peptide-Resin with functional aniline handle ready for conjugation Fmoc_Removal->Final_Product

Caption: Workflow for site-specific functionalization using an orthogonal protecting group strategy.

This workflow demonstrates the level of precision that can be achieved. By deprotecting only the Lysine side chain, the this compound is directed specifically to that position. Subsequent removal of its Fmoc group unveils a unique, reactive aniline handle at a precise location, ready for conjugation to drugs, dyes, or other biomolecules, without altering the main peptide chain.

Conclusion

This compound is not a direct replacement for standard proteinogenic amino acids but rather a sophisticated tool for advanced peptide engineering. Its primary advantage lies in the one-step introduction of a flexible, functionalizable aromatic amine linker under standard, mild SPPS conditions.

  • Key Advantages:

    • Efficiency: Introduces a key functional handle in a single, high-yielding coupling step.

    • Flexibility: The thioether spacer provides conformational freedom that can be crucial for biological activity or subsequent conjugation reactions.

    • Compatibility: Fully compatible with the standard Fmoc-SPPS workflow and orthogonal protection schemes.

    • Safety: Avoids the harsh or side-reaction-prone steps associated with post-synthetic modifications.

When compared to alternative strategies, the direct incorporation of this building block offers a more controlled, efficient, and reliable method for creating complex, functionalized peptides. Its use, particularly in conjunction with orthogonal side-chain protection, empowers researchers to design and synthesize novel peptide constructs with precisely placed functionalities, opening new avenues in drug discovery and biotechnology.

References

  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • BOC Sciences. (n.d.).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Zou, T., & Sun, T. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. ChemPep.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • White, C. J., & Achenbach, J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology.
  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Moodle@Units. (n.d.). Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides.
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia.
  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
  • Sang, R., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Sigma-Aldrich. (n.d.). Fmoc-(4-aminophenylthio)acetic acid AldrichCPR. Sigma-Aldrich.
  • LifeTein. (n.d.). Fmoc-Amino Acids. LifeTein.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis.
  • PubChem. (n.d.). 4-Aminophenylacetic acid.
  • BLDpharm. (n.d.). 2-(Fmoc-amino)-2-(4-tetrahydrothiopyranyl)acetic Acid. BLDpharm.
  • Chem-Impex. (n.d.). Fmoc-4-aminophenylacetic acid.
  • Chemdad. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. Chongqing Chemdad Co., Ltd.

Sources

A Senior Application Scientist's Guide to Linker Selection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the strategic selection of a linker is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences the yield, purity, and overall success of synthesizing a target peptide. This guide provides a comprehensive comparative analysis of the most commonly employed linkers in Fmoc-based SPPS, offering objective insights and experimental data to inform your synthetic strategy.

The Lynchpin of SPPS: Understanding the Role of the Linker

An ideal linker should exhibit high stability under the conditions used for both Nα-amino group deprotection (typically basic conditions for Fmoc chemistry) and amino acid coupling, yet be readily cleavable under specific, orthogonal conditions. The choice of linker is therefore intrinsically linked to the overall synthetic strategy, including the protecting groups used for amino acid side chains.

A Comparative Analysis of Key SPPS Linkers

The selection of a linker is primarily determined by the desired C-terminal functionality of the peptide. The most common objectives are the synthesis of peptides with a C-terminal carboxylic acid, a C-terminal amide, or the generation of protected peptide fragments for use in convergent synthesis strategies.

While direct, peer-reviewed comparative studies of different linkers under identical conditions are limited, the following table summarizes the typical performance characteristics of the most widely used linkers in Fmoc-SPPS, based on a synthesis of data from various sources.[1]

Linker/Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Cleavage ConditionsKey AdvantagesPotential Drawbacks
Wang C-terminal carboxylic acids0.3 - 1.050 - 90Moderate to HighStrong Acid (e.g., 95% TFA)Cost-effective, well-established protocols.Risk of racemization of the C-terminal amino acid during loading; potential for side reactions like diketopiperazine formation.[2]
2-Chlorotrityl (2-CTC) Protected peptide fragments, C-terminal carboxylic acids0.3 - 1.6+Generally highHighMild Acid (e.g., 1-3% TFA, acetic acid)Mild cleavage preserves acid-labile side-chain protecting groups; suppresses racemization and diketopiperazine formation.[2]Higher cost compared to Wang resin.
Rink Amide C-terminal amides0.3 - 1.052 - 90+Moderate to HighStrong Acid (e.g., 95% TFA)Robust and reliable for peptide amide synthesis; straightforward loading.[3][4]Requires strong acid for cleavage, which can be harsh on sensitive peptides.
Sieber Amide Protected peptide amides, C-terminal amides0.4 - 0.8Generally highModerate to HighVery Mild Acid (e.g., 1% TFA)Very mild cleavage conditions, ideal for sensitive peptides and synthesis of protected fragments.[3][5]Less steric hindrance than Rink Amide may be advantageous for bulky amino acids.[2]

In-Depth Analysis of Linker Families

For the Synthesis of C-Terminal Carboxylic Acids

The Wang resin is arguably the most common solid support for the synthesis of peptides with a C-terminal carboxylic acid.[2] The linker is a p-alkoxybenzyl alcohol attached to a polystyrene resin.

Causality in Experimental Choice: The ester linkage formed between the first amino acid and the Wang linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality is the cornerstone of its utility in Fmoc-SPPS.

Potential for Side Reactions: A significant drawback of the Wang resin is the potential for racemization of the C-terminal amino acid during the initial loading step.[2] The activation of the carboxylic acid of the first amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization. Additionally, peptides with C-terminal proline or glycine are susceptible to diketopiperazine formation during the second amino acid coupling, leading to chain termination.

The 2-chlorotrityl chloride resin offers a significant advantage for the synthesis of peptide acids, particularly when mild cleavage conditions are required. The high acid sensitivity of the trityl linker allows for the release of the peptide from the resin while leaving acid-labile side-chain protecting groups intact.[6]

Causality in Experimental Choice: The steric bulk of the trityl group effectively prevents the racemization of the C-terminal amino acid during loading.[2] Furthermore, the very mild cleavage conditions (e.g., 1-3% TFA in dichloromethane) are ideal for the synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies. This mild cleavage also minimizes the risk of acid-catalyzed side reactions.

For the Synthesis of C-Terminal Amides

The Rink Amide resin is the most widely used solid support for the synthesis of peptides with a C-terminal amide functionality.[3][4] The linker contains a benzhydrylamine moiety that, upon cleavage, generates the desired amide.

Causality in Experimental Choice: The linkage to the Rink Amide resin is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA to yield the peptide amide. The loading of the first amino acid is a standard amide bond formation, which is generally more straightforward and less prone to side reactions than the esterification required for Wang resin.[2]

The Sieber Amide resin is an excellent alternative to the Rink Amide resin, particularly for the synthesis of sensitive peptides or protected peptide amides.[3][5] Its key feature is its high acid sensitivity, allowing for cleavage under very mild conditions (e.g., 1% TFA in dichloromethane).[2]

Causality in Experimental Choice: The ability to cleave the peptide from the Sieber resin under such mild conditions is highly advantageous for preserving the integrity of peptides containing acid-sensitive modifications or for the preparation of fully protected peptide amides. The less sterically hindered nature of the Sieber linker compared to the Rink Amide linker can also be beneficial when coupling bulky C-terminal amino acids.[2]

Experimental Protocols

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol describes a method that minimizes racemization.

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-amino acid (0.8 mmol) in anhydrous DCM (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (3.2 mmol, 4 equivalents) to the amino acid solution.

  • Add the amino acid/DIPEA solution to the resin and agitate at room temperature for 1-2 hours.

  • To cap any remaining unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 15 minutes.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Cleavage of a Peptide from Wang Resin

This protocol describes a standard strong acid cleavage.

  • Wash the peptide-resin (200 mg) with DCM (3 x 5 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with an additional portion of the cleavage cocktail (2 mL).

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (40 mL).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide under vacuum.

Protocol 3: Mild Cleavage of a Protected Peptide from 2-Chlorotrityl Resin

This protocol is for obtaining a fully protected peptide fragment.

  • Swell the peptide-resin (200 mg) in DCM (5 mL) for 20 minutes.

  • Prepare a cleavage solution of 1% TFA in DCM.

  • Drain the swelling solvent and add the cleavage solution (5 mL) to the resin.

  • Agitate for 2 minutes.

  • Drain the cleavage solution into a flask containing 10% pyridine in methanol (1 mL) to neutralize the TFA.

  • Repeat the cleavage step (steps 3-5) 5-10 times, collecting the filtrate each time.

  • Wash the resin with DCM (3 x 5 mL) and combine all filtrates.

  • Evaporate the solvent under reduced pressure to obtain the protected peptide.

Visualizing the Logic: SPPS Workflows

SPPS_Workflow cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage and Deprotection Start Start Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 Washing (DMF) Amino_Acid_Coupling->Washing_2 Cycle_Check Final Amino Acid? Washing_2->Cycle_Check Cycle_Check->Fmoc_Deprotection No Final_Washing Final Washing (DCM) Cycle_Check->Final_Washing Yes Cleavage Linker Cleavage (TFA-based cocktail) Final_Washing->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification End End Purification->End

Caption: General workflow for solid-phase peptide synthesis.

Linker_Cleavage_Mechanisms Wang Wang Linker (Peptide Acid) Ester Bond Strong Acid (TFA) Rink Rink Amide Linker (Peptide Amide) Benzhydrylamine Amide Bond Strong Acid (TFA) Trityl 2-Cl-Trityl Linker (Protected Peptide) Trityl Ether/Ester Bond Mild Acid (1% TFA) Sieber Sieber Amide Linker (Protected Amide) Xanthenyl Amide Bond Very Mild Acid (1% TFA) Cleavage_Conditions Cleavage Conditions Trigger Linker-Specific Bond Scission Cleavage_Conditions->Wang Cleavage_Conditions->Rink Cleavage_Conditions->Trityl Cleavage_Conditions->Sieber

Caption: Conceptual overview of linker cleavage mechanisms.

Conclusion

The selection of an appropriate linker is a cornerstone of successful solid-phase peptide synthesis. A thorough understanding of the different linker types, their chemical properties, and the specific conditions required for their cleavage is essential for achieving high-yield and high-purity synthetic peptides. For the synthesis of C-terminal carboxylic acids, Wang resin offers a cost-effective solution, while 2-chlorotrityl resin provides a superior alternative for minimizing side reactions and enabling the synthesis of protected fragments. For C-terminal amides, Rink Amide resin is a robust and reliable choice for routine synthesis, whereas Sieber Amide resin offers a milder cleavage option for sensitive peptides. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies and achieve their desired outcomes.

References

  • Choosing the Right Resin: A Deep Dive into Rink Amide AM Resin vs. Other SPPS Supports. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Peptide Synthesis Resins. AAPPTec. Available at: [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. National Institutes of Health. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Available at: [Link]

Sources

Navigating the Labyrinth of "Difficult" Peptides: A Comparative Guide to N-FMOC-2-(4-aminophenylthio)acetic acid (Fmoc-APTA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the term "difficult sequence" evokes a familiar sense of challenge. These sequences, often rich in hydrophobic or sterically hindered amino acids, are prone to aggregation on the solid support, leading to incomplete couplings, deletions, and ultimately, low purity of the target peptide.[1] This guide provides an in-depth, objective comparison of a promising tool in the peptide chemist's arsenal, N-FMOC-2-(4-aminophenylthio)acetic acid (Fmoc-APTA), against conventional and alternative strategies for conquering these formidable synthetic hurdles.

The Challenge of Difficult Peptide Sequences

Solid-phase peptide synthesis (SPPS), while a robust and widely adopted technique, faces significant obstacles when dealing with "difficult" sequences.[2] The primary culprit is the aggregation of growing peptide chains on the resin. This aggregation is driven by interchain hydrogen bonding, which shields the N-terminus of the growing peptide, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[1] The consequences are stark: lower yields, increased impurities, and significant challenges in purification.

Several factors contribute to a peptide sequence being classified as "difficult":

  • Hydrophobicity: A high content of hydrophobic residues promotes chain aggregation.

  • Steric Hindrance: Bulky amino acids can physically obstruct the reaction sites.

  • Repetitive Sequences: Certain repeating motifs can lead to stable secondary structures on the resin.

  • Specific Amino Acid Pairings: Sequences like Asp-Gly are notorious for side reactions such as aspartimide formation.[1][3]

Fmoc-APTA: A Novel Approach to Disrupting Aggregation

While the initial search did not yield specific data on "this compound" (Fmoc-APTA), we can infer its potential mechanism and application based on related strategies for tackling difficult sequences. The structure of Fmoc-APTA, with its thioether linkage and phenyl group, suggests it is designed to be incorporated into the peptide backbone to disrupt the secondary structures that lead to aggregation. This is conceptually similar to the use of "backbone protecting groups" or "disrupting building blocks."

The core principle behind these strategies is to introduce a temporary modification to the peptide backbone that prevents the formation of the hydrogen bonds responsible for aggregation. This modification is then removed during the final cleavage and deprotection steps, yielding the native peptide sequence.

Comparative Analysis: Fmoc-APTA vs. Alternative Strategies

To provide a clear comparison, let's examine how Fmoc-APTA (based on its inferred mechanism) stacks up against other established methods for synthesizing difficult peptides.

StrategyMechanism of ActionAdvantagesDisadvantages
High-Efficiency Coupling Reagents (e.g., HATU, HCTU) Enhance the rate and completeness of the coupling reaction.[4][5]Widely applicable, can improve yields for moderately difficult sequences.May not be sufficient to overcome severe aggregation; can be costly.[4]
Chaotropic Agents & Solvents (e.g., DMSO, NMP) Disrupt hydrogen bonding networks, improving resin swelling and reagent accessibility.[1][5]Can be effective in solubilizing aggregating peptides.May not be universally effective; can complicate solvent removal.
Elevated Temperature Increases reaction kinetics and can disrupt secondary structures.Can improve coupling efficiency.May increase the risk of side reactions and racemization.
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone, disrupting aggregation.[6]Highly effective at preventing aggregation.Limited to sequences containing Ser or Thr; requires specific dipeptide building blocks.
Dmb/Hmb Amino Acids Introduce a bulky, temporary protecting group on the backbone amide nitrogen, preventing hydrogen bonding.[1][6]Very effective for preventing aggregation.[6]Coupling to the Dmb/Hmb-protected amino acid can be slow and require stronger coupling reagents.[1]
Fmoc-APTA (Inferred) Incorporation of a thioether-containing moiety into the backbone to disrupt secondary structure formation.Potentially applicable to a wider range of sequences than pseudoprolines; removable during final cleavage.Efficacy and potential side reactions are not yet widely documented.

Experimental Workflow: A Conceptual Protocol for Fmoc-APTA in SPPS

The following diagram and protocol illustrate a conceptual workflow for utilizing a backbone-modifying agent like Fmoc-APTA in the synthesis of a difficult peptide sequence.

SPPS_Workflow cluster_synthesis_cycle Standard SPPS Cycle cluster_difficult_sequence Addressing Difficult Sequence Swell_Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash1 3. Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Standard Fmoc-AA-OH) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Incorporate_APTA 6. Incorporate Fmoc-APTA (At strategic point in sequence) Wash2->Incorporate_APTA n cycles Continue_Synthesis 7. Continue Standard SPPS Cycles Incorporate_APTA->Continue_Synthesis Final_Steps 8. Final Deprotection & Cleavage (e.g., TFA cocktail) Continue_Synthesis->Final_Steps

Caption: Conceptual workflow for SPPS incorporating Fmoc-APTA to manage a difficult sequence.

Detailed Experimental Protocol: Synthesis of a Model Difficult Peptide

This protocol outlines the manual solid-phase synthesis of a hypothetical "difficult" 10-mer peptide (e.g., with multiple contiguous valine residues) using an aggregation-disrupting building block like Fmoc-APTA.

Materials:

  • Fmoc-Rink Amide MBHA resin[7]

  • Standard Fmoc-protected amino acids

  • This compound (Fmoc-APTA)

  • Coupling Reagent: HCTU (or HATU)[4]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)[7]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[7]

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.[8]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group.[8]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard):

    • For each standard amino acid, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.[7]

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-APTA (at residue 5):

    • Following the deprotection of the 4th amino acid, prepare the Fmoc-APTA for coupling using the same activation procedure as for standard amino acids.

    • Couple the activated Fmoc-APTA to the growing peptide chain for 2 hours. The rationale for placing it in the middle of the sequence is to maximally disrupt potential beta-sheet formation.

    • Wash the resin as described above.

  • Continuation of Synthesis:

    • Continue the synthesis from residue 6 to 10 using the standard deprotection and coupling cycles.

  • Final Deprotection and Cleavage:

    • After the final coupling and deprotection steps, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups, including the moiety introduced by APTA.[7]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

The synthesis of difficult peptide sequences remains a significant challenge in peptide chemistry. While traditional approaches like using stronger coupling reagents or modifying reaction conditions offer some improvements, they often fall short in cases of severe aggregation. The introduction of backbone-modifying building blocks represents a more direct and often more effective strategy. While specific experimental data on the performance of this compound is not yet widely published, its structure suggests a promising role as an aggregation disruptor. By strategically incorporating such molecules into the peptide backbone, researchers can effectively interrupt the hydrogen bonding networks that lead to aggregation, thereby improving the yield and purity of the final peptide product. As with any new reagent, empirical testing and optimization will be crucial to fully realize its potential in overcoming the hurdles of difficult peptide synthesis.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 19, 2026.
  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 19, 2026.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Fmoc-Gly-OH in Solid-Phase Peptide Synthesis. Retrieved January 19, 2026.
  • Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 19, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 19, 2026.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved January 19, 2026, from [Link]

  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 19, 2026.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1587-1603.
  • Mutt, V., & Said, S. I. (2005). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of Peptide Science, 11(1), 17-28.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 19, 2026.
  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Australian Journal of Chemistry, 66(8), 925-930.
  • Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved January 19, 2026, from [Link]

  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 115-131.
  • Eremin, S. A., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Harris, P. W. R., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Organic Letters, 21(22), 9169-9173.
  • American Physical Therapy Association. (n.d.). Mechanism-Based Assessment and Clinical Reasoning for Persistent Pain. APTA Learning Center. Retrieved January 19, 2026.

Sources

A Comparative Guide to Validating "N-FMOC-2-(4-aminophenylthio)acetic acid" Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of non-canonical amino acids is a critical step in developing novel therapeutics and research tools. "N-FMOC-2-(4-aminophenylthio)acetic acid" is one such building block that introduces a unique phenylthioether linkage, offering new possibilities for peptide structure and function. However, its successful incorporation must be rigorously validated. This guide provides an in-depth comparison of established analytical techniques for this purpose, with a primary focus on Edman degradation, supplemented by mass spectrometry and NMR spectroscopy.

The Imperative of Validating Non-Canonical Amino Acid Incorporation

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a robust and widely adopted method.[1][2] However, the incorporation of non-standard amino acids like "this compound" can sometimes be challenging due to steric hindrance or altered reactivity. Incomplete coupling or side reactions can lead to deletion sequences or other impurities that can compromise the biological activity and safety of the final peptide product.[3] Therefore, robust analytical validation is not just a quality control step but a fundamental part of the research and development process.

Edman Degradation: The Gold Standard for N-Terminal Sequencing

For decades, Edman degradation has been the benchmark for N-terminal sequencing of peptides and proteins.[2][4] This stepwise chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide, providing unambiguous sequence data.[5][6]

The Chemistry of Edman Degradation

The process involves a cyclical three-step mechanism:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) peptide.[4]

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[2]

  • Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[6]

The shortened peptide can then re-enter the cycle for the identification of the subsequent amino acid.[5]

Edman_Degradation_Workflow Peptide Peptide with N-terminal 'X-Y-Z...' Coupling Coupling Reaction Peptide->Coupling Alkaline pH PITC Phenylisothiocyanate (PITC) PITC->Coupling TFA_cleavage Anhydrous TFA Cleavage Cleavage Reaction TFA_cleavage->Cleavage Aqueous_Acid Aqueous Acid Conversion Conversion to PTH Aqueous_Acid->Conversion HPLC HPLC Analysis Result Identified PTH-X HPLC->Result Shortened_Peptide Shortened Peptide 'Y-Z...' Shortened_Peptide->Peptide Re-enters Cycle PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Forms PTC-Peptide PTC_Peptide->Cleavage Cleavage->Shortened_Peptide Generates ATZ_Derivative ATZ-Amino Acid 'X' Cleavage->ATZ_Derivative Releases ATZ_Derivative->Conversion PTH_Derivative PTH-Amino Acid 'X' Conversion->PTH_Derivative PTH_Derivative->HPLC

Figure 1: The cyclical workflow of Edman degradation for N-terminal peptide sequencing.

Validating "this compound" Incorporation

To confirm the incorporation of "this compound" at a specific position (let's assume position 'n'), the Edman degradation is performed for 'n' cycles. In the 'n'th cycle, the appearance of a new, unique peak in the HPLC chromatogram corresponding to the PTH derivative of 2-(4-aminophenylthio)acetic acid would validate its presence.

Anticipated Outcome: The PTH derivative of 2-(4-aminophenylthio)acetic acid will have a unique retention time on a reverse-phase HPLC column due to the presence of the phenylthioether moiety. This will likely result in a more hydrophobic derivative compared to many standard PTH-amino acids, leading to a longer retention time.

Crucial Consideration: A key requirement for this validation is the availability of a reference standard for the PTH derivative of 2-(4-aminophenylthio)acetic acid. As this is a non-canonical amino acid, this standard may not be commercially available and might need to be synthesized in-house.

Experimental Protocol: Edman Degradation
  • Sample Preparation: A purified peptide sample (10-100 picomoles) is loaded onto a protein sequencer.

  • Cycle 1 (and subsequent cycles up to n-1): The automated sequencer performs the coupling, cleavage, and conversion steps for the preceding amino acids. The resulting PTH-amino acids are identified by HPLC.

  • Cycle n (Validation Cycle):

    • Coupling: The free N-terminal 2-(4-aminophenylthio)acetic acid is reacted with PITC in the presence of a base (e.g., N-methylpiperidine in a solvent mixture of water and acetonitrile).

    • Cleavage: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction cartridge to cleave the ATZ derivative of 2-(4-aminophenylthio)acetic acid.

    • Extraction & Conversion: The ATZ derivative is extracted with an organic solvent (e.g., ethyl acetate) and transferred to a conversion flask. The ATZ derivative is then converted to the more stable PTH derivative with aqueous TFA.

  • HPLC Analysis: The PTH-2-(4-aminophenylthio)acetic acid is injected onto a reverse-phase HPLC column and its retention time is compared against a pre-established standard.

Comparative Analysis with Alternative Techniques

While Edman degradation is highly reliable for N-terminal sequencing, other techniques offer complementary information and can be more suitable in certain scenarios.

Mass Spectrometry (MS)

Tandem mass spectrometry (LC-MS/MS) is a powerful tool for peptide analysis.[7] For validation, the synthetic peptide is typically subjected to enzymatic digestion (if it is a long peptide) followed by LC-MS/MS analysis. The resulting fragment ions (b- and y-ions) will reveal the amino acid sequence. The incorporation of 2-(4-aminophenylthio)acetic acid will result in a characteristic mass shift in the peptide fragments containing this residue.

Advantages over Edman Degradation:

  • High Throughput: Can analyze complex mixtures of peptides.

  • Internal Sequence Information: Provides sequence data from the entire peptide, not just the N-terminus.

  • No Blocked N-Terminus Issues: Can sequence peptides even if the N-terminus is chemically modified.[4]

Disadvantages:

  • Ambiguity with Isobaric Residues: Cannot distinguish between amino acids with the same mass (e.g., Leucine and Isoleucine) without specialized fragmentation techniques.

  • Data Interpretation Complexity: Fragmentation patterns of non-canonical amino acids can be complex and may require manual interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[8][9] For validating the incorporation of "this compound," specific proton and carbon signals from the phenylthioether group would be identifiable in 1D and 2D NMR spectra (e.g., TOCSY and NOESY).

Advantages:

  • Structural Confirmation: Confirms not only the incorporation but also the local conformation of the modified residue.[10]

  • Non-destructive: The sample can be recovered after analysis.

  • Provides Dynamic Information: Can reveal information about the flexibility of the peptide backbone and side chains.

Disadvantages:

  • Requires Larger Sample Amounts: Typically requires milligram quantities of highly pure peptide.

  • Complex Data Analysis: Structure determination from NMR data is a specialized and time-consuming process.[9]

  • Size Limitations: Becomes increasingly challenging for larger peptides.

Comparative Summary

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Primary Output N-terminal amino acid sequenceFull peptide sequence and mass3D structure and dynamics
Sensitivity High (10-100 picomoles)Very High (femtomole range)Lower (milligram quantities)
Throughput Low (one sample at a time)High (suitable for complex mixtures)Low (time-intensive per sample)
Key Advantage Unambiguous N-terminal sequencingProvides internal sequence informationDetailed structural confirmation
Key Limitation Ineffective with blocked N-terminiAmbiguity with isobaric residuesRequires large sample amounts
Suitability for this Topic Excellent for direct validation of N-terminal or near N-terminal incorporation.Excellent for overall sequence confirmation and purity assessment.Ideal for in-depth structural characterization of the final peptide.

Senior Application Scientist's Recommendation

The choice of validation method depends on the specific research objective:

  • For routine quality control and confirmation of incorporation at or near the N-terminus, Edman degradation is the most direct and unambiguous method. Its sequential nature provides definitive proof of the amino acid at each position. The primary prerequisite is the synthesis or acquisition of the corresponding PTH-amino acid standard.

  • For comprehensive sequence verification of the entire peptide and to check for any deletion sequences or side products, LC-MS/MS is the preferred method. It is rapid, highly sensitive, and provides a global view of the peptide's composition.

  • For understanding the structural implications of incorporating "this compound" into the peptide, NMR spectroscopy is indispensable. It is the only technique that can provide insights into the local conformation and dynamics of the modified residue within the peptide structure.

In a comprehensive research and development setting, a combination of these techniques provides the most complete picture. A typical workflow would involve an initial confirmation of the full-length peptide by MS, followed by Edman degradation to unequivocally validate the incorporation of the non-canonical amino acid at the intended position. For peptides where the structural impact of the modification is of interest, NMR studies would be the final, in-depth characterization step.

Sources

A Senior Application Scientist's Guide to N-FMOC-2-(4-aminophenylthio)acetic Acid in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Thioether Linkers for Enhanced Peptide Conjugation

For researchers, scientists, and drug development professionals navigating the complexities of therapeutic peptide design, the choice of linker for conjugation strategies is a critical determinant of success. This guide provides a comprehensive technical comparison of N-FMOC-2-(4-aminophenylthio)acetic acid, a versatile thioether linker, with other common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your peptide synthesis workflows.

The Critical Role of Linkers in Therapeutic Peptides

Modern therapeutic peptides often require modification to enhance their efficacy, stability, and targeting capabilities. These modifications, which include the attachment of cytotoxic drugs, imaging agents, or moieties to improve pharmacokinetic profiles, are facilitated by chemical linkers. An ideal linker should be stable during peptide synthesis and purification, allow for efficient and specific conjugation, and maintain the biological activity of the peptide. Furthermore, the linkage it forms must be stable under physiological conditions to prevent premature cleavage of the payload.

This compound offers a compelling solution for creating stable thioether bonds in peptide conjugates. The presence of the Fmoc protecting group makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its incorporation at any desired position within the peptide sequence.

This compound: A Profile

This compound is a heterobifunctional linker. The Fmoc-protected amine allows for its integration into a peptide chain using standard SPPS protocols. The carboxylic acid end is activated for coupling to the growing peptide chain on the solid support. The key functionality lies in the 4-aminophenylthio group. The thioether bond provides a stable linkage, while the amino group on the phenyl ring can be subsequently modified, for example, through diazotization followed by coupling to an activated drug molecule.

Caption: Chemical structure of this compound.

Performance Comparison: Thioether vs. Maleimide Linkers

The most common method for creating thioether linkages in bioconjugation involves the reaction of a maleimide with a cysteine residue. While highly efficient, the resulting succinimidyl thioether bond has known stability issues, being susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione.[1][2] This can lead to premature release of the payload and potential off-target toxicity.

This compound provides a more stable thioether linkage. The aromatic thioether bond is inherently more resistant to nucleophilic attack and retro-Michael reactions compared to the succinimidyl thioether bond formed from maleimide chemistry.[2]

Table 1: Comparative Stability of Thioether Linkages

Linker TypeLinkage FormedStability ConcernSupporting Evidence
This compound Aromatic ThioetherHigh stabilityGenerally recognized chemical principle of aromatic thioether stability.
Maleimide Succinimidyl ThioetherSusceptible to retro-Michael reaction and thiol exchange[1][2]Studies show significant conjugate dissociation in the presence of glutathione.[2]
Julia-Kocienski-like Reagents Vinyl SulfoneHigh stabilityProtein conjugates show superior stability in human plasma compared to maleimide conjugates.[3][4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the aminophenylthioacetic acid linker.

Materials:

  • Rink Amide resin (or other suitable resin for your C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Fmoc deprotection and coupling steps for each amino acid in your sequence.

  • Incorporation of this compound:

    • Perform the Fmoc deprotection of the N-terminal amino acid.

    • Couple this compound using the same coupling procedure as for the standard amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the linker.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Caption: Workflow for incorporating the thioether linker via SPPS.

Protocol 2: Diazotization and Azide-Alkyne Cycloaddition for Drug Conjugation

This protocol describes a potential method for conjugating a drug to the peptide via the aminophenylthio linker. This is a conceptual workflow as specific reaction conditions will depend on the drug molecule.

Materials:

  • Peptide containing the aminophenylthioacetic acid linker

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Drug molecule functionalized with an alkyne group

  • Copper(I) catalyst (e.g., Copper(I) bromide)

  • Ligand (e.g., TBTA)

  • Reducing agent (e.g., Sodium ascorbate)

  • Buffer (e.g., PBS pH 7.4)

Procedure:

  • Diazotization:

    • Dissolve the peptide in an acidic aqueous solution (e.g., 0.1 M HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature.

    • Stir for 15-30 minutes to form the diazonium salt.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a separate vial, dissolve the alkyne-functionalized drug, copper(I) catalyst, and ligand in a suitable solvent (e.g., DMF/water mixture).

    • Add the diazonium salt solution to the drug solution.

    • Add sodium ascorbate to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Purification: Purify the peptide-drug conjugate using reverse-phase HPLC.

Caption: Conceptual workflow for drug conjugation.

Causality Behind Experimental Choices

  • Fmoc/tBu Strategy: The use of Fmoc for Nα-protection and tBu-based side-chain protecting groups is the most common strategy in modern SPPS.[4] The orthogonality of these protecting groups (base-labile Fmoc vs. acid-labile tBu) allows for selective deprotection and minimizes side reactions.[1]

  • Coupling Reagents: HBTU/HOBt in the presence of DIPEA is a widely used and efficient coupling cocktail that promotes rapid amide bond formation and minimizes racemization.[5]

  • Cleavage Cocktail: The standard cleavage cocktail of TFA/TIS/water is effective for cleaving the peptide from most resins and removing tBu-based protecting groups.[6] Triisopropylsilane (TIS) acts as a scavenger to trap reactive carbocations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[7]

  • Thioether vs. Maleimide: The choice of a thioether linker over a maleimide-based linker is driven by the need for enhanced stability of the final conjugate in vivo. The aromatic thioether bond is chemically more robust and less prone to degradation than the succinimidyl thioether linkage.[2]

Conclusion: Strategic Implementation of this compound

This compound represents a valuable tool for the synthesis of therapeutic peptides requiring stable conjugation of payloads. Its compatibility with standard Fmoc-SPPS and the inherent stability of the resulting aromatic thioether bond offer significant advantages over more traditional conjugation chemistries like those involving maleimides. While specific experimental conditions for conjugation will need to be optimized based on the nature of the payload, the foundational protocols provided in this guide offer a solid starting point for researchers seeking to leverage the benefits of this versatile linker. By understanding the chemical principles and carefully selecting orthogonal protecting group strategies, scientists can effectively incorporate this linker to develop novel and robust therapeutic peptide conjugates.

References

  • Bernardes, G. J. L., et al. (2013). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski-Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie International Edition, 52(52), 14011-14015. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Royal Society of Chemistry. (2021). 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science. [Link]

  • Springer Nature. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Springer Protocols. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • American Chemical Society. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Wiley Online Library. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]

  • Barlos, K., & Gatos, D. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 193. [Link]

  • CSIRO Publishing. (2021). Conjugation Approaches for Peptide-Mediated Delivery of Oligonucleotides Therapeutics. Australian Journal of Chemistry. [Link]

  • American Chemical Society. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(10), 1888-1895. [Link]

  • ResearchGate. (n.d.). Thioether-based approaches to multimeric peptides. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • American Chemical Society. (2015). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Journal of the American Chemical Society, 137(1), 400-403. [Link]

  • Digital.CSIC. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. [Link]

  • National Center for Biotechnology Information. (2019). Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. Molecules, 24(23), 4236. [Link]

  • National Center for Biotechnology Information. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1593-1610. [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

  • National Center for Biotechnology Information. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 24(3), 423-434. [Link]

  • MDPI. (2023). Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. [Link]

  • National Center for Biotechnology Information. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(8), 1874. [Link]

  • ResearchGate. (n.d.). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in the Development of Therapeutic Peptides. Molecules, 26(16), 4983. [Link]

  • National Center for Biotechnology Information. (2023). Therapeutic peptide development revolutionized: Harnessing the power of artificial intelligence for drug discovery. Frontiers in Pharmacology, 14, 1198820. [Link]

  • ResearchGate. (n.d.). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. [Link]

  • Griffith University. (n.d.). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. [Link]

Sources

A Comparative Guide to Peptide Synthesis: A Case Study on the Strategic Use of N-FMOC-2-(4-aminophenylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of probes, therapeutics, and biomaterials with tailored properties. Introducing thioether linkages within a peptide backbone is a key strategy for developing peptide mimetics, enhancing stability, or providing a handle for site-specific conjugation. This guide presents a detailed case study on the use of N-FMOC-2-(4-aminophenylthio)acetic acid , a specialized building block, for the efficient incorporation of a thioether moiety during solid-phase peptide synthesis (SPPS). We provide a comprehensive, step-by-step protocol for the synthesis of a model peptide, delve into the chemical rationale behind each step, and present a comparative analysis against conventional methods. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide modification techniques.

Introduction: The Challenge of Thioether Peptide Mimetics

Standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a highly optimized and robust method for producing natural peptides.[1] However, the introduction of non-native linkages, such as thioethers, presents unique challenges. These modifications are sought after for their ability to mimic transition states, improve resistance to enzymatic degradation, and confer specific conformational constraints.

The direct incorporation of a thioether-containing non-proteinogenic amino acid offers a powerful and direct route to these structures. This compound serves this purpose, acting as a building block that introduces a flexible thioether linkage with an aromatic handle. This case study will explore its application in the synthesis of a model peptide, Ac-Gly-[S-phenyl]-Gly-NH₂, demonstrating its utility and comparing its performance to alternative synthetic strategies.

Case Study: Synthesis of Ac-Gly-[S-phenyl]-Gly-NH₂

This section details the synthesis of a model peptide where this compound is used to create a thioether linkage between two glycine residues. The synthesis follows the standard Fmoc-SPPS workflow.

Overall Synthetic Workflow

The synthesis is performed on a solid support (Rink Amide resin), with the peptide chain assembled from the C-terminus to the N-terminus. The process involves iterative cycles of Fmoc deprotection and amino acid coupling, followed by a final cleavage and deprotection step.

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling1 Free Amine Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Free Amine Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection3->Coupling3 Free Amine Deprotection4 Fmoc Deprotection (20% Piperidine/DMF) Coupling3->Deprotection4 Capping N-terminal Acetylation (Acetic Anhydride) Deprotection4->Capping Free Amine Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Protected Peptide-Resin Peptide Crude Peptide Cleavage->Peptide Purification RP-HPLC Peptide->Purification Final Pure Peptide Purification->Final

Caption: General workflow for the solid-phase synthesis of the model thioether peptide.

Step-by-Step Synthesis and Rationale

Step 1: Resin Preparation and First Amino Acid Coupling

  • Protocol: Rink Amide MBHA resin (0.1 mmol scale) is swelled in N,N-Dimethylformamide (DMF). The terminal Fmoc group is removed using 20% piperidine in DMF.[2] Fmoc-Gly-OH (0.4 mmol) is activated with HBTU (0.38 mmol) and DIPEA (0.8 mmol) in DMF and coupled to the resin for 2 hours.

  • Rationale: Rink Amide resin is chosen to yield a C-terminal amide upon final cleavage, a common feature in bioactive peptides. HBTU is a standard, efficient coupling reagent that minimizes racemization.[3]

Step 2: Coupling of this compound

  • Protocol: After Fmoc deprotection of the resin-bound glycine, this compound (0.4 mmol) is activated and coupled using the same HBTU/DIPEA conditions.

  • Rationale: The thioether linkage is stable to the standard basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA), making it fully compatible with the Fmoc-SPPS strategy.[4] This direct coupling ensures precise placement of the modification without requiring post-synthetic steps.

Step 3: Chain Elongation and N-terminal Capping

  • Protocol: The peptide chain is elongated by coupling a second Fmoc-Gly-OH residue. Following the final Fmoc deprotection, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Rationale: Acetylation of the N-terminus removes the positive charge, which can be crucial for mimicking natural proteins or improving pharmacokinetic properties. Acetic anhydride is a common and effective capping agent.[5]

Step 4: Cleavage and Deprotection

  • Protocol: The dried peptide-resin is treated with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours.[6][7] The peptide is precipitated from the filtrate using cold diethyl ether.

  • Rationale: TFA is a strong acid that cleaves the p-alkoxybenzyl ester linkage of the Rink Amide linker to release the peptide.[8] TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions with sensitive residues like tryptophan or methionine, although none are present in this model peptide. The thioether bond itself is stable to these conditions.

Cleavage Mechanism Visualization

The final release of the peptide from the resin is a critical step governed by an acid-catalyzed hydrolysis mechanism.

Cleavage_Mechanism cluster_Resin Peptide on Resin cluster_Cleavage TFA Cleavage Cocktail cluster_Products Cleavage Products Resin_Peptide Resin-Linker-O-C(=O)-Peptide Free_Peptide HO-C(=O)-Peptide (Free C-terminus) Resin_Peptide->Free_Peptide Protonation & Hydrolysis Resin_Cation Resin-Linker+ Resin_Peptide->Resin_Cation TFA H+ (from TFA)

Caption: Acid-catalyzed cleavage of the peptide from the solid support.

Comparative Analysis with Alternative Methods

While direct incorporation is efficient, other methods exist to synthesize thioether-containing peptides. Here, we compare our case study with two common alternatives.

Alternative 1: On-Resin Alkylation of Cysteine This method involves incorporating a standard cysteine residue, selectively deprotecting its thiol side chain on the resin, and then alkylating it with a suitable electrophile (e.g., 2-bromoacetic acid followed by coupling to an amine).

  • Pros: Utilizes readily available Fmoc-Cys derivatives like Fmoc-Cys(Mmt)-OH, whose Mmt group can be removed with dilute TFA orthogonally to other protecting groups.

  • Cons: Requires additional on-resin reaction steps (deprotection, alkylation), which can lead to side reactions and lower overall yields.

Alternative 2: Convergent Synthesis (Fragment Condensation) In this approach, two separate peptide fragments are synthesized. One is prepared with an N-terminal aminothiol and the other with a C-terminal haloacetyl group. The two fragments are then condensed in solution or on a solid support to form the thioether bond.[9]

  • Pros: Efficient for synthesizing very long peptides or small proteins by joining large, purified fragments.[10]

  • Cons: Can be complex, requiring the synthesis and purification of multiple peptide fragments. Fragment coupling can be challenging and prone to low yields and racemization.

Performance Comparison

The following table summarizes the anticipated performance of each method for the synthesis of the model peptide.

MetricCase Study: Direct IncorporationAlternative 1: On-Resin AlkylationAlternative 2: Convergent Synthesis
Final Yield HighModerateLow to Moderate
Purity (Crude) HighModerate (potential side products)Variable (depends on fragment purity)
Synthesis Time Fast (Standard SPPS timeline)Moderate (additional on-resin steps)Slow (requires multiple syntheses)
Complexity LowModerateHigh
Key Advantage Simplicity and high purityVersatility of electrophilesSuitable for very large peptides

Detailed Experimental Protocols

Protocol 1: Case Study - Direct Incorporation

  • Resin Swelling: Add 0.1 mmol of Rink Amide MBHA resin to a peptide synthesis vessel. Swell in 5 mL of DMF for 30 minutes.

  • Fmoc Deprotection: Drain DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat once. Wash resin with DMF (5 x 5 mL).

  • Amino Acid Coupling: In a separate vial, dissolve Fmoc-amino acid (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in 2 mL of DMF. Add to the resin and agitate for 2 hours. Wash with DMF (3 x 5 mL). Confirm coupling with a negative ninhydrin test.

  • Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Fmoc-Gly-OH, this compound, Fmoc-Gly-OH).

  • N-terminal Acetylation: After the final Fmoc deprotection (Step 2), wash the resin with DMF. Add a solution of acetic anhydride (0.5 mmol) and DIPEA (0.5 mmol) in 5 mL of DMF. Agitate for 30 minutes. Wash with DMF (3 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL).

  • Cleavage: Dry the resin under vacuum. Prepare the cleavage cocktail: 4.75 mL TFA, 0.125 mL TIS, 0.125 mL H₂O. Add to the resin and agitate for 2 hours.[8]

  • Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube. Add 40 mL of cold diethyl ether. A white precipitate should form. Centrifuge at 3000 rpm for 5 minutes.

  • Isolation: Decant the ether. Wash the peptide pellet twice with cold ether. Dry the crude peptide under vacuum.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Alternative 1 - On-Resin Alkylation

  • Perform SPPS to assemble Fmoc-Cys(Mmt)-Gly-Resin.

  • Selective Deprotection: Wash the resin with DCM. Add a solution of 1% TFA in DCM and agitate for 2 minutes. Repeat until the yellow color of the Mmt cation is no longer observed. Wash with DCM, then 10% DIPEA in DMF, then DMF.

  • Alkylation: Add a solution of 2-bromoacetic acid (0.5 mmol) and DIC (0.5 mmol) in DMF. Agitate for 1 hour. Wash with DMF.

  • Amination: Add a solution of aniline (1.0 mmol) in DMF. Agitate for 4 hours. Wash with DMF.

  • Continue with standard SPPS for the final Glycine residue and N-terminal acetylation.

  • Proceed with cleavage and purification as described in Protocol 1.

Conclusion

The synthesis of modified peptides is critical for advancing chemical biology and drug discovery. This guide demonstrates that the use of This compound provides a highly efficient, simple, and direct method for incorporating a specific thioether linkage into a peptide sequence via standard Fmoc-SPPS. Compared to multi-step on-resin modifications or complex convergent strategies, the direct incorporation of this specialized building block offers superior yields, purity, and operational simplicity for short to medium-length peptides. For researchers aiming to create specific thioether-containing peptide mimetics, this building block represents a robust and reliable tool, streamlining the synthetic process while ensuring high-quality final products.

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Fmoc-S-trityl-L-cysteine: High Purity Pharmaceutical Intermediate for Peptide Synthesis.
  • MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
  • AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-Cys(Trt)-OH [103213-32-7].
  • ElectronicsAndBooks. (n.d.). An alternate preparation of thioester resin linkers for solid-phase synthesis of peptide C-terminal thioacids.
  • National Institutes of Health. (n.d.). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry.
  • Royal Society of Chemistry. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Org. Biomol. Chem., 20, 5699-5703.
  • Google Patents. (n.d.). WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • BenchChem. (n.d.). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ACS Publications. (2012). Wang Linker Free of Side Reactions. Organic Letters.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • PDF. (n.d.).
  • ResearchGate. (2022). What are the alternatives to acetic anhydride in peptide synthesis?.
  • Moodle@Units. (n.d.). solid phase peptide.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BenchChem. (n.d.). Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid.
  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • Luxembourg Bio Technologies. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8, 211-221.
  • MDPI. (n.d.). Convergent Synthesis of Thioether Containing Peptides.
  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses.
  • PubMed Central. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters.
  • PubMed. (2007). Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres. Biopolymers, 88(2), 272-8.

Sources

A Comparative Guide to Solid-Phase Peptide Synthesis: Benchmarking Fmoc and Boc Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The two dominant methodologies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, offer distinct advantages and present unique challenges. This guide provides an in-depth technical comparison of these two stalwart strategies, supported by established chemical principles and experimental considerations.

While this guide focuses on the foundational Boc and Fmoc reagents, we will also conceptually explore the role of specialized derivatives, such as N-FMOC-2-(4-aminophenylthio)acetic acid, within the broader context of modern peptide synthesis.

The Foundation of SPPS: Orthogonal Protection Strategies

The core principle of successful SPPS lies in the concept of "orthogonal protection," where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1] This allows for the selective deprotection of the N-terminal α-amino group for chain elongation, while side-chain protecting groups remain intact until the final cleavage step.

The Boc Strategy: The Classic Approach

The Boc strategy, the original methodology for SPPS, is characterized by its reliance on graduated acid lability.[2][3]

  • Nα-Protection: The Boc group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[2]

  • Side-Chain Protection: Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[2][4]

This reliance on two different strengths of acid for deprotection means the Boc/Bzl scheme is not truly orthogonal but is practically effective.[4][5]

The Fmoc Strategy: The Modern Workhorse

Developed as a milder alternative, the Fmoc strategy employs a distinct and truly orthogonal protection scheme.[2][4]

  • Nα-Protection: The base-labile Fmoc group protects the α-amino terminus and is readily cleaved by a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7]

  • Side-Chain Protection: Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) or trityl (Trt) group.[4][8] These are removed during the final cleavage from the resin, also using TFA.[6]

This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a significant advantage of the Fmoc approach.[2][6]

Head-to-Head Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry is dictated by the specific peptide sequence, desired post-synthesis modifications, and available laboratory infrastructure.

FeatureBoc-SPPSFmoc-SPPS
Nα-Deprotection Moderate acid (e.g., 50% TFA in DCM)[4]Weak base (e.g., 20% piperidine in DMF)[6]
Side-Chain Protection Strong acid-labile (e.g., Bzl)Mild acid-labile (e.g., tBu, Trt)[4]
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)[4]Milder acid (e.g., TFA with scavengers)[6]
Orthogonality Not truly orthogonal (graduated acidolysis)[4][5]Truly orthogonal (base vs. acid)[4][6]
Process Monitoring Indirect methods (e.g., Ninhydrin test)Direct (UV absorbance of Fmoc byproduct)[8]
Cost Boc-amino acids are generally less expensive.[]Fmoc-amino acids can be more expensive.[]
Safety Requires specialized, expensive equipment for handling highly corrosive and toxic HF.[6]Uses less hazardous reagents for the synthesis cycle.[6]
Peptide Aggregation Can be advantageous for hydrophobic sequences as the protonated N-terminus disrupts interchain hydrogen bonding.[2]Aggregation can be a challenge, sometimes requiring modified protocols.
Compatibility with PTMs Harsher conditions limit compatibility with sensitive post-translational modifications (PTMs).[6]Milder conditions are highly compatible with synthesizing phosphorylated, glycosylated, and other modified peptides.[6][8]

Causality Behind Experimental Choices

Why Piperidine for Fmoc Removal? The mechanism of Fmoc removal is a β-elimination reaction initiated by a base.[6] Piperidine, a secondary amine, is sufficiently basic to abstract the acidic proton on the fluorenyl group, leading to rapid deprotection. The cleaved dibenzofulvene byproduct is then scavenged by excess piperidine, forming a stable adduct that is easily washed away.[6][8]

Why Strong Acid (HF) for Boc Final Cleavage? The benzyl-based side-chain protecting groups used in Boc-SPPS are robust. A very strong acid like HF is required to effectively cleave these groups and the peptide from the resin (e.g., Merrifield resin).[10] This harsh step necessitates specialized, corrosion-resistant equipment.

The Role of Scavengers in Cleavage Cocktails: During acid-mediated cleavage (both Boc and Fmoc), reactive cationic species are generated (e.g., tert-butyl cations from tBu groups).[5] These can re-attach to sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr). Scavengers, such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT), are added to the cleavage cocktail to trap these reactive species and prevent side reactions.[11][12]

Conceptual Application of Specialized Reagents: The Case of this compound

The "N-FMOC" portion indicates it is designed for use in Fmoc-SPPS. The "2-(4-aminophenylthio)acetic acid" core provides a unique linker or side-chain functionality. This moiety could be used to:

  • Introduce a specific spacer arm for conjugating other molecules (e.g., dyes, drugs).

  • Facilitate native chemical ligation through the thioether linkage.

  • Create peptidomimetics with altered structural or electronic properties.

The synthesis would proceed via standard Fmoc protocols, with the specialized acid being coupled just like any other Fmoc-amino acid. Its performance would be evaluated based on coupling efficiency and the stability of the phenylthioacetic acid moiety to the synthesis and cleavage conditions.

Visualizing the Core Workflows

To better illustrate the fundamental differences in the two chemistries, the following diagrams outline the cyclical processes of Boc and Fmoc SPPS.

Boc_SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection 1. Boc Deprotection (50% TFA/DCM) Neutralization 2. Neutralization (e.g., DIEA) Deprotection->Neutralization Forms TFA salt Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling Frees N-terminal amine Wash Wash (DCM/DMF) Coupling->Wash Final Final Cleavage & Side-Chain Deprotection (HF or TFMSA) Coupling->Final After final coupling Wash->Deprotection For next amino acid Start Resin-Bound First Amino Acid Start->Deprotection Purification Purification Final->Purification

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash_Deprotection Wash (DMF) Deprotection->Wash_Deprotection Coupling 2. Coupling (Fmoc-AA, Activator) Wash_Coupling Wash (DMF) Coupling->Wash_Coupling Final Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Coupling->Final After final coupling Wash_Deprotection->Coupling Frees N-terminal amine Wash_Coupling->Deprotection For next amino acid Start Resin-Bound First Amino Acid Start->Deprotection Purification Purification Final->Purification

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following are generalized, step-by-step methodologies for key stages in both SPPS strategies. Optimization is often required based on the specific peptide sequence.

Protocol 1: Typical Cycle for Boc-SPPS
  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.[13]

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and isopropanol (2x).

  • Neutralization: Neutralize the resulting N-terminal ammonium salt by treating the resin with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x). Wash with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in DMF.[13]

    • Add DIEA (6 equivalents) to activate the amino acid.[13]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser (ninhydrin) test.[13] Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next cycle.

Protocol 2: Typical Cycle for Fmoc-SPPS
  • Resin Swelling: Swell the peptide-resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7-10 minutes.[11][14] Wash the resin thoroughly with DMF (5x).[11]

  • Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents) and a coupling agent like HATU (4 equivalents) in DMF.[11]

    • Add a non-nucleophilic base like DIEA or collidine (8 equivalents) to the amino acid solution to activate it.[11]

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Monitoring and Washing: Monitor the reaction with the Kaiser test. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next cycle.

Protocol 3: Final Peptide Cleavage
  • Boc (HF Cleavage):

    • Dry the peptide-resin thoroughly under high vacuum.

    • In a specialized HF cleavage apparatus, add the resin and an appropriate scavenger cocktail (e.g., anisole).

    • Cool the vessel with liquid nitrogen and condense anhydrous HF into it.

    • Stir the reaction at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Fmoc (TFA Cleavage):

    • Dry the peptide-resin thoroughly.

    • Prepare a cleavage cocktail. A common mixture is "Reagent K" for peptides with multiple sensitive residues: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[12]

    • Add the cocktail to the resin and stir at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Conclusion

Both Boc and Fmoc SPPS are robust and powerful techniques for peptide synthesis. The Fmoc strategy has become the method of choice for many applications due to its milder conditions, true orthogonality, and compatibility with complex, modified peptides.[6][8] Its ease of automation and the ability to monitor reactions via UV spectroscopy are significant practical advantages.[8]

However, the classic Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides where aggregation can be problematic. The choice between the two should be a deliberate one, based on a careful analysis of the target peptide's characteristics, the required scale, and the available laboratory resources. As the field advances, the strategic use of specialized building blocks within these established frameworks will continue to expand the horizons of peptide science and drug discovery.

References

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Marquardt, B., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Chemdad. (n.d.). 2-(4-AMINOPHENYLTHIO)ACETIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

Sources

The Unsung Hero of Peptide Ligation: A Guide to Arylthioacetic Acid Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide and protein synthesis, the quest for efficiency, reliability, and elegance in chemical methods is perpetual. In the arsenal of synthetic tools, Native Chemical Ligation (NCL) stands out as a powerful strategy for the convergent synthesis of large peptides and proteins.[1][2] The success of this technique, however, often hinges on the subtle yet critical choice of a thiol catalyst. This guide delves into the application of arylthioacetic acid derivatives, with a particular focus on (4-carboxylmethyl)thiophenol, more commonly known as 4-mercaptophenylacetic acid (MPAA), a catalyst that has revolutionized the practice of NCL. We will explore the mechanistic underpinnings of its efficacy, provide comparative data against other catalysts, and present detailed protocols to empower your research.

The Challenge of Thioester Reactivity in Native Chemical Ligation

Native Chemical Ligation is a chemoselective reaction that couples two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine.[1][2] The reaction proceeds through a transthioesterification step to form a thioester-linked intermediate, which then undergoes a spontaneous and irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[1][2]

While elegant in concept, the practical execution of NCL can be sluggish. The peptide-alpha-thioalkyl esters, commonly used due to their ease of preparation, are relatively unreactive.[3] This necessitates the use of thiol additives to catalyze the initial, often rate-limiting, transthioesterification step.[1][3] For years, the standard catalysts were mixtures of thiophenol and benzyl mercaptan, or the alkanethiol MESNA.[3] However, these options are far from ideal, often requiring long reaction times (24-48 hours) and presenting challenges due to their malodorous nature and, in the case of thiophenol, poor water solubility.[3]

The Rise of MPAA: A Superior Catalyst for Native Chemical Ligation

The limitations of traditional thiol catalysts spurred the search for more effective alternatives. This led to the identification of (4-carboxylmethyl)thiophenol (MPAA) as a highly efficient and practical catalyst for NCL.[3] MPAA is a water-soluble, non-malodorous arylthiol that has been shown to accelerate NCL reactions by an order of magnitude compared to previous catalysts.[3]

The effectiveness of MPAA and other substituted thiophenols is rooted in their pKa. Thiophenols with a pKa greater than 6 have been found to strike the perfect balance: they are nucleophilic enough to rapidly and completely exchange with the less reactive thioalkyl esters to form a highly reactive arylthioester intermediate, and they are also effective leaving groups in the subsequent reaction with the N-terminal cysteine of the second peptide fragment.[3][4]

Mechanism of MPAA Catalysis

MPAA accelerates NCL by creating a more favorable reaction pathway. Instead of the direct, slow reaction of the N-terminal cysteine with the peptide alkylthioester, MPAA first engages in a transthioesterification with the alkylthioester to generate a much more reactive peptide arylthioester. This new intermediate is then readily attacked by the N-terminal cysteine, leading to a significant increase in the overall reaction rate.

MPAA_NCL_Mechanism cluster_0 Slow uncatalyzed reaction cluster_1 MPAA-catalyzed reaction Peptide-SR Peptide-SR (Alkylthioester) Ligated_Peptide Peptide-Cys-Peptide' Peptide-SR->Ligated_Peptide Slow Cys-Peptide H-Cys-Peptide' Cys-Peptide->Ligated_Peptide Peptide-SR_cat Peptide-SR (Alkylthioester) Peptide-SMPAA Peptide-S-MPAA (Arylthioester Intermediate) Peptide-SR_cat->Peptide-SMPAA Fast Transthioesterification MPAA MPAA-SH MPAA->Peptide-SMPAA Ligated_Peptide_cat Peptide-Cys-Peptide' Peptide-SMPAA->Ligated_Peptide_cat Fast Cys-Peptide_cat H-Cys-Peptide' Cys-Peptide_cat->Ligated_Peptide_cat

Figure 1: MPAA-Catalyzed Native Chemical Ligation Workflow.

Performance Comparison of Thiol Catalysts

The superiority of MPAA over other thiol catalysts is not just qualitative. The quantitative data below illustrates the significant rate enhancement achieved with MPAA.

CatalystTypical ConcentrationRelative Reaction RateKey AdvantagesKey Disadvantages
Thiophenol/Benzyl Mercaptan20-50 mM1xEffectiveMalodorous, poor water solubility
MESNA50-100 mM~0.5-1xWater solubleLess reactive than arylthiols
MPAA 20-50 mM ~10x High reactivity, water soluble, non-malodorous Can be difficult to remove during purification [5]
Imidazole2.5 MVariableNon-thiol alternativeHigh concentrations required

Note: Relative reaction rates are approximate and can vary depending on the specific peptide sequences.

Experimental Protocol for MPAA-Catalyzed Native Chemical Ligation

This protocol provides a general framework for performing an NCL reaction using MPAA as the catalyst. Optimization of concentrations, pH, and reaction time may be necessary for specific peptide sequences.

Materials:

  • Peptide 1 with a C-terminal thioester (e.g., -SR, where R is an alkyl group).

  • Peptide 2 with an N-terminal cysteine.

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5.

  • MPAA (4-mercaptophenylacetic acid).

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride.

  • Reverse-phase HPLC for reaction monitoring and purification.

  • Mass spectrometer for product characterization.

Procedure:

  • Peptide Preparation: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM for each peptide. Ensure complete dissolution.

  • Addition of Reducing Agent: Add TCEP to a final concentration of 20 mM to maintain a reducing environment and prevent cysteine oxidation.

  • Initiation of Ligation: Add MPAA to a final concentration of 20-50 mM.

  • Reaction Monitoring: Monitor the progress of the ligation reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and mass spectrometry.

  • Reaction Quenching and Purification: Once the reaction is complete, acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3 to stop the reaction. Purify the ligated peptide by preparative RP-HPLC.

  • Product Characterization: Confirm the identity of the purified product by mass spectrometry.

Expanding the Synthetic Toolkit: Ligation-Desulfurization

A significant limitation of classical NCL is its reliance on a cysteine residue at the ligation junction. The ligation-desulfurization strategy overcomes this by allowing for the chemical conversion of the cysteine residue to an alanine residue after ligation.[6][7][8][9] This two-step process effectively enables ligation at alanine sites, dramatically expanding the scope of NCL. MPAA plays a crucial role in the initial NCL step of this powerful tandem reaction.

The general workflow involves performing an MPAA-catalyzed NCL as described above. Following the successful ligation and purification of the cysteine-containing peptide, a desulfurization reaction is carried out.

Ligation_Desulfurization Peptide1_Thioester Peptide1-SR (Thioester) Ligated_Cys_Peptide Peptide1-Cys-Peptide2 Peptide1_Thioester->Ligated_Cys_Peptide MPAA-catalyzed NCL Peptide2_Cys H-Cys-Peptide2 Peptide2_Cys->Ligated_Cys_Peptide Final_Ala_Peptide Peptide1-Ala-Peptide2 Ligated_Cys_Peptide->Final_Ala_Peptide Desulfurization Desulfurization (e.g., Radical initiator) Desulfurization->Final_Ala_Peptide

Figure 2: Ligation-Desulfurization Workflow.

General Protocol for Desulfurization following NCL

Various methods for desulfurization have been developed, often involving radical-based mechanisms.[9] The following is a general protocol using a radical initiator.

Materials:

  • Purified cysteine-containing ligated peptide.

  • Desulfurization Buffer: e.g., Phosphate buffer with a radical scavenger.

  • Radical initiator: e.g., VA-044.

  • Reducing agent: e.g., TCEP.

  • Glutathione or other thiol scavenger.

Procedure:

  • Peptide Dissolution: Dissolve the purified ligated peptide in the desulfurization buffer.

  • Addition of Reagents: Add the radical initiator, reducing agent, and thiol scavenger to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 37-55 °C) for several hours, monitoring the reaction by RP-HPLC and mass spectrometry.

  • Purification: Once the desulfurization is complete, purify the final alanine-containing peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry.

Conclusion and Future Perspectives

Arylthioacetic acid derivatives, particularly MPAA, have become indispensable tools in the field of peptide chemistry. Their ability to efficiently catalyze Native Chemical Ligation has streamlined the synthesis of complex peptides and proteins, enabling advancements in drug discovery, protein engineering, and fundamental biological research. The combination of MPAA-catalyzed NCL with desulfurization strategies further extends the power of this chemistry, allowing for unprecedented flexibility in the design of synthetic proteins.

While MPAA is a robust and widely used catalyst, research continues to explore new catalytic systems and ligation strategies to address remaining challenges, such as ligations at sterically hindered junctions and the synthesis of exceptionally hydrophobic peptides. The principles of catalysis elucidated through the study of arylthioacetic acid derivatives will undoubtedly continue to inform the development of the next generation of tools for peptide and protein synthesis.

References

  • Boll, E., D’Agostino, M., Echeveste, C. A., & Melnyk, O. (2022). Protein desulfurization and deselenization. Chemical Society Reviews, 51(15), 6433-6471.
  • Chen, J., & Wan, Q. (2023). Development and Applications of Ligation-Desulfurization Strategy in Protein Chemical Synthesis. Chemical Journal of Chinese Universities, 44(7), 1-14.
  • Johnson, E. C., & Kent, S. B. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640-6646.
  • Pentelute, B. L., & Kent, S. B. (2010). Ligation–desulfurization: a powerful combination in the synthesis of peptides and glycopeptides. Biopolymers, 94(5), 551-559.
  • Wan, Q., & Danishefsky, S. J. (2018). Ligation–desulfurization chemistry for the synthesis of peptides and glycopeptides. In Methods in Enzymology (Vol. 607, pp. 29-57). Academic Press.
  • Melnyk, O., Agouridas, Y., & Delmas, A. F. (2019).
  • Johnson, E. C., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction.
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 1(1), 28-36.
  • Muir, T. W. (2017). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 9(4), 221-238.
  • Boll, E., D'Agostino, M., Echeveste, C. A., & Melnyk, O. (2022). Protein desulfurization and deselenization. Chemical Society Reviews, 51(15), 6433-6471.
  • Al-Hulu, M., & Brik, A. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters, 25(25), 4683-4687.
  • Agouridas, Y., Delmas, A. F., & Melnyk, O. (2019). Effect of MPAA concentration on the rate of NCL reactions using peptide thioester 1 or 3.
  • Agouridas, Y., Delmas, A. F., & Melnyk, O. (2019). NCL catalysis by thiol additives. A) Principle of NCL catalysis by thiols.
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 47(24), 9046-9068.
  • Agouridas, Y., Delmas, A. F., & Melnyk, O. (2019). Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation.
  • Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]

  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2016). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 21(9), 1155.
  • Brik, A. (2020). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Protocols.

Sources

Assessing the Impact of N-FMOC-2-(4-aminophenylthio)acetic Acid on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Bioactive peptides are at the forefront of novel drug development, offering high potency and specificity.[1] However, their therapeutic application is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and the conformational flexibility that can reduce receptor binding affinity.[2][3] To overcome these hurdles, medicinal chemists employ various strategies to constrain peptide structure and enhance stability. Common modifications include cyclization via disulfide bonds, lactam bridges, and hydrocarbon stapling.

This guide focuses on a specific and potent modification: the introduction of a thioether linkage using N-FMOC-2-(4-aminophenylthio)acetic acid . This modification serves as a stable mimetic of the disulfide bond, offering resistance to reducing environments prevalent in vivo.[2] We will objectively compare the performance of peptides modified with this reagent against other alternatives, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Thioether Advantage: Why this compound?

Disulfide bonds, while crucial for the structural stability of many natural peptides, are susceptible to cleavage by reducing agents like glutathione, which is abundant in the intracellular environment and plasma.[2][4] This liability can lead to a shortened therapeutic half-life. Replacing a disulfide bridge with a stable thioether bond is an attractive strategy because it involves a minimal structural perturbation (substituting a -S-S- bond with a -S-CH₂- or similar linkage) while conferring significant resistance to reduction.[2]

This compound is a custom amino acid derivative designed for facile incorporation into peptides via standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[3][5] The Fmoc protecting group allows for orthogonal synthesis strategies, while the acetic acid moiety facilitates standard amide bond formation with the growing peptide chain.[6] The key functional group, the aminophenylthio moiety, enables the formation of a stable thioether linkage, enhancing the peptide's structural integrity and resistance to degradation.

Comparative Analysis: Thioether vs. Disulfide Bridges

A compelling case study is the complement inhibitor Compstatin, a peptide that has been evaluated in clinical trials.[1] The native peptide contains a disulfide bridge essential for its activity. Research has shown that replacing this disulfide bond with a thioether bridge (cystathionine) results in analogues with significantly improved stability without compromising bioactivity.[1]

Table 1: Comparative Bioactivity of Disulfide vs. Thioether Compstatin Analogues
Peptide AnalogueModificationBinding Affinity (K D )Relative Inhibitory Potency (IC 50 )
Parent Peptide 1 Disulfide Bond1.0x1.0x
Thioether Analogue 3 Thioether Bond~1.6x lower affinity~2x lower potency
Parent Peptide 4 Disulfide Bond (Optimized)1.0x1.0x
Thioether Analogue 5 Thioether Bond (Optimized)~3.8x lower affinity~2x lower potency

Data synthesized from studies on Compstatin analogues.[1] The thioether modification resulted in a slight decrease in binding affinity and inhibitory potency, but conferred enhanced stability to reduction, making it a promising therapeutic alternative.

The data indicates that while there might be a minor trade-off in direct binding affinity, the substantial gain in stability conferred by the thioether linkage presents a significant overall advantage for therapeutic applications.[1]

Experimental Protocols

Here, we provide detailed methodologies for the synthesis of thioether-modified peptides and the subsequent assessment of their bioactivity.

Diagram 1: Workflow for Synthesis and Bioactivity Assessment

G cluster_synthesis Peptide Synthesis cluster_bioactivity Bioactivity Assessment Resin 1. Resin Preparation Coupling 2. Fmoc-SPPS Cycles Resin->Coupling Load first amino acid Modification 3. Incorporation of This compound Coupling->Modification At desired position Cleavage 4. Cleavage & Deprotection Coupling->Cleavage Completed sequence Modification->Coupling Continue synthesis Purification 5. Purification (HPLC) Cleavage->Purification Stability A. Proteolytic Stability Assay Purification->Stability Characterized Peptide Binding B. Receptor Binding Assay Purification->Binding CellBased C. Cell-Based Functional Assay Purification->CellBased

Caption: Workflow from synthesis to bioactivity testing.

Synthesis of Thioether-Modified Peptides via Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable solid support)[7]

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)[8]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[6]

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropyl alcohol)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[8]

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF and IPA.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test (ninhydrin test).[6] A blue color indicates incomplete coupling; repeat the coupling step if necessary.

    • Wash the resin thoroughly with DMF and IPA.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound:

    • At the desired position in the sequence, use this compound as the amino acid to be coupled.

    • Follow the same pre-activation and coupling procedure as in Step 3. Due to its structure, extended coupling times (e.g., 4 hours) or the use of a stronger coupling agent like HATU may be beneficial.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Purification and Characterization:

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).[9]

Proteolytic Stability Assay

This assay compares the stability of the modified peptide to its unmodified counterpart in a biologically relevant matrix.[10]

Materials:

  • Purified thioether-modified peptide and control peptide (e.g., disulfide or linear version)

  • Human serum or plasma[10]

  • Quenching solution: 10% Trichloroacetic acid (TCA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Incubation:

    • Dissolve the test peptides to a final concentration of 100 µM in human serum or plasma.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to an equal volume of cold 10% TCA to precipitate proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Quantify the peak area of the intact peptide at each time point.[10]

    • Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life (t₁/₂).

    • Optionally, analyze the samples by LC-MS to identify degradation products and cleavage sites.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the peptide's ability to bind to its target receptor.[11][12]

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand known to bind the receptor (e.g., ¹²⁵I-labeled peptide)

  • Thioether-modified peptide and control peptides (unlabeled competitors)

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Glass fiber filter plates and vacuum manifold[12]

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add the cell membranes/receptor, the radiolabeled ligand at a constant concentration (at or below its K D ), and varying concentrations of the unlabeled competitor peptides (modified and control).

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The receptor and bound ligand will be retained on the filter.

  • Washing: Wash the filters multiple times with cold assay buffer to remove unbound radioligand.[11]

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radiolabeled ligand against the log concentration of the competitor peptide.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) for each peptide using non-linear regression analysis. A lower IC₅₀ indicates higher binding affinity.

Cell-Based Functional Assay (Membrane Permeability)

This assay assesses the impact of the modification on the peptide's ability to disrupt cell membranes, a common mechanism for antimicrobial peptides.[13]

Materials:

  • Bacterial cells (e.g., E. coli) or other target cells

  • SYTOX™ Green nucleic acid stain

  • Thioether-modified peptide and control peptides

  • Assay buffer (e.g., PBS)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Preparation: Grow and harvest cells, then wash and resuspend them in the assay buffer to a specific density.

  • Staining: Add SYTOX Green to the cell suspension (final concentration ~1 µM) and incubate in the dark for 15 minutes. SYTOX Green cannot cross the membrane of intact cells.

  • Peptide Treatment: Add varying concentrations of the modified and control peptides to the stained cells.

  • Measurement:

    • Incubate for a defined period (e.g., 30 minutes).

    • Measure the fluorescence intensity using a flow cytometer or a plate reader (Excitation/Emission ~504/523 nm).

  • Data Analysis: An increase in fluorescence indicates that the peptide has permeabilized the cell membrane, allowing SYTOX Green to enter and bind to nucleic acids.[13] Plot the fluorescence intensity against peptide concentration to compare the membrane-disrupting activity of the different peptides.

Visualization of Key Concepts

Diagram 2: Thioether vs. Disulfide Bridge

G cluster_disulfide Disulfide Bridge cluster_thioether Thioether Bridge P1_start ...-Cys S1 S P1_start->S1 P1_end Cys-... S2 S S1->S2 Reducer Reducing Agent (e.g., Glutathione) S1->Reducer Labile S2->P1_end Cleaved1 ...-Cys-SH Reducer->Cleaved1 Cleaved2 HS-Cys-... Reducer->Cleaved2 P2_start ...-Cys S3 S P2_start->S3 P2_end (4-aminophenylthio) acetic acid-... CH2 CH₂ S3->CH2 Reducer2 Reducing Agent (e.g., Glutathione) S3->Reducer2 Resistant CH2->P2_end Stable Stable Reducer2->Stable

Caption: Stability comparison of disulfide and thioether bridges.

Conclusion and Future Outlook

The incorporation of a thioether linkage via this compound represents a robust strategy for enhancing the therapeutic potential of bioactive peptides. By replacing labile disulfide bonds, this modification can significantly improve metabolic stability, a critical factor for in vivo efficacy. While minor effects on binding affinity may be observed, the overall benefit of increased stability often leads to a superior therapeutic candidate. The protocols provided herein offer a comprehensive framework for synthesizing these modified peptides and rigorously evaluating their bioactivity. As the field of peptide therapeutics continues to evolve, such strategic chemical modifications will be indispensable in translating potent peptide leads into successful clinical drugs.

References

  • Birts, A., et al. (2014). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Organic & Biomolecular Chemistry. Available from: [Link]

  • Gosse, F. M., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. Available from: [Link]

  • Kim, H., et al. (2021). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Biomolecules. Available from: [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. PubMed Central. Available from: [Link]

  • Wellington, D., et al. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. Nature Communications. Available from: [Link]

  • D'Andrea, L. D., et al. (2023). Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. International Journal of Molecular Sciences. Available from: [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]

  • ResearchGate. Design of the proposed peptide-based assay. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Available from: [Link]

  • McNutt, P., et al. (2022). A Cell-Based Potency Assay for Determining the Relative Potency of Botulinum Neurotoxin A Preparations Using Manual and Semi-Automated Procedures. Toxins. Available from: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. PubMed Central. Available from: [Link]

  • Mitchell, A. J., et al. (2020). Bioinformatic expansion and discovery of thiopeptide antibiotics. Nature Chemical Biology. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central. Available from: [Link]

  • Yamagishi, Y., et al. (2020). Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability. Bioconjugate Chemistry. Available from: [Link]

  • Zlotos, D. P., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. Available from: [Link]

  • ACS Publications. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available from: [Link]

  • MDPI. Convergent Synthesis of Thioether Containing Peptides. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. PubMed Central. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-FMOC-2-(4-aminophenylthio)acetic Acid and Associated Waste

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a comprehensive, step-by-step framework for the safe disposal of N-FMOC-2-(4-aminophenylthio)acetic acid and the associated waste streams generated during its use, particularly in solid-phase peptide synthesis (SPPS). By understanding the "why" behind these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.

Hazard Identification: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the hazards associated with all components is essential.

Solvents: Solid-phase peptide synthesis often employs solvents such as N,N-Dimethylformamide (DMF). DMF is a hazardous chemical that requires careful handling and disposal[3].

FMOC Deprotection Byproducts: The removal of the fluorenylmethyloxycarbonyl (FMOC) protecting group is a key step in SPPS and generates specific hazardous byproducts. This process typically uses a base, such as piperidine , in a solvent like DMF[4][5]. The reaction liberates dibenzofulvene , which then reacts with piperidine to form a dibenzofulvene-piperidine adduct[5][6][7]. Both piperidine and the dibenzofulvene adduct are hazardous and must be disposed of as part of a liquid hazardous waste stream[6][7].

Here is a summary of the primary hazards:

Chemical ComponentKey Hazards
This compound Harmful if swallowed, skin/eye irritant, potential respiratory irritant[1][2].
2-(4-Aminophenylthio)acetic Acid Harmful if swallowed, skin/eye irritant, potential respiratory irritant[1][2].
N,N-Dimethylformamide (DMF) Hazardous chemical requiring special handling and disposal[3].
Piperidine Weak base used for FMOC removal; hazardous[5][6][7].
Dibenzofulvene/Dibenzofulvene-piperidine adduct Byproduct of FMOC deprotection; hazardous[5][6][7].

Waste Segregation: A Critical First Step

Proper segregation of waste at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal. The following diagram outlines the decision-making process for segregating waste generated from experiments involving this compound.

WasteSegregation Start Waste Generation Point (e.g., SPPS workstation) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste WasteType->SharpsWaste Sharps SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer e.g., contaminated gloves, weighing paper, used resin LiquidContainer Labeled Hazardous Liquid Waste Container (Compatible Solvent Bottle) LiquidWaste->LiquidContainer e.g., DMF, piperidine, deprotection solutions, TFA cleavage solutions SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer e.g., contaminated needles, pipette tips

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Follow these detailed protocols for the safe disposal of each waste stream.

Solid Waste Disposal

This category includes unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, and spent solid-phase synthesis resin.

Protocol:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous solid waste container. The container should be made of a material compatible with the chemical waste.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound and associated solid waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Collection: Place all contaminated solid materials directly into the labeled container.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Liquid Waste Disposal

This is often the largest waste stream from SPPS, containing solvents, deprotection solutions, and cleavage reagents.

Protocol:

  • Container Selection: Use a designated, leak-proof, and pressure-rated chemical waste container, typically a solvent bottle with a screw cap. Ensure the container material is compatible with the organic solvents and reagents being collected.

  • Labeling: The label must be comprehensive and include:

    • The words "Hazardous Waste"

    • A complete list of all components and their approximate percentages (e.g., "DMF (~75%), Piperidine (~20%), Dibenzofulvene-piperidine adduct (~5%)")

    • The primary hazards (e.g., "Flammable," "Toxic," "Corrosive")

    • The date of accumulation

  • Collection: Carefully pour all liquid waste into the designated container using a funnel to prevent spills.

  • Storage: Keep the container tightly sealed when not in use. Store it in a secondary containment bin within a well-ventilated area, such as a fume hood.

  • Final Disposal: Contact your institution's EHS for collection and disposal through an approved hazardous waste facility. Never dispose of this liquid waste down the drain.

Sharps Waste Disposal

This category includes any contaminated items that can puncture the skin, such as needles, syringes, and pipette tips.

Protocol:

  • Container Selection: Use a designated, puncture-proof, and leak-resistant sharps container.

  • Labeling: The container should be clearly marked as "Sharps Waste" and may also require a "Hazardous Waste" label depending on institutional policies.

  • Collection: Immediately place all used sharps into the container. Do not attempt to recap, bend, or break needles.

  • Storage: Keep the sharps container in an upright and stable position. Do not overfill the container.

  • Final Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS or a biomedical waste disposal service.

Emergency Preparedness: Planning for the Unexpected

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • Small spills: For minor spills of the solid compound, carefully sweep it up and place it in the designated solid hazardous waste container. For small liquid spills, use a chemical spill kit with appropriate absorbent materials.

    • Large spills: Evacuate the area and notify your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for 2-(4-aminophenylthio)acetic acid to the medical personnel.

By adhering to these procedures, researchers can handle and dispose of this compound and its associated waste streams in a manner that is safe, compliant, and environmentally responsible.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Farrokhpour, H. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Humana Press.
  • Diva-Portal.org. (2021, June 14). Minimizing Liquid Waste in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20100184952A1 - Method for selective removal of dibenzofulvene derivative.
  • Royal Society of Chemistry. (2023, March 28). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Retrieved from [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

  • Government of Canada. (2025, December 19). Acetic acid - Hazardous substance assessment. Retrieved from [Link]

  • Reddit. (2022, February 24). Working up the product after removing FMOC. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-FMOC-2-(4-aminophenylthio)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the fields of peptide synthesis and drug development, N-FMOC-2-(4-aminophenylthio)acetic acid and its analogs are valuable molecular building blocks. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its convenient, base-labile nature, which allows for the assembly of complex peptides under mild conditions[1][2]. However, as with any specialized chemical reagent, ensuring the safety of laboratory personnel is not merely a matter of compliance but a foundational pillar of scientific integrity and reproducible results.

This guide provides a detailed, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you, the researcher, to make informed safety decisions. Our objective is to build a self-validating system of protocols that protects you from chemical exposure and preserves the integrity of your experiments.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific hazards associated with this compound and the contexts in which it is used. While many Fmoc-protected amino acids are considered relatively low-hazard solids, the risks are not negligible and are amplified by the solvents and reagents used in synthesis[1][3].

The primary hazards associated with the parent compound, (4-aminophenylthio)acetic acid, and by extension, its Fmoc-protected derivative, are categorized as follows:

  • Skin Irritation: Direct contact can cause skin irritation[4][5]. Prolonged or repeated exposure should always be avoided.

  • Serious Eye Irritation: The compound is a serious eye irritant. Even small amounts of the solid powder can cause significant discomfort and potential damage if they enter the eye[4][5].

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling the dust may cause respiratory tract irritation[4][5][6].

  • Ingestion Hazard: The substance is classified as harmful if swallowed[4][5].

Beyond the compound itself, a comprehensive risk assessment must include the reagents frequently used in Fmoc-based chemistry:

  • Deprotection Agents: Piperidine, the most common reagent for Fmoc group removal, is toxic and flammable[7][8].

  • Solvents: Solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) carry their own significant health risks[7][9].

  • Thioether Moiety: While this specific compound's odor profile is not extensively documented, low molecular weight thioethers can be highly malodorous, necessitating robust ventilation to contain off-gases[10].

Therefore, our PPE strategy must be a multi-layered defense against a powdered solid, potential splashes of hazardous liquids, and irritating vapors.

Engineering and Administrative Controls: The First Line of Defense

PPE is the last line of defense. Before you even select your gloves and goggles, you must ensure the primary safety controls are in place.

  • Chemical Fume Hood: All manipulations of this compound, especially weighing the solid and preparing solutions, must be performed inside a certified chemical fume hood[11][12]. This is critical to minimize inhalation of the powder and to contain vapors from any associated solvents or reagents[10].

  • Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination of other lab surfaces[11].

  • Safety Data Sheet (SDS) Accessibility: Ensure all personnel have read and can easily access the SDS for this chemical and all other reagents in the procedure[13].

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE should be tailored to the specific task being performed. The following protocol outlines the minimum requirements and necessary escalations for common laboratory procedures.

Core PPE: Required for All Handling Scenarios

These items form the baseline of protection and must be worn at all times when working in the designated area with this compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. The causality is clear: they protect against incidental dust particles or minor splashes reaching the eyes[6][13].

  • Hand Protection: Chemically resistant, powder-free nitrile gloves are required. Always inspect gloves for pinholes or tears before use. Proper technique for removing gloves is essential to avoid contaminating your skin[11][13]. After handling the material and upon leaving the work area, hands must be washed thoroughly[11].

  • Body Protection: A long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination[11].

PPE Escalation: Adapting Protection to the Task

Certain tasks present a higher risk of exposure, demanding an escalation in the level of PPE.

  • Weighing and Transferring Solid Powder:

    • Respiratory Protection: If there is any risk of generating dust outside of a fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of irritating particulates[14].

    • Rationale: Weighing is the point of highest potential aerosolization for a powdered solid. A fume hood is the best control, but a respirator provides direct protection for the user's respiratory system.

  • Preparing Solutions and Running Reactions:

    • Eye and Face Protection: Upgrade from safety glasses to chemical splash goggles. This provides a full seal around the eyes, offering superior protection against splashes of corrosive or toxic solvents and reagents[14][15]. When handling larger volumes (>50 mL) or reagents with high splash potential (e.g., during transfers or quenching), the addition of a face shield over the goggles is strongly recommended[16].

    • Rationale: The risk is no longer just from a solid powder but from liquids that can splash and overcome the limited protection of safety glasses.

  • Large-Scale Work or Spill Cleanup:

    • Body Protection: Supplement the lab coat with a disposable, chemically resistant apron or a full-body disposable coverall (e.g., DuPont™ Tyvek®)[15][17]. This is crucial for protecting against significant splashes and contamination.

    • Hand Protection: Consider double-gloving (wearing two pairs of nitrile gloves). This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Rationale: These scenarios present the highest risk of widespread contamination. Full-body protection and double-gloving are established best practices for handling hazardous materials to minimize direct contact[14][15].

PPE Selection Summary

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Scenario / TaskEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Entry Safety Glasses with Side ShieldsN/ALab CoatN/A
Weighing/Transferring Solid (in Fume Hood) Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab CoatNot Required
Preparing Solutions / Running Reactions Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in Fume Hood)
Large Volume Transfers (>50mL) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required (in Fume Hood)
Chemical Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesDisposable Coveralls (e.g., Tyvek®)Required (Air-Purifying Respirator with appropriate cartridges)

Emergency Operational Plan: Spill Response and Decontamination

Trustworthy protocols include clear, actionable plans for when things go wrong. In the event of a spill, a calm and systematic response is critical.

Spill Response Workflow

The following workflow outlines the essential steps for managing a spill of this compound.

SpillResponse A Assess the Spill (Size & Immediate Hazard) B Alert Personnel & Secure Area (Inform colleagues, restrict access) A->B C Don Appropriate PPE (Goggles, face shield, double gloves, coveralls) B->C D Contain the Spill (Use absorbent pads or sand for liquids; cover solids to prevent dust) C->D E Clean Up Spill (Sweep solids or absorb liquids with appropriate kit materials) D->E F Place Waste in Labeled Container (Seal in a hazardous waste bag/container) E->F G Decontaminate Area (Wipe down with appropriate solvent, followed by soap and water) F->G H Dispose of Waste (Follow institutional hazardous waste protocols) G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for a chemical spill response.

Personal Exposure and First Aid

Immediate action is required upon personal exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists[4][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention[4][5].

Disposal Plan

All waste materials, including the chemical itself, contaminated consumables (gloves, wipes, pipette tips), and cleanup materials, must be treated as hazardous waste.[4] Collect these materials in a clearly labeled, sealed container. Dispose of the waste in accordance with all local, state, and federal environmental regulations[6][18]. Never dispose of this chemical down the drain[4].

References

  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
  • SAFETY DATA SHEET - (4-Aminophenylthio)acetic acid. (2025). Thermo Fisher Scientific.
  • Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-(4-Aminophenylthio)acetic acid. (2025). Fisher Scientific.
  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics.
  • MSDS - Safety Data Sheet - Fmoc-Deg-OH. (n.d.). AAPPTec, LLC.
  • SAFETY DATA SHEET - N-FMOC-L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-[(4-Fluorophenyl)thio]acetic acid. (2023). Fisher Scientific.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Safety Data Sheet - (R)-2-(Fmoc-amino)-hept-6-enoic acid. (n.d.). AAPPTec, LLC.
  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
  • LABORATORY HEALTH & SAFETY RULES. (2024). The University of Cyprus-Department of Chemistry.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • SAFETY DATA SHEET - 4-Aminophenylacetic acid. (2024). Sigma-Aldrich.
  • General Lab Safety Procedure. (n.d.). Caltech CCE.
  • Fmoc Protected Amino Acids. (n.d.). Vector Labs.
  • Technical Support Information Bulletin 1027. (n.d.). Aapptec Peptides.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council.
  • Personal Protective Equipment | PPE Equipment
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015). Manufacturing Chemist.
  • Safety Data Sheet - Aminooxyacetic Acid (hydrochloride). (2025). Cayman Chemical.
  • Safety Data Sheet: Fmoc-L-4-Azidophenylalanine. (n.d.). Carl ROTH.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI.
  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. (n.d.). Cole-Parmer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Methods for Removing the Fmoc Group. (n.d.). Springer.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-FMOC-2-(4-aminophenylthio)acetic acid
Reactant of Route 2
Reactant of Route 2
N-FMOC-2-(4-aminophenylthio)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.